1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Description
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Properties
IUPAC Name |
2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-6(2)11-7(3)5-9(8(11)4)10(12)13/h5-6H,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWRKNQFRGKDGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C(C)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407114 | |
| Record name | 2,5-Dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847744-27-8 | |
| Record name | 2,5-Dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Z Guide to Physicochemical Profiling of 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid for Drug Discovery
Abstract
1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a substituted pyrrole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.[1][2] As a novel chemical entity (NCE), a thorough understanding of its fundamental physical and chemical properties is a prerequisite for any drug development program. This technical guide provides a comprehensive framework for the systematic physicochemical characterization of this compound. While experimentally determined data for this specific molecule is sparse, this document outlines the authoritative, field-proven methodologies for determining its most critical properties: acid dissociation constant (pKa), aqueous solubility, lipophilicity (LogP/LogD), and melting point. We present not just the protocols, but the scientific rationale behind them, establishing a self-validating system for generating the reliable data essential for predicting a drug candidate's pharmacokinetic profile and guiding formulation development.
Introduction: The Rationale for Physicochemical Characterization
The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent on a detailed understanding of its physicochemical properties. These parameters govern the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule. For our target compound, this compound, its key structural features—a carboxylic acid group, an N-isopropyl substituent, and a dimethylated pyrrole core—dictate its behavior in biological systems.
The carboxylic acid moiety suggests a pH-dependent ionization, making the determination of its pKa essential. This value will directly influence its solubility and ability to cross biological membranes. The isopropyl and methyl groups contribute to the molecule's lipophilicity, which must be balanced for effective membrane permeation and to avoid issues like metabolic instability or off-target toxicity.[3] This guide provides the experimental blueprint to quantify these critical attributes.
Predicted Properties: An In Silico Starting Point
Before embarking on laboratory work, computational tools provide valuable estimations of a molecule's properties. These predicted values serve as a useful baseline for experimental design.
| Property | Predicted Value | Source |
| Molecular Weight | 181.23 g/mol | PubChem[4] |
| XLogP3 | 1.7 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |
| Polar Surface Area | 42.2 Ų | PubChem[4] |
Prerequisite: Synthesis and Purity Confirmation
The integrity of all subsequent physical property measurements rests on the purity and confirmed identity of the starting material. Pyrrole-3-carboxylic acids can be synthesized via methods like the Hantzsch pyrrole synthesis or Paal-Knorr synthesis, followed by functionalization.[5][6][7] A generalized workflow for obtaining a highly pure sample suitable for characterization is essential.
Caption: Interdependence of Physicochemical Properties.
Melting Point and Thermal Behavior by Differential Scanning Calorimetry (DSC)
Causality: The melting point is a fundamental physical property that provides information about a compound's purity and the strength of its crystal lattice. Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate thermoanalytical technique used to detect phase transitions, such as melting. [8][9]It measures the difference in heat flow required to increase the temperature of a sample and a reference. [10]
-
Sample Preparation:
-
Accurately weigh a small amount of the solid compound (typically 1-5 mg) into a DSC pan (e.g., aluminum).
-
Hermetically seal the pan. Prepare an empty, sealed pan to use as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Set the instrument to heat the sample at a constant rate (e.g., 10°C/minute) over a defined temperature range (e.g., 25°C to 250°C). The instrument should be purged with an inert gas like nitrogen.
-
-
Data Acquisition and Analysis:
-
The instrument records the differential heat flow as a function of temperature.
-
A melting event is observed as an endothermic peak on the resulting thermogram.
-
The onset temperature of the peak is typically reported as the melting point. A sharp peak is indicative of high purity, while a broad peak may suggest the presence of impurities or multiple polymorphic forms. [11] * The area under the peak corresponds to the heat of fusion.
-
Conclusion
The systematic application of the methodologies detailed in this guide—potentiometric titration, the shake-flask method for solubility and lipophilicity, and differential scanning calorimetry—will generate a robust and reliable physicochemical profile for this compound. This foundational dataset is indispensable for researchers and drug development professionals, enabling informed decisions regarding lead optimization, formulation strategies, and the overall progression of this compound as a potential therapeutic agent.
References
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Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters. Available at: [Link]
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Apley, M., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
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ResolveMass Laboratories Inc. (n.d.). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from ResolveMass. Available at: [Link]
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Herath, A., & Cosford, N. D. P. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. National Institutes of Health. Available at: [Link]
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Wang, Y., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments. Available at: [Link]
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Thomas, L. (2018). Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.Net. Available at: [Link]
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Raghunath, S. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Retrieved from LinkedIn. Available at: [Link]
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Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. ResearchGate. Available at: [Link]
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Borysov, A. (2024). LogP / LogD shake-flask method. Protocols.io. Available at: [Link]
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Syrris. (n.d.). Pyrrole-3-carboxylic acid derivatives. Retrieved from Syrris. Available at: [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from ACD/Labs. Available at: [Link]
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SKZ Industrial. (n.d.). Differential Scanning Calorimetry DSC Analysis Explained. Retrieved from SKZ Industrial. Available at: [Link]
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Soares, J. X., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]
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Shinde, V. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. Veeprho. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
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Wen, A. (2017). Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health. Available at: [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray. Available at: [Link]
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Gaba, M., & Mohan, C. (2021). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Available at: [Link]
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An In-Depth Technical Guide to 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, a substituted pyrrole derivative of interest in medicinal chemistry. We will delve into its chemical identity, outline a detailed synthetic pathway, and explore its potential biological significance based on the activities of structurally related compounds.
Core Compound Identification
A precise understanding of a compound's identifiers is fundamental for any research and development endeavor. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 847744-27-8 | [1] |
| Molecular Formula | C₁₀H₁₅NO₂ | [1] |
| Molecular Weight | 181.23 g/mol | [1] |
| IUPAC Name | 2,5-dimethyl-1-(propan-2-yl)pyrrole-3-carboxylic acid | [1] |
| Canonical SMILES | CC1=CC(=C(N1C(C)C)C)C(=O)O | [1] |
| InChI Key | UUWRKNQFRGKDGI-UHFFFAOYSA-N | [1] |
Synthesis Methodology: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process. This involves an initial Paal-Knorr pyrrole synthesis to construct the core heterocyclic ring, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.
Step 1: Paal-Knorr Synthesis of Ethyl 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[2][3] In this step, a suitable 1,4-dicarbonyl precursor is condensed with isopropylamine to form the N-substituted pyrrole ring.
Reaction Scheme:
Caption: Paal-Knorr synthesis of the ethyl ester precursor.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-acetyl-3-oxobutanoate (1 equivalent) and a suitable solvent such as ethanol.
-
Addition of Amine: To the stirred solution, add isopropylamine (1.1 equivalents).
-
Catalyst Addition: Introduce a catalytic amount of a weak acid, for instance, glacial acetic acid. The addition of a weak acid is known to accelerate the reaction rate.[2]
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure ethyl 1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate.
Step 2: Hydrolysis of the Ethyl Ester
The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation in organic synthesis.
Reaction Scheme:
Caption: Hydrolysis of the ethyl ester to the carboxylic acid.
Experimental Protocol:
-
Reaction Setup: Dissolve the ethyl 1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate (1 equivalent) in a mixture of ethanol and water in a round-bottom flask.
-
Base Addition: Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents), to the solution.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Acidification and Isolation: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 with a dilute solution of hydrochloric acid. The carboxylic acid product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound.
Physicochemical Properties
The following table summarizes the key computed physicochemical properties of this compound. These properties are crucial for predicting its behavior in biological systems and for designing formulation strategies.
| Property | Value | Source |
| XLogP3 | 2.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Topological Polar Surface Area | 49.4 Ų | [1] |
Potential Biological Activity and Therapeutic Applications
While specific biological data for this compound is not extensively available in the public domain, the pyrrole-3-carboxylic acid scaffold is a well-established pharmacophore in medicinal chemistry. Structurally related compounds have demonstrated a wide range of biological activities, suggesting potential therapeutic applications for the title compound.
Anti-inflammatory and Analgesic Potential
Pyrrole derivatives are known to exhibit anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[4] Compounds containing a pyrrole core with a carboxylic acid moiety have been designed as dual inhibitors of COX-1 and COX-2.[4] The structural features of this compound, particularly the carboxylic acid group which is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), suggest that it could be investigated for similar activities.
Anticancer Activity
The pyrrole nucleus is a key component of several anticancer agents.[5][6] For instance, pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives have shown promising antiproliferative activity against various cancer cell lines.[7] These compounds are thought to exert their effects by targeting key signaling pathways involved in cancer progression, such as those mediated by receptor tyrosine kinases like VEGFR.[7] Given the structural similarities, this compound warrants investigation for its potential as an anticancer agent.
Enzyme Inhibition
The pyrrole-3-carboxamide scaffold has been successfully employed in the development of potent and selective enzyme inhibitors. A notable example is the discovery of pyrrole-3-carboxamides as inhibitors of Janus Kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway, which is often dysregulated in myeloproliferative disorders.[8] The carboxylic acid of the title compound could serve as a handle for the synthesis of a variety of amide derivatives, which could then be screened for inhibitory activity against a range of clinically relevant enzymes.
Caption: Potential biological activities and mechanisms of action for this compound based on structurally related compounds.
Conclusion and Future Directions
This compound is a readily accessible compound through a straightforward and scalable synthetic route. While direct biological data for this specific molecule is limited, the well-documented activities of other pyrrole-3-carboxylic acid derivatives strongly suggest its potential as a valuable scaffold in drug discovery. Future research should focus on the synthesis and biological evaluation of this compound and a library of its derivatives to fully elucidate their therapeutic potential as anti-inflammatory, anticancer, and enzyme-inhibitory agents.
References
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Al-Sanea, M. M., et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PubMed Central. [Link]
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Chemical Synthesis Database. (2025). ethyl 1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]
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Brasca, M. G., et al. (2014). Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry, 22(17), 4998-5012. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4962523, this compound. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
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ResearchGate. (2018). Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]
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SynArchive. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
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Shi, Y., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Chemistry, 10, 1076593. [Link]
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Papakyriakou, A., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules, 28(23), 7891. [Link]
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Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
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Kumar, A., et al. (2021). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. Archiv der Pharmazie, 354(2), e2000267. [Link]
-
Cosford, N. D. P., et al. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(16), 3644-3647. [Link]
- Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
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El-Sayed, M. A. A., et al. (2022). Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. Molecules, 27(6), 1988. [Link]
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ResearchGate. (2022). Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. [Link]
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ResearchGate. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]
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An In-depth Technical Guide to the Synthesis of 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
This guide provides a comprehensive overview of a robust and efficient laboratory-scale synthesis of 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, a substituted pyrrole derivative of interest to researchers in medicinal chemistry and materials science. The synthetic strategy is centered around the well-established Hantzsch pyrrole synthesis, followed by alkaline hydrolysis of the resulting ester. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and experimental rationale.
Introduction and Strategic Overview
Substituted pyrroles are a class of heterocyclic compounds of immense significance, forming the core scaffold of numerous natural products, pharmaceuticals, and functional materials.[1] The target molecule, this compound, possesses a substitution pattern that makes it a valuable building block for further chemical elaboration.
The synthetic approach detailed herein is a two-step process:
-
Hantzsch Pyrrole Synthesis: This classical multicomponent reaction allows for the efficient construction of the pyrrole ring from simple, commercially available precursors.[1] In this case, we will react ethyl acetoacetate, isopropylamine, and 3-chloro-2,4-pentanedione to form the ethyl ester of our target molecule.
-
Saponification: The resulting ethyl ester will be hydrolyzed under basic conditions to yield the final carboxylic acid product.
This strategy was chosen for its reliability, scalability, and the ready availability of the required starting materials.
Visualizing the Synthetic Pathway
The overall synthetic workflow can be visualized as a two-stage process, beginning with the formation of the pyrrole ring and culminating in the hydrolysis of the ester to the desired carboxylic acid.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Hantzsch Synthesis of Ethyl 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
The Hantzsch pyrrole synthesis is a condensation reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine.[1] The reaction proceeds through the initial formation of an enamine from the β-ketoester and the primary amine, which then acts as a nucleophile.[1]
Mechanistic Insights
The currently accepted mechanism for the Hantzsch pyrrole synthesis involves the following key steps:
-
Enamine Formation: Isopropylamine attacks the β-carbonyl group of ethyl acetoacetate to form an enamine intermediate. This step is crucial as it activates the β-ketoester for subsequent reaction.
-
Nucleophilic Attack: The enamine then attacks the carbonyl carbon of the α-haloketone, 3-chloro-2,4-pentanedione.[1] An alternative pathway where the enamine attacks the α-carbon of the haloketone has also been proposed.[1]
-
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular condensation and subsequent dehydration to form the aromatic pyrrole ring.
Figure 2: Simplified mechanistic pathway of the Hantzsch pyrrole synthesis.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl acetoacetate | 130.14 | 13.0 g | 0.10 |
| Isopropylamine | 59.11 | 6.5 g | 0.11 |
| 3-Chloro-2,4-pentanedione | 134.56 | 13.5 g | 0.10 |
| Ethanol | 46.07 | 150 mL | - |
| Sodium acetate | 82.03 | 8.2 g | 0.10 |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (150 mL), ethyl acetoacetate (13.0 g, 0.10 mol), and isopropylamine (6.5 g, 0.11 mol).
-
Stir the mixture at room temperature for 15 minutes to facilitate enamine formation.
-
Add sodium acetate (8.2 g, 0.10 mol) to the mixture. This acts as a base to neutralize the HCl formed during the reaction.
-
Slowly add 3-chloro-2,4-pentanedione (13.5 g, 0.10 mol) to the stirring solution. The addition should be done cautiously as the reaction can be exothermic.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
-
A precipitate of the crude product should form. If not, the aqueous mixture can be extracted with diethyl ether or ethyl acetate (3 x 100 mL).
-
If a solid is obtained, collect it by vacuum filtration, wash with cold water, and dry. If an extraction was performed, combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.
Part 2: Saponification of Ethyl 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction carried out under basic conditions.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | 209.29 | 10.5 g | 0.05 |
| Sodium hydroxide | 40.00 | 4.0 g | 0.10 |
| Ethanol | 46.07 | 100 mL | - |
| Water | 18.02 | 50 mL | - |
| Concentrated HCl | 36.46 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve the crude or purified ethyl 1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate (10.5 g, 0.05 mol) in ethanol (100 mL).
-
In a separate beaker, dissolve sodium hydroxide (4.0 g, 0.10 mol) in water (50 mL).
-
Add the sodium hydroxide solution to the ethanolic solution of the ester.
-
Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
The carboxylic acid will precipitate as a solid. Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone/water.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Physical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₅NO₂[2] |
| Molar Mass | 181.23 g/mol [2] |
| Appearance | Off-white to pale yellow solid |
Spectroscopic Data (Expected):
-
¹H NMR: The spectrum is expected to show a characteristic septet and doublet for the isopropyl group, singlets for the two methyl groups on the pyrrole ring, and a singlet for the pyrrole proton. The carboxylic acid proton will likely appear as a broad singlet.
-
¹³C NMR: The spectrum should display signals for the isopropyl carbons, the two methyl carbons attached to the pyrrole ring, the four pyrrole ring carbons, and the carboxylic acid carbonyl carbon. Signals for the pyrrole ring carbons are typically found in the range of 100-140 ppm.[3]
-
FTIR (cm⁻¹): A broad O-H stretch from the carboxylic acid is expected in the region of 2500-3300 cm⁻¹.[3] A sharp C=O stretch for the carboxylic acid carbonyl will be present around 1680-1710 cm⁻¹.[3] The N-H stretching band, which is characteristic of many pyrrole compounds, will be absent in this N-substituted derivative.[4]
Safety and Handling
-
3-Chloro-2,4-pentanedione: This is a hazardous substance and should be handled with care in a well-ventilated fume hood. It is harmful if swallowed or in contact with skin and may cause respiratory irritation.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Isopropylamine: This is a flammable and corrosive liquid. Handle in a fume hood and avoid inhalation of vapors.
-
Sodium hydroxide and Hydrochloric acid: These are corrosive and should be handled with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthetic route described in this guide, utilizing the Hantzsch pyrrole synthesis followed by saponification, provides a reliable and efficient method for the preparation of this compound. The detailed experimental protocols and mechanistic insights are intended to equip researchers with the necessary information to successfully synthesize this valuable chemical intermediate for their research and development endeavors.
References
-
Cenmed Enterprises. 3 Chloro 2 4 Pentanedione 97%. [Link]
-
MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]
-
Canadian Science Publishing. The Hantzsch pyrrole synthesis. [Link]
-
Wikipedia. Hantzsch pyrrole synthesis. [Link]
-
ChemSynthesis. 3,3-dichloro-2,4-pentanedione. [Link]
-
MDPI. Supporting Information. [Link]
-
Organic Syntheses. 1,5-DICHLORO-2,4-PENTANEDIONE. [Link]
-
ResearchGate. Hantzsch pyrrole synthesis | Request PDF. [Link]
-
NOPR. Density functional theory and FTIR spectroscopic study of carboxyl group. [Link]
-
PubChem. This compound. [Link]
-
Chemical Synthesis Database. ethyl 1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate. [Link]
-
ResearchGate. The FTIR spectrum for Pyrrole | Download Table. [Link]
-
Huateng Pharma. This compound. [Link]
-
PJSIR. SOME REACTIONS OF 3-CHLOROKETONES 1'1. [Link]
-
PubChem. 3-Chloro-2,4-pentanedione. [Link]
- Google Patents. Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
-
ResearchGate. The FTIR spectra of Pyrrole monomer and PPPy. [Link]
-
ResearchGate. Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. [Link]
-
PubChem. Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate. [Link]
-
PubMed. Alkaline hydrolysis of 1,3-dimethylphenobarbital. [Link]
-
NIST WebBook. 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester. [Link]
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Topic: 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid: A Core Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Pyrrole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrrole ring, a five-membered aromatic heterocycle, represents a cornerstone in the architecture of biologically active molecules.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a "privileged scaffold" in medicinal chemistry. This core is not merely a synthetic curiosity; it is a recurring motif in nature's own pharmacopeia, found in essential molecules like heme, chlorophyll, and vitamin B12.[2] In the realm of synthetic drugs, the pyrrole moiety is integral to blockbuster pharmaceuticals such as Atorvastatin (Lipitor), the anti-inflammatory drug Tolmetin, and the anticancer agent Sunitinib.[2][3]
This guide focuses on a specific, highly substituted derivative: 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid . We will dissect this molecule, exploring its synthesis, the rationale behind its structural modifications, its known and potential biological activities, and the detailed experimental protocols required to work with it in a research setting. The strategic placement of an isopropyl group at the N-1 position, two methyl groups at C-2 and C-5, and a carboxylic acid at the C-3 position provides a rich platform for generating diverse analogs with fine-tuned pharmacological profiles. Our objective is to provide a comprehensive resource that empowers researchers to leverage this versatile scaffold in their own drug discovery programs.
The Core Molecule: Physicochemical Profile
Understanding the fundamental properties of the title compound is the first step in harnessing its potential. The structure combines a hydrophobic isopropyl group with the polar carboxylic acid, creating a molecule with specific solubility and reactivity characteristics.
| Property | Value | Source |
| IUPAC Name | 2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxylic acid | PubChem[4] |
| Molecular Formula | C₁₀H₁₅NO₂ | PubChem[4] |
| Molecular Weight | 181.23 g/mol | PubChem[4] |
| XLogP3 | 1.7 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |
| CAS Number | 847744-27-8 | PubChem[4] |
Synthetic Strategies: From Classical Reactions to Modern Innovations
The synthesis of polysubstituted pyrroles is a well-trodden field, yet one that continues to evolve. The choice of synthetic route is dictated by the availability of starting materials, desired substitution patterns, and scalability. For the this compound core, several robust methods are applicable.
Foundational Synthetic Pathways
The construction of the pyrrole ring can be approached from several classical perspectives, each offering distinct advantages.
| Synthetic Method | Key Reactants | Description & Rationale | Key References |
| Hantzsch Synthesis | β-Ketoester, α-Haloketone, Primary Amine | A multicomponent reaction that assembles the pyrrole ring in a single step. The choice of a β-ketoester (e.g., ethyl acetoacetate) directly installs the carboxylate group at the 3-position. Using isopropylamine as the amine component directly installs the desired N-1 substituent. While historically plagued by low yields, modern adaptations using continuous flow have revitalized this method for library synthesis.[5][6][7] | Herath & Cosford, 2010[5][6] |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound, Primary Amine | This is arguably the most direct method for synthesizing N-substituted pyrroles. It involves the cyclocondensation of a 1,4-dicarbonyl (e.g., 2,5-hexanedione) with a primary amine (isopropylamine). The primary challenge lies in the synthesis of the appropriately substituted 1,4-dicarbonyl precursor required to achieve the final carboxylic acid functionality. Recent advances focus on green catalysts like citric acid or even uncatalyzed reactions in boiling water.[8] | Zhang et al., 2014[1] |
| Van Leusen Reaction | TosMIC, α,β-Unsaturated Ester | This method utilizes a [3+2] cycloaddition between Tosylmethyl isocyanide (TosMIC) and an activated alkene.[9] To synthesize the target scaffold, one would react an appropriately substituted α,β-unsaturated ester with TosMIC. This route offers excellent control over the substitution pattern at the 3- and 4-positions of the pyrrole ring. | Van Leusen et al., 1972[9] |
Workflow for Synthesis and Analog Generation
The synthesis of the target compound and its derivatives follows a logical progression from core synthesis to functional group manipulation. This workflow is designed to be modular, allowing for the creation of a diverse chemical library from a common intermediate.
Caption: General workflow for synthesis and diversification.
Detailed Experimental Protocol: Hantzsch Synthesis and Hydrolysis
This section provides a self-validating, step-by-step protocol for the synthesis of the title compound, grounded in established chemical principles.
Part A: Synthesis of Ethyl 1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
Rationale: This protocol utilizes the Hantzsch condensation, a reliable method for constructing this specific substitution pattern. Ethyl acetoacetate is chosen as the β-ketoester to directly install the ester at the 3-position. 3-chloro-2-butanone serves as the α-haloketone, providing the methyl groups at C2 and C5 (via an intermediate). Isopropylamine provides the N-1 substituent. Ethanol is a suitable and common solvent for this reaction.
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Isopropylamine (1.2 eq)
-
3-chloro-2-butanone (1.0 eq)
-
Sodium bicarbonate (2.0 eq)
-
Anhydrous Ethanol
-
Ethyl acetate, Brine, Anhydrous Sodium Sulfate
-
Round-bottom flask, Reflux condenser, Magnetic stirrer, Separatory funnel
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous ethanol (100 mL).
-
Add ethyl acetoacetate (1.0 eq) and isopropylamine (1.2 eq) to the solvent. Stir the mixture at room temperature for 20 minutes to allow for the formation of the enamine intermediate.
-
Add sodium bicarbonate (2.0 eq) to the reaction mixture. This base is crucial to neutralize the HCl byproduct generated during the cyclization, preventing unwanted side reactions and polymerization.
-
Slowly add 3-chloro-2-butanone (1.0 eq) dropwise to the stirring mixture. The reaction is exothermic; maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Workup: Dissolve the crude residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure ethyl ester.
Part B: Hydrolysis to this compound
Rationale: Saponification (base-catalyzed hydrolysis) is a standard method for converting esters to carboxylic acids. A mixture of THF/Methanol/Water is used to ensure solubility of both the relatively nonpolar ester and the polar base (LiOH).
Materials:
-
Ethyl 1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq)
-
Tetrahydrofuran (THF), Methanol, Water
-
1M Hydrochloric acid (HCl)
-
Erlenmeyer flask, Magnetic stirrer
Procedure:
-
Dissolve the starting ester (1.0 eq) in a 3:1:1 mixture of THF:Methanol:Water.
-
Add LiOH·H₂O (3.0 eq) and stir the mixture vigorously at room temperature overnight (12-18 hours).
-
Monitor the reaction by TLC until all starting material is consumed.
-
Concentrate the mixture under reduced pressure to remove the organic solvents (THF and Methanol).
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidification: Carefully acidify the solution to pH ~3 by the dropwise addition of 1M HCl. The carboxylic acid product will precipitate out of the solution. The choice to acidify is critical to protonate the carboxylate salt, rendering it insoluble in the aqueous medium.
-
Collect the solid precipitate by vacuum filtration, washing with cold deionized water.
-
Dry the solid product under high vacuum to yield the final this compound.
Structural Characterization
Unambiguous characterization is essential for scientific integrity. The following data are predicted for the title compound based on its structure and established spectroscopic principles.
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): ~12.0 (s, 1H, -COOH), ~4.5 (sept, 1H, -CH(CH₃)₂), ~6.0 (s, 1H, Pyrrole C4-H), ~2.4 (s, 3H, Pyrrole C2-CH₃), ~2.2 (s, 3H, Pyrrole C5-CH₃), ~1.5 (d, 6H, -CH(CH₃)₂) |
| ¹³C NMR | δ (ppm): ~168 (-COOH), ~135 (Pyrrole C2), ~128 (Pyrrole C5), ~115 (Pyrrole C4), ~110 (Pyrrole C3), ~50 (-CH(CH₃)₂), ~22 (-CH(CH₃)₂), ~14 (Pyrrole C2-CH₃), ~12 (Pyrrole C5-CH₃) |
| IR (cm⁻¹) | ~2900-3200 (broad, O-H stretch of carboxylic acid), ~1680 (strong, C=O stretch of carboxylic acid), ~1550 (C=C stretch of pyrrole ring) |
| MS (ESI-) | [M-H]⁻: 180.1 |
Biological Activity and Therapeutic Landscape
The pyrrole-3-carboxylic acid scaffold is not just a synthetic target but a launchpad for discovering new therapeutics. Derivatives have shown a wide array of pharmacological properties, highlighting the scaffold's versatility.[7]
-
Anticancer Activity: Many substituted pyrroles exhibit potent antiproliferative activity.[10] A study on pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives identified several compounds with significant growth inhibition against various cancer cell lines.[11] Molecular docking studies suggested these compounds could act as VEGFR-2 inhibitors, a key target in angiogenesis.[11]
-
Anti-inflammatory Properties: Fused pyrrole-carboxylic acids have been synthesized and evaluated as potent anti-inflammatory and analgesic agents.[12] The mechanism often involves the inhibition of enzymes in the inflammatory cascade, such as Cyclooxygenase (COX) enzymes.[13]
-
Antibacterial and Antimicrobial Activity: The pyrrole core is a known pharmacophore for antibacterial agents.[3] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[3]
-
CNS Activity: Pyrrole-3-carboxamides, derived from the corresponding carboxylic acids, have been developed as potent CB1 inverse agonists, indicating potential applications in central nervous system disorders.[6][14]
Potential Mechanism of Action: Targeting Kinase Signaling
Many small molecule inhibitors, particularly those based on heterocyclic scaffolds, function by inhibiting protein kinases. The ATP-binding pocket of kinases is a common target. The diagram below illustrates this generalized mechanism, relevant to targets like VEGFR-2.
Caption: Inhibition of a receptor tyrosine kinase pathway.
Future Directions and Conclusion
This compound is more than a single compound; it is a gateway to a vast chemical space with significant therapeutic potential. The synthetic routes are robust and adaptable, allowing for the systematic exploration of structure-activity relationships (SAR).
Key areas for future research include:
-
Library Synthesis: Expanding the amide library derived from the core acid to probe interactions with different biological targets.
-
Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups (e.g., tetrazoles) to modulate pharmacokinetic properties.
-
Fused Systems: Using the core scaffold as a building block for more complex, rigid heterocyclic systems to enhance target specificity.[12]
-
Mechanism of Action Studies: Elucidating the precise molecular targets for novel active compounds derived from this core.
This guide has provided the foundational knowledge, synthetic protocols, and biological context necessary for researchers to begin or advance their work with this promising class of molecules. By combining established synthetic chemistry with modern drug discovery principles, the derivatives and analogs of this humble pyrrole core are poised to contribute to the next generation of therapeutics.
References
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Herath, A., & Cosford, N. D. P. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. National Institutes of Health. [Link]
-
Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185. [Link]
-
Li, W., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. National Institutes of Health. [Link]
-
Guchhait, S. K., & Khedkar, P. M. (2020). Recent Advancements in Pyrrole Synthesis. Molecules, 25(7), 1587. [Link]
-
Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. [Link]
-
Găină, C. G., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(12), 6483. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Yadav, G., et al. (2023). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 9(1), 58. [Link]
-
Chemical Synthesis Database. (n.d.). ethyl 1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]
-
Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. ResearchGate. [Link]
-
ResearchGate. (n.d.). (A) Examples of the set of pyrrole-3-carboxylic acid 21 and... [Image]. Retrieved from [Link]
-
Stoyanov, R. S., et al. (2024). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 29(10), 2315. [Link]
-
Syrris. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Syrris. [Link]
-
Muchowski, J. M., et al. (1985). Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. Journal of Medicinal Chemistry, 28(8), 1037–1049. [Link]
-
PubChem. (n.d.). 2,5-dimethyl-1H-pyrrole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Walter, H. (2002). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Chimia, 56(7), 353-358. [Link]
-
Popiołek, Ł., et al. (2023). Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents. International Journal of Molecular Sciences, 24(11), 9452. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2022). Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. Molecules, 27(6), 1996. [Link]
-
Rasal, N. K., Sonawane, R. B., & Jagtap, S. V. (2021). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. Archiv der Pharmazie, 354(2), e2000267. [Link]
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- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Silico Profiling of 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Executive Summary: In the contemporary drug discovery landscape, the early identification of promising lead candidates with favorable pharmacokinetic and safety profiles is paramount. In silico computational methods provide a rapid, cost-effective, and ethically sound approach to triage and prioritize novel chemical entities before committing significant resources to their synthesis and experimental testing.[1][2] This guide offers a comprehensive, step-by-step workflow for the computational prediction of key physicochemical, ADME (Absorption, Distribution, Metabolism, Excretion), and toxicity properties of a novel model compound: 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. By leveraging a suite of freely accessible, validated web-based tools, this document serves as a practical manual for researchers, medicinal chemists, and drug development professionals to generate a robust, preliminary profile of a molecule's drug-like potential.
Introduction
The Imperative of In Silico Prediction in Drug Discovery
The journey from a chemical concept to a marketed drug is fraught with challenges, with a high attrition rate often attributed to poor ADMET properties discovered late in development.[2] Computational, or in silico, toxicology and ADME prediction aim to mitigate this risk by building models that can forecast a compound's behavior in biological systems based solely on its chemical structure.[3][4] This predictive capability is crucial for prioritizing chemical libraries, guiding lead optimization, and adhering to the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.[1] The methodologies outlined herein are not a replacement for experimental validation but are an indispensable component of an intelligent, integrated testing strategy.[5]
The Target Molecule: this compound
For this guide, we will use "this compound" as our case study. This molecule represents a typical starting point in a discovery program—a novel entity for which no biological or pharmacokinetic data exists.
-
Canonical SMILES: CC(C)N1C(C)=CC(C(=O)O)=C1C
-
Structure:
(Image Source: PubChem CID 13861611)
Foundational Physicochemical & Drug-Likeness Assessment
The first step in evaluating any new compound is to assess its fundamental physicochemical properties. These characteristics are strong determinants of a molecule's "drug-likeness" and its potential for oral bioavailability.
The Concept of "Drug-Likeness": Lipinski's Rule of Five
Pioneered by Christopher A. Lipinski, the "Rule of Five" provides a set of simple heuristics to evaluate if a compound's properties are amenable to oral absorption. Poor absorption or permeation is more likely when there are more than:
-
5 H-bond donors (sum of OHs and NHs)
-
10 H-bond acceptors (sum of Ns and Os)
-
A molecular weight (MW) over 500 Da
-
A calculated LogP (cLogP) over 5
Molecules that comply with these rules are considered to have a higher probability of being orally bioavailable.
Workflow for Physicochemical Property Prediction
To ensure the robustness of our predictions, we will employ multiple well-regarded computational tools and compare the outputs. This cross-validation is a critical step; reliance on a single algorithm can be misleading. The choice of these specific tools—SwissADME, Molinspiration, and OSIRIS Property Explorer—is based on their widespread use, validation in peer-reviewed literature, and free accessibility.[8][9][10][11]
SwissADME is a powerful web tool that provides a broad spectrum of predictions from a single input.[11]
-
Navigate to the SwissADME website.
-
Input the Molecule: In the main input box, paste the SMILES string for our target molecule: CC(C)N1C(C)=CC(C(=O)O)=C1C.
-
Execute Analysis: Click the "Run" button.
-
Data Extraction: The results page will populate with multiple panels. From the "Physicochemical Properties" and "Lipophilicity" panels, record the following values: Molecular Weight, Log Po/w (using the iLOGP, XLOGP3, and WLOGP values), number of H-bond Acceptors, and H-bond Donors. From the "Water Solubility" panel, record the Log S (ESOL) value. From the "Pharmacokinetics" panel, record the Topological Polar Surface Area (TPSA).
-
Molinspiration:
-
OSIRIS Property Explorer:
Data Synthesis and Interpretation
The collection of data from multiple sources allows for a more confident assessment. Properties outside of expected ranges are often highlighted by the software, providing immediate visual cues.[13][15]
| Property | SwissADME | Molinspiration | OSIRIS Property Explorer | PubChem (Reference) | Consensus & Analysis |
| Molecular Weight ( g/mol ) | 181.23 | 181.23 | 181.23 | 181.23[6] | 181.23 (Excellent; well below 500 Da limit) |
| cLogP (Octanol/Water) | iLOGP: 1.89, XLOGP3: 1.73 | miLogP: 1.85 | cLogP: 1.95 | XLogP3: 1.7[6] | ~1.8 (Excellent; well below 5 limit) |
| H-Bond Donors | 1 | 1 | 1 | 1 | 1 (Excellent; below 5 limit) |
| H-Bond Acceptors | 2 | 2 | 2 | 2 | 2 (Excellent; below 10 limit) |
| Log S (Aqueous Solubility) | -2.31 (Soluble) | N/A | -2.15 | N/A | Soluble (Favorable for absorption) |
| TPSA (Ų) | 42.24 | 42.24 | 42.24 | 42.2[6] | 42.24 (Good; suggests good cell permeability) |
| Lipinski's Violations | 0 | 0 | 0 | 0 | 0 (Fully compliant with Rule of Five) |
Caption: Workflow for predicting key ADME and metabolism parameters.
Toxicity and Safety Risk Assessment
Early identification of potential toxicity is one of the most valuable applications of in silico modeling. This involves screening for structural alerts that are associated with adverse outcomes like mutagenicity and cardiotoxicity.
Fragment-Based Toxicity Risk Assessment
Many toxic effects are caused by specific chemical substructures (toxicophores) that can react with biological macromolecules. Fragment-based methods screen a molecule for the presence of these known problematic moieties.
-
Revisit OSIRIS Results: Using the output from Protocol 2.2.2.
-
Examine Toxicity Risks Panel: OSIRIS provides color-coded predictions for four key risks. [9][13] * Mutagenicity: Risk of causing genetic mutations.
-
Tumorigenicity: Risk of causing tumors.
-
Irritant Effects: Risk of causing irritation.
-
Reproductive Effects: Risk of affecting fertility or development.
-
-
Record Predictions: Note the color for each risk. Green indicates no risk, yellow a medium risk, and red a high risk.
The Critical hERG Blockade Liability
Blockade of the hERG potassium ion channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias. [16][17]Therefore, assessing the potential for hERG inhibition is a mandatory step in modern safety pharmacology. [18][19]While the free tools used in this guide do not provide a direct hERG prediction, it is crucial to understand the principles. Specialized Quantitative Structure-Activity Relationship (QSAR) models, trained on large datasets of known hERG inhibitors and non-inhibitors, are commonly used for this purpose. These models identify the key physicochemical features associated with hERG binding, such as the presence of a basic nitrogen and high lipophilicity. [16][17]Our target molecule, being acidic and having a modest cLogP, has a lower a priori risk, but this must be confirmed experimentally.
Data Synthesis and Interpretation
| Toxicity Endpoint | Tool | Prediction | Interpretation & Causality |
| Mutagenicity | OSIRIS | No Risk | The molecule does not contain common structural alerts for mutagenicity (e.g., aromatic nitro groups, alkylating agents). |
| Tumorigenicity | OSIRIS | No Risk | No known tumorigenic fragments are present in the structure. |
| Irritant Effects | OSIRIS | No Risk | The structure lacks functionalities typically associated with high irritancy. |
| Reproductive Effects | OSIRIS | No Risk | No structural alerts associated with reproductive toxicity are detected. |
| hERG Inhibition | (Expert Assessment) | Low a priori risk | The molecule is a carboxylic acid (pKa ~4-5), meaning it will be negatively charged at physiological pH. Most hERG blockers are basic amines. Its moderate lipophilicity also reduces the risk. However, this is a low-confidence prediction that requires experimental validation. |
Caption: Workflow for preliminary toxicity and safety risk assessment.
Integrated Analysis and Future Directions
Synthesizing the data from all predictive models provides a holistic preliminary profile of this compound.
Overall Assessment: The in silico profile of this molecule is largely positive and marks it as a compound of interest.
-
Strengths:
-
Excellent "drug-like" physicochemical properties with full compliance with Lipinski's Rule of Five.
-
Predicted high gastrointestinal absorption, making it a viable candidate for oral administration.
-
A clean fragment-based toxicity profile with no structural alerts for major liabilities.
-
Low a priori risk of hERG-mediated cardiotoxicity.
-
-
Potential Liabilities & Areas for Investigation:
-
BBB Permeation: This is a double-edged sword. It is a highly desirable property for a CNS drug but a significant liability for a peripherally-acting agent due to potential off-target neurological side effects.
-
CYP2C9 Inhibition: This is the most significant predicted risk. Inhibition of a major drug-metabolizing enzyme could lead to severe drug-drug interactions.
-
Metabolic Stability: The predicted sites of metabolism on the isopropyl and methyl groups are "soft spots" that may lead to rapid clearance.
-
Recommended Next Steps (Experimental Validation): The in silico predictions have generated several clear, testable hypotheses. A rational next step would be to prioritize the following in vitro assays:
-
CYP Inhibition Assay: An immediate screen against a panel of major CYP450 isoforms (especially CYP2C9) is critical to confirm or refute the predicted DDI risk.
-
Aqueous Solubility: An experimental measurement of kinetic and thermodynamic solubility to confirm the favorable predictions.
-
Permeability Assay: A Caco-2 or PAMPA assay to experimentally measure intestinal permeability and confirm the "High" absorption prediction.
-
Metabolic Stability Assay: Incubation with human liver microsomes (HLM) to determine the intrinsic clearance rate and validate the metabolic stability. If clearance is high, metabolite identification would be performed to confirm the sites predicted by SMARTCyp.
-
hERG Channel Assay: A patch-clamp electrophysiology assay is the gold standard for definitively assessing hERG channel inhibition and ensuring cardiovascular safety.
This integrated approach, starting with a comprehensive in silico screen and progressing to targeted experimental validation, exemplifies an efficient, modern workflow in early-stage drug discovery.
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An In-depth Technical Guide to the Speculative Mechanism of Action of 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Abstract
The pyrrole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] This guide focuses on 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, a substituted pyrrole derivative for which the precise mechanism of action has not been fully elucidated. Drawing upon the known biological activities of structurally related pyrrole-containing molecules, this document presents a series of speculative mechanisms of action for this compound. We will delve into its physicochemical properties and propose potential molecular targets, including protein kinases and metabolic enzymes. Furthermore, this guide provides detailed, step-by-step experimental protocols to systematically investigate and validate these hypotheses, offering a roadmap for future research and drug development efforts.
Introduction and Physicochemical Properties
This compound is a small molecule with the chemical formula C10H15NO2.[3] Its structure features a central pyrrole ring substituted with two methyl groups, an isopropyl group on the nitrogen atom, and a carboxylic acid functional group. The presence of both lipophilic (isopropyl, dimethyl) and hydrophilic (carboxylic acid) moieties suggests a moderate degree of amphiphilicity, which may influence its pharmacokinetic and pharmacodynamic properties.
| Property | Value | Source |
| Molecular Formula | C10H15NO2 | PubChem[3] |
| Molecular Weight | 181.23 g/mol | PubChem[3] |
| IUPAC Name | 2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxylic acid | PubChem[3] |
| CAS Number | 847744-27-8 | Appchem[4] |
The structural features of this molecule, particularly the substituted pyrrole-3-carboxylic acid core, are reminiscent of other biologically active compounds, prompting a deeper investigation into its potential therapeutic applications.
Speculative Mechanisms of Action
Given the limited direct biological data for this compound, we propose the following speculative mechanisms of action based on the activities of structurally analogous compounds.
Hypothesis 1: Inhibition of Protein Kinases
Many pyrrole-containing compounds have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[5] For instance, derivatives of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5][6]
Proposed Signaling Pathway: VEGFR-2 Inhibition
Caption: Speculative inhibition of Complex II in the electron transport chain.
Experimental Validation Protocols
To systematically test the aforementioned hypotheses, the following experimental workflows are proposed.
Kinase Inhibition Screening
Objective: To determine if this compound exhibits inhibitory activity against a panel of protein kinases, with a focus on VEGFR-2.
Experimental Workflow:
Caption: Workflow for kinase inhibition screening and validation.
Step-by-Step Protocol:
-
Initial Screening: Perform a broad-spectrum kinase profiling assay (e.g., KinomeScan®) to identify potential kinase targets of this compound at a fixed concentration (e.g., 10 µM).
-
Hit Identification: Analyze the screening data to identify kinases showing significant inhibition (e.g., >50% inhibition).
-
IC50 Determination: For the identified hits, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50) value. This will quantify the potency of the compound against each specific kinase.
-
Cell-based Validation: If VEGFR-2 is identified as a hit, proceed with cell-based assays. Use human umbilical vein endothelial cells (HUVECs) and stimulate them with VEGF. Treat the cells with varying concentrations of the compound and measure the phosphorylation status of VEGFR-2 and downstream effectors (e.g., ERK, Akt) using Western blotting or ELISA.
-
Functional Assays: Conduct functional assays, such as cell proliferation assays (e.g., MTT or BrdU incorporation) and tube formation assays in HUVECs, to assess the anti-angiogenic potential of the compound.
-
In Vivo Models: If the in vitro data is promising, evaluate the compound's efficacy in in vivo models of angiogenesis, such as the chick chorioallantoic membrane (CAM) assay or mouse tumor xenograft models.
Metabolic Enzyme Activity Assays
Objective: To investigate the inhibitory effect of this compound on the activity of mitochondrial Complex II.
Step-by-Step Protocol:
-
Mitochondrial Isolation: Isolate mitochondria from a suitable source, such as rat liver or cultured cells (e.g., HepG2), using differential centrifugation.
-
Complex II Activity Assay: Measure the activity of Complex II using a spectrophotometric assay that monitors the reduction of a specific substrate (e.g., 2,6-dichlorophenolindophenol, DCPIP) in the presence of succinate.
-
Inhibition Studies: Perform the Complex II activity assay in the presence of varying concentrations of this compound to determine its IC50 value.
-
Cellular Respiration Analysis: Utilize a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) in intact cells treated with the compound. A decrease in basal and maximal respiration would be indicative of mitochondrial dysfunction, potentially through Complex II inhibition.
In Silico Target Prediction
To complement the experimental approaches, in silico methods can be employed to predict potential biological targets.
Methodology:
-
Ligand-based Virtual Screening: Utilize the chemical structure of this compound to search for known compounds with similar structures and documented biological activities using databases like ChEMBL and PubChem.
-
Target Prediction Software: Employ computational tools and web servers (e.g., SwissTargetPrediction, PharmMapper) to predict potential protein targets based on the compound's 2D and 3D similarity to known ligands. [7][8]3. Molecular Docking: If a high-confidence target is predicted (e.g., a specific kinase), perform molecular docking studies to model the binding interaction between the compound and the protein's active site. [6][9]This can provide insights into the potential binding mode and affinity.
Conclusion and Future Directions
The therapeutic potential of this compound remains largely unexplored. This guide provides a foundational framework for investigating its mechanism of action by proposing scientifically plausible hypotheses based on the known activities of structurally related pyrrole derivatives. The outlined experimental protocols offer a clear and logical path for validating these hypotheses, from initial in vitro screening to cell-based and potentially in vivo studies. The integration of in silico methods can further refine target identification and guide experimental design. Future research stemming from these proposed investigations will be crucial in uncovering the pharmacological profile of this compound and determining its potential for development as a novel therapeutic agent.
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Methodological & Application
Application Notes and Protocols: 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid in Medicinal Chemistry
Introduction: The Pyrrole-3-carboxylic Acid Scaffold as a Privileged Motif in Drug Discovery
The pyrrole ring is a fundamental five-membered aromatic heterocycle containing a nitrogen atom, which is a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various chemical transformations have made it a "privileged scaffold" in medicinal chemistry.[1] Within this class, pyrrole-3-carboxylic acid derivatives have emerged as a particularly fruitful area of investigation, demonstrating a wide spectrum of biological activities. These activities range from antibacterial and anticancer to cholinesterase inhibition, highlighting the versatility of this chemical framework.[1][2][3]
The carboxylic acid moiety at the 3-position is of particular interest. Carboxylic acids are prevalent in marketed drugs, often serving as a key interacting group with biological targets through the formation of strong electrostatic interactions and hydrogen bonds.[4][5] However, the inherent properties of carboxylic acids, such as high polarity, can also present challenges in drug development, including poor membrane permeability and metabolic instability.[4][6] The exploration of bioisosteres for the carboxylic acid group is a common strategy to mitigate these issues while retaining biological activity.[4][5][6][7]
This guide focuses on a specific, lesser-explored derivative: 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid . While direct literature on the specific medicinal chemistry applications of this compound is sparse, its structural features suggest significant potential. The N-isopropyl group and the 2,5-dimethyl substitution pattern provide a unique lipophilic and steric profile that can be exploited to achieve selectivity and potency against various biological targets. This document will, therefore, extrapolate from the broader knowledge of pyrrole-3-carboxylic acid derivatives to provide a comprehensive guide for researchers interested in exploring the therapeutic potential of this promising molecule.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to any medicinal chemistry campaign. The following table summarizes the key computed properties of this compound.[8]
| Property | Value | Source |
| Molecular Formula | C10H15NO2 | PubChem[8] |
| Molecular Weight | 181.23 g/mol | PubChem[8] |
| IUPAC Name | 2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxylic acid | PubChem[8] |
| XLogP3 | 1.7 | PubChem[8] |
| Hydrogen Bond Donor Count | 1 | PubChem[8] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[8] |
| Rotatable Bond Count | 2 | PubChem[8] |
These properties suggest that the compound adheres to Lipinski's rule of five, indicating good potential for oral bioavailability.[2] The moderate lipophilicity (XLogP3 = 1.7) suggests a balance between aqueous solubility and membrane permeability.
Potential Therapeutic Applications and Mechanistic Hypotheses
Based on the established activities of related pyrrole-3-carboxylic acid derivatives, we can hypothesize several promising avenues for the investigation of this compound.
As an Anticancer Agent
Many pyrrole-containing compounds have demonstrated significant antiproliferative activity.[3][9] For instance, derivatives of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid have been investigated as potential anticancer agents, with some showing potent activity against various cancer cell lines.[3] A notable example is Sunitinib (SU11248), a multi-targeted receptor tyrosine kinase inhibitor that contains a pyrrole ring and is used in the treatment of various cancers.[10]
Hypothesized Mechanism of Action: The planar pyrrole ring can participate in π-π stacking interactions within the active sites of kinases, while the carboxylic acid can form crucial hydrogen bonds. The N-isopropyl and 2,5-dimethyl groups of the target compound could confer selectivity for specific kinase isoforms by probing hydrophobic pockets adjacent to the ATP-binding site. A plausible target class for this compound could be receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are often dysregulated in cancer.[10]
Caption: Hypothesized inhibitory action on a receptor tyrosine kinase signaling pathway.
As an Antibacterial Agent
The pyrrole scaffold is present in several natural and synthetic antibacterial agents.[1] Studies have shown that pyrrole-3-carboxylic acid derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria.[1]
Hypothesized Mechanism of Action: The mechanism of antibacterial action for pyrrole derivatives can be varied. They may act by inhibiting essential enzymes in bacterial metabolic pathways, disrupting cell membrane integrity, or interfering with DNA replication. The specific substitutions on the pyrrole ring of our target compound could enhance its penetration into bacterial cells and improve its affinity for a specific bacterial target.
Experimental Protocols
The following protocols provide a starting point for the synthesis, purification, and biological evaluation of this compound.
Protocol 1: Synthesis via Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a classic and efficient method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine.[11]
Workflow for Paal-Knorr Synthesis
Caption: General workflow for the synthesis and purification of the target compound.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-hexanedione (1 equivalent) and a suitable solvent (e.g., ethanol or acetic acid).
-
Addition of Amine: Add isopropylamine (1.1 equivalents) to the solution.
-
Catalyst Addition: Add a catalytic amount of a protic acid (e.g., a few drops of concentrated HCl or p-toluenesulfonic acid).
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If an acidic catalyst was used, neutralize the mixture with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.
Protocol 2: In Vitro Anticancer Activity Screening
A preliminary assessment of the anticancer potential of this compound can be performed using a panel of human cancer cell lines.
Step-by-Step Procedure:
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) in their recommended growth media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Prepare serial dilutions in culture medium to achieve the desired final concentrations for the assay.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue™ assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: In Vitro Antibacterial Activity Screening
The antibacterial activity can be evaluated by determining the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria.
Step-by-Step Procedure:
-
Bacterial Strains: Use a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Inoculum Preparation: Prepare a bacterial inoculum in a suitable broth (e.g., Mueller-Hinton broth) and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Prepare serial dilutions in the broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (a known antibiotic, e.g., ciprofloxacin) and a negative control (broth with DMSO).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
While this compound is a relatively unexplored molecule, its structural relationship to a class of compounds with proven and diverse biological activities makes it a compelling candidate for further investigation in medicinal chemistry. The protocols outlined in this guide provide a solid foundation for its synthesis and initial biological profiling.
Future work should focus on:
-
Analogue Synthesis: Exploring the structure-activity relationship (SAR) by synthesizing analogues with modifications to the N-alkyl substituent, the groups at positions 2 and 5, and the carboxylic acid moiety (e.g., esterification, amidation, or replacement with bioisosteres).
-
Mechanism of Action Studies: If promising activity is identified, further studies should be conducted to elucidate the specific molecular target and mechanism of action.
-
In Vivo Efficacy: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.
The systematic exploration of this and related pyrrole-3-carboxylic acid derivatives holds the potential to uncover novel therapeutic agents for a range of diseases.
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available at: [Link]
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(A) Examples of the set of pyrrole-3-carboxylic acid 21 and... - ResearchGate. Available at: [Link]
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ethyl 1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate - Chemical Synthesis Database. Available at: [Link]
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Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - MDPI. Available at: [Link]
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Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed. Available at: [Link]
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Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed. Available at: [Link]
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Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Patsnap Eureka. Available at: [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. Available at: [Link]
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Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1][12]oxazepin-9-yl]-1H-pyrazol-1-yl - PubMed. Available at: [Link]
-
Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties - Semantic Scholar. Available at: [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. Available at: [Link]
-
Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization - ResearchGate. Available at: [Link]
-
1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | C10H13NO2 | CID 2776579. Available at: [Link]
-
Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - MDPI. Available at: [Link]
-
5-(3-(N-(Carboxymethyl)naphthalene-2-sulfonamido)phenyl)-1-ethyl-1H-pyrrole-2-carboxylic acid as a Keap1–Nrf2 inhibitor for cerebral ischemia/reperfusion injury treatment - RSC Publishing. Available at: [Link]
-
GC-MS EVALUATION OF THE BIOACTIVE COMPOUNDS AND ANTIBACTERIAL ACTIVITY OF THE OIL FRACTION FROM THE STEM BARKS OF DACRYODES EDULIS G. DON LAM - ResearchGate. Available at: [Link]
-
Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - NIH. Available at: [Link]
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High-throughput screening assays for pyrrole derivatives
Application Note & Protocol
High-Throughput Screening Assays for the Identification of Bioactive Pyrrole Derivatives
Introduction
Pyrrole, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities. These activities include antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The versatility of the pyrrole ring allows for diverse chemical modifications, creating large libraries of derivatives for drug discovery campaigns. High-throughput screening (HTS) is an indispensable tool for rapidly evaluating these large chemical libraries to identify hit compounds with desired biological activities. This document provides a detailed guide to designing and implementing robust HTS assays for the discovery of novel pyrrole-based therapeutics, with a focus on biochemical and cell-based assay formats.
Section 1: Foundational Principles of HTS for Pyrrole Derivatives
The success of any HTS campaign hinges on the careful selection and optimization of the assay. The choice between a biochemical (target-based) and a cell-based (phenotypic) assay is a critical first step.
-
Biochemical Assays: These assays are designed to measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor. They are highly specific, offer a clear mechanism of action, and are generally less prone to off-target effects. However, they do not provide information about a compound's cell permeability or its effects within a complex cellular environment.
-
Cell-Based Assays: These assays measure the effect of a compound on a cellular process or pathway. They provide more physiologically relevant data, as they account for factors like cell permeability, metabolism, and potential cytotoxicity. However, identifying the specific molecular target of a hit compound from a phenotypic screen can be challenging.
The chemical properties of the pyrrole library must also be considered. Pyrrole derivatives can exhibit fluorescence or absorbance, which may interfere with certain assay detection methods. Therefore, appropriate controls are essential to identify and mitigate such artifacts.
Diagram 1: HTS Workflow for Pyrrole Derivatives
Caption: A generalized workflow for a high-throughput screening campaign targeting pyrrole derivatives.
Section 2: Biochemical Assays: Targeting Specific Enzymes
A common target for pyrrole derivatives is the protein kinase family, which plays a crucial role in cell signaling and is often dysregulated in diseases like cancer. This section will detail a protocol for a luminescence-based kinase assay.
Principle of the Luminescence-Based Kinase Assay
This assay quantifies the activity of a specific kinase by measuring the amount of ATP remaining in the reaction after the kinase has phosphorylated its substrate. A proprietary luciferase enzyme is used to catalyze the conversion of the remaining ATP into a luminescent signal. The amount of light produced is inversely proportional to the kinase activity. Inhibitors of the kinase will result in a higher luminescent signal.
Diagram 2: Luminescence-Based Kinase Assay Principle
Caption: The principle of a luminescence-based kinase inhibition assay.
Protocol: Luminescence-Based Kinase Assay
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
Pyrrole derivative library dissolved in DMSO
-
White, opaque 384-well assay plates
-
Acoustic dispenser or pin tool
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Using an acoustic dispenser, transfer 20 nL of each pyrrole derivative from the library plate to the assay plate.
-
For controls, dispense DMSO only (negative control) and a known inhibitor (positive control).
-
-
Kinase/Substrate Addition:
-
Prepare a master mix of the kinase and substrate in the kinase assay buffer.
-
Dispense 10 µL of the kinase/substrate mix into each well of the assay plate.
-
Briefly centrifuge the plates to ensure all components are mixed.
-
-
Initiation of Reaction:
-
Prepare a solution of ATP in the kinase assay buffer.
-
Dispense 10 µL of the ATP solution into each well to start the kinase reaction.
-
The final reaction volume is 20 µL.
-
-
Incubation:
-
Incubate the assay plates at room temperature for 1 hour. The optimal incubation time should be determined during assay development.
-
-
Signal Detection:
-
Add 20 µL of the luminescence-based ATP detection reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
Data Analysis:
The percentage of kinase inhibition is calculated as follows:
Table 1: Typical Assay Parameters for a Luminescence-Based Kinase Assay
| Parameter | Recommended Value |
| Plate Format | 384-well, white, opaque |
| Compound Concentration | 10 µM |
| Kinase Concentration | 1-5 nM |
| Substrate Concentration | At Km for the substrate |
| ATP Concentration | At Km for ATP |
| Incubation Time | 60 minutes |
| Incubation Temperature | Room Temperature |
| Detection Method | Luminescence |
Section 3: Cell-Based Assays: Assessing Cellular Viability and Proliferation
Pyrrole derivatives are often investigated for their anticancer properties. A common HTS approach is to screen for compounds that selectively inhibit the proliferation of cancer cells while sparing normal cells.
Principle of the Resazurin-Based Cell Viability Assay
The resazurin assay is a widely used method to measure cell viability. Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The amount of resorufin produced is proportional to the number of viable cells.
Diagram 3: Resazurin-Based Cell Viability Assay Principle
Caption: The mechanism of the resazurin-based cell viability assay.
Protocol: Resazurin-Based Cell Viability Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Resazurin sodium salt solution
-
Pyrrole derivative library dissolved in DMSO
-
Clear-bottom, black-walled 384-well cell culture plates
-
Multichannel pipette or liquid handler
-
Plate reader with fluorescence detection capabilities (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Dilute the cells in complete medium to the desired seeding density (e.g., 2,000 cells/well).
-
Dispense 40 µL of the cell suspension into each well of the 384-well plate.
-
Incubate the plates overnight in a humidified incubator at 37°C and 5% CO2 to allow the cells to attach.
-
-
Compound Addition:
-
Add 40 nL of each pyrrole derivative to the respective wells.
-
Include DMSO-only wells as a negative control and a known cytotoxic agent as a positive control.
-
-
Incubation:
-
Incubate the plates for 48-72 hours. The incubation time should be optimized based on the cell line's doubling time.
-
-
Resazurin Addition:
-
Prepare a working solution of resazurin in PBS.
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Signal Detection:
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis:
The percentage of cell viability is calculated as follows:
Table 2: Typical Assay Parameters for a Resazurin-Based Cell Viability Assay
| Parameter | Recommended Value |
| Plate Format | 384-well, clear-bottom, black-walled |
| Cell Seeding Density | 1,000 - 5,000 cells/well |
| Compound Concentration | 10 µM |
| Incubation Time | 48-72 hours |
| Resazurin Incubation | 2-4 hours |
| Detection Method | Fluorescence (Ex: 560 nm, Em: 590 nm) |
Section 4: Data Quality and Hit Validation
4.1. Assay Quality Control
To ensure the reliability of the HTS data, several quality control metrics should be monitored. The Z'-factor is a statistical parameter that reflects the robustness of an assay.
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
4.2. Hit Confirmation and Counterscreens
Primary hits identified from the HTS should be subjected to a series of validation steps:
-
Hit Confirmation: Re-testing of the primary hits in the same assay to confirm their activity.
-
Dose-Response Analysis: Testing the confirmed hits at multiple concentrations to determine their potency (IC50 or EC50).
-
Counterscreens: Employing assays to identify and eliminate false positives. For example, compounds that interfere with the detection technology (e.g., autofluorescent pyrroles) can be identified by running the assay in the absence of the biological target.
References
-
High-Throughput Screening: A Powerful Approach to Drug Discovery. (Journal of Biomolecular Screening). [Link]
-
Assay Guidance Manual. (Eli Lilly & Company and the National Center for Advancing Translational Sciences). [Link]
-
Z'-Factor: A Simple Statistical Parameter for HTS. (Journal of Biomolecular Screening). [Link]
The Versatile Building Block: Application Notes for 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid in Organic Synthesis
Introduction: Unveiling a Key Synthetic Intermediate
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and biologically active compounds. Among the privileged heterocyclic scaffolds, the pyrrole nucleus stands out for its presence in a myriad of natural products and pharmaceutical agents.[1] This guide focuses on a particularly valuable, yet underexplored, derivative: 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid .
The unique substitution pattern of this molecule—a sterically demanding isopropyl group at the N1 position, coupled with methyl groups at C2 and C5, and a carboxylic acid at C3—imparts a distinct combination of lipophilicity, steric influence, and synthetic utility. These features make it an attractive starting material for the synthesis of novel compounds, particularly in the realm of kinase inhibitors and other targeted therapies where precise molecular recognition is key.[2][3] This document serves as a comprehensive guide for researchers, providing detailed protocols for its synthesis and subsequent application in key synthetic transformations.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₂ | PubChem[4] |
| Molecular Weight | 181.23 g/mol | PubChem[4] |
| IUPAC Name | 2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid | PubChem[4] |
| CAS Number | 847744-27-8 | PubChem[4] |
| Predicted XLogP3 | 1.7 | PubChem[4] |
Synthesis of this compound: A Two-Step Approach
The synthesis of the title compound can be efficiently achieved through a two-step sequence: a Paal-Knorr pyrrole synthesis to construct the core heterocyclic ring, followed by the hydrolysis of the resulting ester to afford the desired carboxylic acid.
Logical Workflow for Synthesis
Caption: Synthetic pathway for the target carboxylic acid.
Protocol 1: Synthesis of Ethyl 1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
This protocol is adapted from established Paal-Knorr synthesis methodologies.[5][6] The reaction condenses a 1,4-dicarbonyl compound (generated in situ) with a primary amine to form the pyrrole ring.
Materials:
-
Ethyl 2-acetyl-3-oxobutanoate (1.0 eq)
-
Isopropylamine (1.2 eq)
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-acetyl-3-oxobutanoate in a minimal amount of ethanol.
-
Add glacial acetic acid to the solution to act as a catalyst.
-
Slowly add isopropylamine to the reaction mixture. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate as an oil.[7]
Protocol 2: Hydrolysis to this compound
The final step involves the saponification of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq)
-
Potassium Hydroxide (3.0 eq)
-
Ethanol
-
Water
-
Hydrochloric Acid (1 M)
Procedure:
-
Dissolve the ethyl ester in a mixture of ethanol and water in a round-bottom flask.
-
Add potassium hydroxide pellets to the solution.
-
Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.
-
The carboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.
Application in Organic Synthesis: A Gateway to Novel Amides and Esters
The carboxylic acid functionality of the title compound is a versatile handle for a variety of chemical transformations, most notably amide bond formation and esterification. These reactions are fundamental in drug discovery for creating libraries of compounds with diverse physicochemical and biological properties.[8]
Amide Bond Formation: Crafting Bioactive Carboxamides
The synthesis of amides from this compound is a key step in the development of potential therapeutic agents, particularly kinase inhibitors.[2] A reliable method for this transformation is crucial.
Caption: General workflow for amide synthesis.
Protocol 3: HATU-Mediated Amide Coupling
This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a widely used and efficient coupling reagent for the formation of amide bonds, especially with sterically hindered or electronically deactivated substrates.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., aniline or a substituted aniline) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid in anhydrous DMF.
-
Add the amine, followed by DIPEA.
-
In a separate vial, dissolve HATU in a minimal amount of anhydrous DMF and add this solution to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography on silica gel or by recrystallization.
Rationale for Reagent Selection:
-
HATU: A highly effective coupling reagent that minimizes side reactions and racemization.
-
DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the formation of the active ester intermediate.
-
Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.
Esterification: Accessing Novel Ester Derivatives
Esterification of the title compound can be employed to modulate its pharmacokinetic properties or to introduce functional handles for further synthetic manipulations.
Protocol 4: Steglich Esterification
For the esterification with secondary or sterically hindered alcohols where Fischer esterification may be inefficient, the Steglich esterification provides a mild and effective alternative.[9]
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., a complex secondary alcohol) (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of the carboxylic acid and the alcohol in anhydrous DCM in a round-bottom flask, add DMAP.
-
Cool the mixture to 0 °C in an ice bath with magnetic stirring.
-
Add DCC portion-wise to the cooled solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction progress by TLC. Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filter cake with a small amount of cold DCM.
-
Combine the filtrate and washings and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.[9]
Rationale for Reagent Selection:
-
DCC: A dehydrating agent that activates the carboxylic acid to form a reactive O-acylisourea intermediate.
-
DMAP: A highly nucleophilic catalyst that facilitates the acyl transfer to the alcohol.
Conclusion and Future Outlook
This compound is a valuable and versatile building block with significant potential in organic synthesis and drug discovery. The protocols detailed herein provide a solid foundation for its synthesis and application in the construction of novel amide and ester derivatives. The unique substitution pattern of this molecule offers a strategic advantage in the design of compounds targeting specific biological pathways, particularly in the development of kinase inhibitors. Further exploration of this building block in the synthesis of diverse molecular architectures is highly encouraged and is expected to yield compounds with significant biological activities.
References
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Chemical Synthesis Database. ethyl 1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate. Available from: [Link]
-
El-Sayed, N. N. E., et al. (2022). Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][2][7]diazepine derivatives as potent EGFR/CDK2 inhibitors. Future Medicinal Chemistry, 14(13), 967-983. Available from: [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]
-
Brasca, M. G., et al. (2015). Novel Pyrrole Carboxamide Inhibitors of JAK2 as Potential Treatment of Myeloproliferative Disorders. Journal of Medicinal Chemistry, 58(15), 6147-6166. Available from: [Link]
-
Taticchi, A., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. International Journal of Molecular Sciences, 25(4), 2218. Available from: [Link]
-
Bijev, A., et al. (2021). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Molecules, 26(11), 3334. Available from: [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]
-
Li, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. European Journal of Medicinal Chemistry, 223, 113642. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
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Der Pharma Chemica. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 4(1), 365-370. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. Available from: [Link]
-
Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. Available from: [Link]
-
El-Gamal, M. I., et al. (2022). Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. Molecules, 27(17), 5483. Available from: [Link]
-
CN103274950A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester. Patsnap. Available from: [Link]
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Chemistry Online. (2023). Microscale - Paal-Knorr synthesis of 2,5-dimethyl-1-phenylpyrrole. Available from: [Link]
- CN103274950A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester. Google Patents.
-
Ishihara, K., et al. (2002). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. Tetrahedron Letters, 43(11), 2013-2016. Available from: [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]
-
Fallah-Araghi, A., et al. (2023). Ester Formation in Alcohol Microdroplet Sprays: Enhanced Reactivity of C8 to C16 Carboxylic Acids with C1 to C3 Alcohols and the Effect of Water. The Journal of Physical Chemistry A, 127(34), 7136-7144. Available from: [Link]
-
Al-Zoubi, R. M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-28. Available from: [Link]
-
Martinez, R., et al. (2021). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Molecules, 26(18), 5651. Available from: [Link]
-
Rasal, N. K., et al. (2021). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. Archiv der Pharmazie, 354(2), e2000267. Available from: [Link]
-
PubChem. 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
-
US EPA. (2009). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Available from: [Link]
-
PubChem. Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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Application Notes and Protocols for the Quantification of 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Introduction
1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a substituted pyrrole derivative with potential significance in pharmaceutical research and development. Pyrrole scaffolds are key components in many biologically active molecules and approved drugs.[1][2] Accurate quantification of this compound in various matrices, including bulk drug substance, formulated products, and biological fluids, is critical for pharmacokinetic studies, quality control, and ensuring therapeutic efficacy and safety.
This comprehensive guide provides detailed analytical methods for the quantification of this compound. We will explore three robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method will depend on the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix.
The protocols outlined herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step. All method validation parameters are based on the internationally recognized guidelines from the International Council for Harmonisation (ICH) to ensure data integrity and regulatory compliance.[3][4][5][6][7]
Physicochemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 847744-27-8 | [8] |
| Molecular Formula | C10H15NO2 | [8][9] |
| Molecular Weight | 181.23 g/mol | [8][9] |
| XLogP3 | 1.7 | [9] |
I. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and reliable technique for the quantification of compounds with a UV chromophore.[10][11] The pyrrole ring system in the target analyte allows for sensitive detection using a UV detector. This method is particularly suitable for the analysis of bulk drug substance and pharmaceutical formulations where the concentration of the analyte is relatively high.
Protocol: HPLC-UV for Quantification in a Pharmaceutical Formulation (e.g., Tablets)
1. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent (e.g., 50:50 acetonitrile:water) to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of the active pharmaceutical ingredient (API) and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent. Mix well and filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 0.1% Phosphoric acid in Water : Acetonitrile (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan (typically in the range of 210-280 nm) |
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
-
Calculate the amount of this compound per tablet.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis.
II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in complex biological matrices such as plasma or urine, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[12][13][14][15] This technique is essential for pharmacokinetic and bioavailability studies where low concentrations of the analyte are expected.[16]
Protocol: LC-MS/MS for Quantification in Human Plasma
1. Sample Preparation (Liquid-Liquid Extraction):
-
Standard and QC Preparation: Prepare stock solutions of the analyte and a suitable internal standard (IS) (e.g., a stable isotope-labeled version of the analyte) in methanol. Spike known amounts into blank human plasma to prepare calibration standards and quality control (QC) samples.
-
Extraction: To 100 µL of plasma sample, standard, or QC, add 25 µL of IS working solution and vortex briefly. Add 500 µL of extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).[17] Vortex for 5 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes.
-
Evaporation and Reconstitution: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized gradient from 5% to 95% B over a few minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (to be optimized) |
| MRM Transitions | To be determined by infusion of the analyte and IS. Precursor ion (Q1) -> Product ion (Q3) |
3. Data Analysis:
-
Integrate the peak areas of the analyte and the IS.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
Experimental Workflow: LC-MS/MS Bioanalysis
Caption: Bioanalytical workflow using LC-MS/MS.
III. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, a derivatization step is necessary to increase their volatility and thermal stability.[18][19] This method can be highly sensitive and specific, especially when using selected ion monitoring (SIM) mode.
Protocol: GC-MS for Quantification with Derivatization
1. Sample Preparation and Derivatization:
-
Extraction: Extract the analyte from the matrix using an appropriate technique (e.g., LLE or solid-phase extraction). Evaporate the extract to dryness.
-
Derivatization (Silylation): To the dry residue, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Reaction: Cap the vial tightly and heat at 60-80 °C for 30-60 minutes to ensure complete derivatization.[20] Cool to room temperature before injection.
2. GC-MS Conditions:
| Parameter | Condition |
| GC System | Gas chromatograph with a split/splitless injector |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injector Temperature | 250 °C |
| Oven Program | Optimized temperature gradient (e.g., start at 100 °C, ramp to 280 °C) |
| MS System | Mass spectrometer (e.g., single quadrupole or ion trap) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan mode for initial identification and Selected Ion Monitoring (SIM) for quantification |
3. Data Analysis:
-
Identify the peak corresponding to the derivatized analyte based on its retention time and mass spectrum.
-
Select characteristic ions for SIM mode to enhance sensitivity and selectivity.
-
Construct a calibration curve using derivatized standards.
-
Quantify the analyte in the samples.
Experimental Workflow: GC-MS with Derivatization
Caption: GC-MS quantification workflow including derivatization.
IV. Method Validation
A crucial aspect of any analytical method is its validation to demonstrate that it is fit for its intended purpose.[4] The validation should be performed according to the ICH Q2(R2) guidelines.[3][4] The core validation parameters are summarized below.
Validation Parameters and Acceptance Criteria:
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). | No significant interference at the retention time of the analyte. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |
| Accuracy | The closeness of the test results to the true value. | % Recovery within 85-115% for bioanalysis, 98-102% for drug substance/product. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. (Repeatability, Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 15% for bioanalysis, ≤ 2% for drug substance/product. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; precision and accuracy within acceptable limits. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant impact on results when parameters are slightly varied. |
V. Conclusion
This document provides a comprehensive overview and detailed protocols for the quantification of this compound using HPLC-UV, LC-MS/MS, and GC-MS. The selection of the most appropriate method will be dictated by the specific analytical challenge, including the sample matrix, required sensitivity, and available instrumentation. Adherence to the principles of method validation outlined herein will ensure the generation of reliable, reproducible, and scientifically sound data, which is paramount in the field of drug development and quality control.
References
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available at: [Link]
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Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Available at: [Link]
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Validation of Analytical Procedures Q2(R2) - ICH. Available at: [Link]
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ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: [Link]
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Advanced techniques and applications of LC-MS in small molecule drug discovery. European Pharmaceutical Review. Available at: [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]
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Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing). Available at: [Link]
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HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. Available at: [Link]
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Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. Available at: [Link]
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Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC - NIH. Available at: [Link]
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Sample Preparation: A Comprehensive Guide - Organomation. Available at: [Link]
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(PDF) Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. ResearchGate. Available at: [Link]
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A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies - PubMed. Available at: [Link]
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Practical tips on preparing plasma samples for drug analysis using SPME. ResearchGate. Available at: [Link]
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Highly Sensitive Analysis of Organic Acids by HPLC-UV. SCION Instruments. Available at: [Link]
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Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Longdom Publishing. Available at: [Link]
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Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry. ResearchGate. Available at: [https://www.researchgate.net/publication/286073111_Development_of_Conditions_for_the_Derivatization_of_Phenyl_Carboxylic_Acids_Isolated_from_Blood_Using_Gas_ChromatographyMass_Spectrometry]([Link]_ Acids_Isolated_from_Blood_Using_Gas_ChromatographyMass_Spectrometry)
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A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column | Request PDF. ResearchGate. Available at: [Link]
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This compound | 847744-27-8. Appchem. Available at: [Link]
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Synthesis and Characterization of Poly(pyrrole-1-carboxylic acid) for Preconcentration and Determination of Rare Earth Elements and Heavy Metals in Water Matrices - PubMed. Available at: [Link]
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Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). The Human Metabolome Database. Available at: [Link]
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ethyl 1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate. Chemical Synthesis Database. Available at: [Link]
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(PDF) New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. ResearchGate. Available at: [Link]
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Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry. Available at: [Link]
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Separation of 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester on Newcrom R1 HPLC column | SIELC Technologies. Available at: [Link]
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Application Notes and Protocols for the Development of Enzyme Inhibitors using 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Introduction: The Promise of the Pyrrole Scaffold in Enzyme Inhibition
The pyrrole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant pharmacological activities.[1] Its unique electronic properties and the ability to be extensively functionalized have made it a focal point for the design of targeted enzyme inhibitors.[2] Pyrrole derivatives have demonstrated efficacy against a wide range of enzyme classes, including protein kinases, cyclooxygenases (COX), and cholinesterases, underscoring the versatility of this chemical motif in drug discovery.[3][4][5][6] This document provides a comprehensive guide for researchers and drug development professionals on the utilization of 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid for the discovery and characterization of novel enzyme inhibitors.
Compound of Interest: this compound is a synthetic pyrrole derivative. While specific biological activities for this exact compound are not extensively documented in publicly available literature, its structural features—a substituted pyrrole core with a carboxylic acid moiety—suggest a strong potential for interaction with enzyme active sites. The carboxylic acid group can act as a key hydrogen bond donor or acceptor, or engage in ionic interactions, while the N-isopropyl and dimethyl substitutions can influence steric interactions and lipophilicity.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is crucial for designing and interpreting biological assays.
| Property | Value | Source |
| Molecular Formula | C10H15NO2 | [7][8] |
| Molecular Weight | 181.23 g/mol | [7] |
| IUPAC Name | 2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid | [7] |
| CAS Number | 847744-27-8 | [7][8] |
| XLogP3 | 1.7 | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 2 | [7] |
Proposed Strategy for Enzyme Inhibitor Screening
Given the novelty of this compound, a tiered screening approach is recommended. This begins with broad-spectrum screening against a panel of representative enzymes from different classes, followed by more focused secondary assays and kinetic studies for any identified "hits." Based on the known activities of similar pyrrole derivatives, initial screening could target protein kinases (e.g., tyrosine kinases or Janus kinases) and cyclooxygenases (COX-1 and COX-2).[3][4][9]
Experimental Workflow for Enzyme Inhibitor Screening
Caption: A generalized workflow for the discovery and characterization of enzyme inhibitors.
Detailed Experimental Protocols
The following protocols provide a framework for assessing the inhibitory potential of this compound. These are general methodologies and should be optimized for the specific enzyme of interest.
Protocol 1: General Enzyme Inhibition Assay (Spectrophotometric)
This protocol is a standard starting point for determining if the test compound has an inhibitory effect on a given enzyme's activity.[10][11]
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
This compound (Test Compound)
-
Assay buffer (optimized for the specific enzyme)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a series of dilutions of the test compound in the assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v) to avoid solvent effects.
-
Prepare the enzyme solution at a working concentration in the assay buffer.
-
Prepare the substrate solution at a concentration at or near its Michaelis constant (Km) for initial screening.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer and the corresponding concentration of DMSO (without the test compound or enzyme).
-
Control wells (100% enzyme activity): Add enzyme solution and the corresponding concentration of DMSO.
-
Test wells: Add enzyme solution and the desired concentrations of the test compound.
-
Positive control wells (if available): Add enzyme solution and a known inhibitor of the enzyme.
-
-
Pre-incubation:
-
Pre-incubate the plate with the enzyme and inhibitor (or DMSO) for 10-15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction is initiated.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Measurement:
-
Immediately measure the change in absorbance at a specific wavelength over a set period using a microplate reader in kinetic mode. The wavelength will depend on the substrate and product.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V₀ of test well / V₀ of control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Protocol 2: In Vitro Protein Kinase Inhibition Assay
This protocol is adapted for screening against protein kinases, a common target for pyrrole-based inhibitors.[4]
Materials:
-
Purified protein kinase
-
Specific peptide substrate for the kinase
-
This compound
-
Kinase assay buffer
-
ATP (Adenosine triphosphate)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer from a DMSO stock solution.
-
Assay Setup:
-
Add the diluted test compound or DMSO (for control) to the wells of the microplate.
-
Add the protein kinase to all wells.
-
Add the peptide substrate to all wells.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding ATP to all wells. The concentration of ATP should be close to the Km for the specific kinase.
-
Incubate the plate at the recommended temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions (e.g., by adding the ADP-Glo™ reagent).
-
Measure the luminescence signal using a plate reader. The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition versus the inhibitor concentration.
-
Understanding the Mechanism of Inhibition
Once an inhibitory activity is confirmed, the next step is to elucidate the mechanism of inhibition. This is typically achieved through kinetic studies where the initial reaction velocity is measured at various substrate and inhibitor concentrations.
Potential Mechanisms of Enzyme Inhibition
Caption: Simplified diagrams illustrating competitive and non-competitive enzyme inhibition mechanisms.
By plotting the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]), the type of inhibition can be determined:
-
Competitive inhibition: Lines intersect at the y-axis.
-
Non-competitive inhibition: Lines intersect at the x-axis.
-
Mixed inhibition: Lines intersect in the second quadrant.
-
Uncompetitive inhibition: Lines are parallel.
Conclusion and Future Directions
The pyrrole-3-carboxylic acid scaffold is a promising starting point for the development of novel enzyme inhibitors. This compound represents an unexplored member of this class of compounds. The protocols and strategies outlined in this application note provide a robust framework for its initial characterization. Positive results from these in vitro assays would warrant further investigation, including selectivity profiling against a broader panel of enzymes, cell-based assays to assess cellular potency and toxicity, and eventually, in vivo studies to determine pharmacokinetic properties and efficacy. The structural information gathered from these studies can also guide the synthesis of analogues with improved potency and selectivity, accelerating the drug discovery process.
References
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Le-Dévédec, F., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
-
Williams, K. J., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 19. [Link]
-
Cimcoz, A. F., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 29(5), 1083. [Link]
-
Vasileva, V., et al. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. International Journal of Molecular Sciences, 25(18), 9999. [Link]
-
Al-Sanea, M. M., et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. Molecules, 28(19), 6939. [Link]
-
Xiao, H., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(2), 167-178. [Link]
-
Brasca, M. G., et al. (2014). Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry, 22(17), 4998–5012. [Link]
-
Shi, L., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Chemistry, 10, 1061732. [Link]
-
ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4962523, this compound. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). ethyl 1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]
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Iannitelli, A., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. Molecules, 25(15), 3489. [Link]
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Appchem. (n.d.). This compound. Retrieved from [Link]
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Shi, L., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Chemistry, 10, 1061732. [Link]
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G. Tsoukala, M., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules, 28(24), 8031. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2776579, 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Retrieved from [Link]
-
Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116–1119. [Link]
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Profiling the Cellular and Mitochondrial Effects of a Novel Pyrrole Compound: 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Application Note & Protocols
For: Researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.
Introduction: From Unknown Compound to Biological Insight
In the landscape of drug discovery, the journey of a novel chemical entity from synthesis to a potential therapeutic candidate is paved with rigorous biological characterization. The compound at the center of this guide, 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, is a pyrrole derivative with limited publicly available data on its biological activity.[1] This presents a common scenario in early-stage research: how does one begin to understand the cellular impact of an unknown molecule?
This document provides a comprehensive, tiered strategy for the initial biological profiling of such a compound. We will eschew a specific, predefined mechanism of action and instead focus on a logical, bottom-up approach to characterization. Our investigation will be centered on two fundamental pillars of cellular health: overall cell viability and mitochondrial function. Mitochondria are not only the powerhouses of the cell but are also central hubs for signaling pathways involved in cell death and metabolism.[2][3] Assessing mitochondrial health is, therefore, a critical step in toxicology and mechanism-of-action studies.
This guide is designed to be a practical, hands-on manual. We will detail the rationale behind each assay, provide step-by-step protocols, and explain how to interpret the resulting data. By following this workflow, researchers can generate a foundational dataset to guide further, more targeted investigations into the biological effects of this compound or any other novel compound.
Tier 1: Foundational Analysis - Cytotoxicity and Cell Viability
The first essential question to answer when characterizing a novel compound is whether it affects cell viability. A dose-dependent reduction in viability can indicate cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects.[4] We will employ a robust, colorimetric assay based on the reduction of resazurin (also known as AlamarBlue) to the fluorescent resorufin by metabolically active cells.[5][6]
Experimental Rationale
Metabolically active cells maintain a reducing environment. The resazurin assay leverages this by introducing a blue, non-fluorescent dye that is converted to the pink, highly fluorescent resorufin in the presence of cellular reductases. The intensity of the fluorescent signal is directly proportional to the number of viable, metabolically active cells.[6] This assay is a cost-effective, sensitive, and straightforward method for an initial screen.[5]
Protocol 1: Resazurin-Based Cell Viability Assay
Objective: To determine the effect of this compound on the viability of a selected cell line (e.g., HeLa, HEK293, or a cancer cell line relevant to a specific research area).
Materials:
-
HeLa cells (or other chosen cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (solubilized in DMSO)
-
Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile filtered)
-
96-well clear-bottom black plates
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Include a "vehicle control" (medium with 0.5% DMSO) and a "no-cell" control (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different compound concentrations.
-
Incubate for 24, 48, or 72 hours, depending on the desired exposure time.
-
-
Resazurin Addition and Incubation:
-
After the incubation period, add 10 µL of the resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific cell line.
-
-
Data Acquisition:
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" control from all other values.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Expected Results and Interpretation
The results of this assay will provide a dose-response curve, from which an IC50 value can be calculated.
| Parameter | Description |
| IC50 Value | The concentration of the compound that results in a 50% reduction in cell viability compared to the vehicle control. |
| Dose-Response Curve | A graphical representation of the relationship between the compound concentration and cell viability. |
A steep dose-response curve suggests a specific cytotoxic effect, while a shallow curve may indicate more complex or off-target effects. If a significant decrease in viability is observed, the next logical step is to investigate whether this is due to an impact on cellular energy production.
Tier 2: Investigating the Powerhouse - Mitochondrial Function Assays
Mitochondrial dysfunction is a common mechanism of drug-induced toxicity.[3] Key indicators of mitochondrial health include the mitochondrial membrane potential (MMP) and the intracellular levels of ATP.[2][7] A disruption in either of these can lead to a cascade of events culminating in cell death.
Workflow for Mitochondrial Function Assessment
Caption: Tiered approach to compound characterization.
Protocol 2: Mitochondrial Membrane Potential (MMP) Assay using JC-1
Objective: To assess the effect of this compound on the mitochondrial membrane potential.
Scientific Rationale: The mitochondrial membrane potential is generated by the electron transport chain and is crucial for ATP synthesis.[2] The fluorescent dye JC-1 is a ratiometric probe that exhibits potential-dependent accumulation in mitochondria.[3] In healthy cells with a high MMP, JC-1 forms aggregates that emit red fluorescence (~590 nm). In cells with a low MMP, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence (~529 nm).[3] A decrease in the red/green fluorescence ratio is a clear indicator of mitochondrial depolarization.[2]
Materials:
-
Cells seeded and treated as in Protocol 1.
-
JC-1 dye solution (e.g., from a commercial kit).
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for mitochondrial depolarization.
-
Fluorescence plate reader capable of reading two emission wavelengths.
Step-by-Step Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1, using concentrations around the previously determined IC50 value.
-
Include a positive control by treating some wells with 10 µM FCCP for 30 minutes before the assay.
-
-
JC-1 Staining:
-
Prepare the JC-1 staining solution according to the manufacturer's instructions.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of the JC-1 staining solution to each well.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Data Acquisition:
-
After incubation, remove the staining solution and wash the cells with PBS.
-
Add 100 µL of PBS or culture medium to each well.
-
Measure the fluorescence at two settings:
-
Green fluorescence (monomers): Excitation ~485 nm, Emission ~529 nm.
-
Red fluorescence (aggregates): Excitation ~550 nm, Emission ~590 nm.
-
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence for each well.
-
Normalize the ratios of the treated wells to the vehicle control.
-
A decrease in the red/green ratio indicates mitochondrial depolarization.
-
Protocol 3: Cellular ATP Level Assay
Objective: To quantify the effect of this compound on intracellular ATP levels.
Scientific Rationale: ATP is the primary energy currency of the cell, and its depletion is a strong indicator of cellular distress and mitochondrial dysfunction.[8][9] Bioluminescent ATP assays are the gold standard due to their high sensitivity.[8] These assays use the firefly luciferase enzyme, which catalyzes the oxidation of luciferin in the presence of ATP, producing light. The amount of light emitted is directly proportional to the ATP concentration.[8][10]
Materials:
-
Cells seeded and treated as in Protocol 1.
-
A commercial bioluminescent ATP assay kit (e.g., CellTiter-Glo®).
-
Luminometer plate reader.
Step-by-Step Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the ATP assay reagent to room temperature.
-
After the compound treatment period, remove the plate from the incubator and allow it to cool to room temperature for about 25 minutes.
-
Add a volume of the ATP assay reagent equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
-
Incubation and Lysis:
-
Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control.
-
Plot the percentage of ATP levels against the compound concentration.
-
Data Synthesis and Interpretation
By combining the data from these three assays, a more detailed picture of the compound's effect emerges.
| Scenario | Viability (Resazurin) | MMP (JC-1 Ratio) | ATP Levels | Possible Interpretation |
| 1 | Decreased | Decreased | Decreased | The compound is likely a mitochondrial toxicant, causing depolarization, which impairs ATP synthesis and leads to cell death. |
| 2 | Decreased | No Change | Decreased | The compound may inhibit ATP synthesis through a mechanism other than depolarization, or it may be a non-mitochondrial toxicant that increases ATP consumption. |
| 3 | Decreased | No Change | No Change | The compound's cytotoxicity is likely independent of direct mitochondrial energy production (e.g., it may induce apoptosis through other pathways or cause membrane disruption). |
| 4 | No Change | Decreased | No Change | The compound may cause mild, transient mitochondrial depolarization that the cell can compensate for, or the JC-1 assay may be more sensitive than the viability assay at the tested time point. |
Advanced Considerations and Next Steps
The protocols outlined above provide a robust starting point for characterizing this compound. Based on the results, further investigations could include:
-
Mechanism of Cell Death Assays: If cytotoxicity is confirmed, assays for apoptosis (e.g., caspase-3/7 activity) and necrosis can distinguish the mode of cell death.[11]
-
High-Content Imaging: This can provide more detailed information on mitochondrial morphology and other cellular changes.
-
Oxygen Consumption Rate (OCR) Measurement: Instruments like the Seahorse XF Analyzer can directly measure mitochondrial respiration, providing a more dynamic view of mitochondrial function.[12]
-
Target Identification: If the compound shows a potent and specific effect, further studies would be needed to identify its molecular target.
Conclusion
Characterizing a novel compound with no prior biological data requires a systematic and logical approach. By starting with broad assessments of cell viability and then focusing on key indicators of mitochondrial health, researchers can efficiently generate a foundational dataset. This application note provides the necessary protocols and scientific rationale to begin profiling this compound. The data obtained from these assays will be instrumental in guiding future research and determining the potential of this and other novel compounds in the drug discovery pipeline.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Mitochondrial Membrane Potential Assay - PMC - NIH. National Center for Biotechnology Information. [Link]
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Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1][13]oxazepin-9-yl]-1H-pyrazol-1-yl - PubMed. National Center for Biotechnology Information. [Link]
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1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | C10H13NO2 | CID 2776579. PubChem. [Link]
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Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed. National Center for Biotechnology Information. [Link]
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Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed. National Center for Biotechnology Information. [Link]
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Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - NIH. National Center for Biotechnology Information. [Link]
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(PDF) Mitochondrial Membrane Potential Assay - ResearchGate. ResearchGate. [Link]
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Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - MDPI. MDPI. [Link]
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Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools - Elabscience. Elabscience. [Link]
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A high-throughput approach for measuring intracellular ATP levels to access compound-mediated cellular toxicity. Drug Target Review. [Link]
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A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies - ResearchGate. ResearchGate. [Link]
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Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - MDPI. MDPI. [Link]
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Evaluating Mitochondrial Membrane Potential in Cells | Bioscience Reports - Portland Press. Portland Press. [Link]
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Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed. National Center for Biotechnology Information. [Link]
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Cell-Based Measurement of Mitochondrial Function in Human Airway Smooth Muscle Cells. American Journal of Respiratory Cell and Molecular Biology. [Link]
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Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PubMed Central. National Center for Biotechnology Information. [Link]
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[PDF] Evaluating Mitochondrial Membrane Potential in Cells - Semantic Scholar. Semantic Scholar. [Link]
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Can any one suggested possible way to measure ATP level in cell ? | ResearchGate. ResearchGate. [Link]
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ATP Cell Viability Assay - Creative Bioarray. Creative Bioarray. [Link]
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Application Notes & Protocols: 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid in Advanced Material Science
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid in material science. This document outlines the synthesis, functionalization, and characterization of materials derived from this versatile pyrrole compound, with a focus on its application in organic electronics.
Introduction: The Potential of Substituted Pyrroles in Material Science
Pyrrole and its derivatives are a class of nitrogen-containing five-membered aromatic heterocycles that have garnered significant attention in material science.[1][2] Their electron-rich nature makes them excellent building blocks for organic semiconducting materials.[2][3] These materials are at the forefront of innovations in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other organic electronic devices.[1][2] The versatility of the pyrrole ring allows for extensive functionalization, enabling the fine-tuning of its electronic and physical properties.[4][5]
This compound is a promising candidate for developing novel materials. The isopropyl and dimethyl substitutions can enhance solubility in organic solvents, a crucial factor for solution-processable fabrication techniques common in organic electronics. The carboxylic acid group at the 3-position provides a reactive handle for a variety of chemical transformations, including esterification, amidation, and polymerization, allowing for its integration into larger molecular and polymeric structures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C10H15NO2 | [6][7] |
| Molecular Weight | 181.23 g/mol | [6] |
| CAS Number | 847744-27-8 | [6][7] |
| Appearance | White to light yellow solid (predicted) | [8] |
| Solubility | Soluble in polar organic solvents (e.g., alcohols, THF, DMF) | [8] |
| IUPAC Name | This compound | [6] |
Potential Applications in Material Science
Based on the structure of this compound and the established applications of similar pyrrole derivatives, we propose its use in the following areas:
-
Monomer for Conductive Polymers: The carboxylic acid functionality can be converted to other reactive groups to enable polymerization. The resulting polymers could exhibit semiconducting properties suitable for OFETs.
-
Surface Modifier for Metal Oxides: The carboxylic acid group can act as an anchor to bind the molecule to the surface of metal oxides like TiO2 or ZnO, which are commonly used in OPVs and sensors. This can improve the interfacial properties between the organic and inorganic layers.
-
Building Block for Donor-Acceptor Molecules: The pyrrole core can serve as an electron-donating unit in donor-acceptor type molecules designed for organic photovoltaics.
Experimental Protocols
The following protocols are designed to be starting points for researchers exploring the use of this compound in material science.
Protocol 1: Synthesis of a Pyrrole-Based Ester for Small Molecule Semiconductor Applications
This protocol describes the esterification of this compound with an alcohol, a common step to modify solubility and electronic properties.
Workflow Diagram:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
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- 4. Diversifying peripheral aromatic units of pyrrolo[3,2-b]pyrrole-containing conjugated polymers and the resulting optoelectronic properties - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | C10H15NO2 | CID 4962523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. appchemical.com [appchemical.com]
- 8. CAS 931-03-3: Pyrrole-3-carboxylic acid | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for the Functionalization of 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Introduction
Substituted pyrroles are a cornerstone of medicinal chemistry and materials science, with the carboxylic acid functionality serving as a versatile handle for molecular elaboration. 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a valuable building block, and its effective functionalization is critical for the development of novel therapeutic agents and functional materials.[1][2][3] This guide provides detailed, field-proven protocols for the two primary modes of functionalization of this pyrrole derivative: esterification and amidation. The methodologies presented herein are designed to be robust, scalable, and adaptable to a variety of substrates, empowering researchers to confidently advance their synthetic programs.
I. Esterification of this compound
The conversion of the carboxylic acid to an ester is a fundamental transformation that can modulate a compound's pharmacokinetic properties, such as solubility and cell permeability.[4] We present two reliable methods for the esterification of this compound: the classic Fischer esterification for simple, unhindered alcohols and the milder Steglich esterification for more sensitive or sterically demanding alcohols.
Protocol 1: Fischer Esterification for the Synthesis of Simple Alkyl Esters
The Fischer esterification is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4][5][6][7] By using the alcohol as the solvent, the equilibrium can be driven towards the product. This method is most effective for primary and secondary alcohols.[6][8]
Causality Behind Experimental Choices:
-
Acid Catalyst: A strong acid like sulfuric acid is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol.[5][7]
-
Excess Alcohol: Using the alcohol as the solvent ensures a large excess, which, according to Le Châtelier's principle, shifts the reaction equilibrium towards the formation of the ester.[7]
-
Heat: The reaction is typically heated to reflux to increase the reaction rate.
Experimental Protocol:
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add the desired anhydrous alcohol (e.g., methanol or ethanol) in large excess to act as the solvent (e.g., 10-20 mL per gram of carboxylic acid).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction, or ~5 mol% for larger scales).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Remove the bulk of the alcohol solvent using a rotary evaporator.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
Data Presentation:
| Parameter | Condition | Rationale |
| Alcohol | Methanol / Ethanol | Simple, unhindered primary alcohols that can also serve as the solvent. |
| Catalyst | H₂SO₄ (catalytic) | Strong acid to protonate the carbonyl and activate the carboxylic acid.[5][7] |
| Temperature | Reflux | To increase the reaction rate and reach equilibrium faster. |
| Reaction Time | 4-24 hours | Dependent on the specific alcohol and reaction scale. |
Experimental Workflow:
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. US4331815A - Process for manufacturing N-benzyl-N-isopropyl amides - Google Patents [patents.google.com]
- 3. This compound | C10H15NO2 | CID 4962523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Agricultural Evaluation of 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Introduction: The Rationale for Investigating Pyrrole-Based Carboxylic Acids in Agriculture
The pyrrole ring is a fundamental heterocyclic scaffold that is prevalent in a vast array of biologically active natural products and synthetic compounds.[1][2] In the realm of agricultural science, derivatives of pyrrole have demonstrated significant potential, with commercial successes in fungicides and insecticides.[3] Notably, compounds like pyrrolnitrin and fludioxonil are known for their broad-spectrum antifungal activities.[3] The general class of pyrrole-3-carboxylic acids and their derivatives are recognized for their utility in the formulation of agrochemicals, including herbicides and fungicides.[4] Furthermore, the related compound, 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, is currently under investigation for its potential in developing new pesticides and herbicides.[5]
This document provides a detailed guide for researchers and scientists on the potential agricultural applications of 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid . While specific biological activity data for this particular molecule is not yet widely published, its structural similarity to other bioactive pyrroles suggests it is a promising candidate for screening as a potential herbicide, fungicide, or plant growth regulator. The following protocols are designed to serve as a comprehensive starting point for the systematic evaluation of this compound's agricultural potential.
Physicochemical Properties of this compound
A foundational understanding of the compound's physical and chemical properties is crucial for designing robust experimental protocols, particularly for aspects like formulation and bioavailability.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₂ | PubChem[6] |
| Molecular Weight | 181.23 g/mol | PubChem[6] |
| IUPAC Name | 2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxylic acid | PubChem[6] |
| CAS Number | 847744-27-8 | PubChem[6] |
PART 1: Screening for Herbicidal Activity
The presence of a carboxylic acid moiety, a common feature in many commercial herbicides, provides a strong rationale for prioritizing herbicidal screening. The following protocols outline a tiered approach, from broad primary screens to more detailed secondary investigations.
Workflow for Herbicidal Activity Screening
Caption: Tiered workflow for evaluating herbicidal potential.
Protocol 1.1: Primary Pre-Emergence Herbicidal Screen
Objective: To assess the compound's ability to inhibit weed seed germination and seedling emergence.
Materials:
-
Test Compound: this compound
-
Solvent: Acetone or DMSO
-
Surfactant: Tween 20 or similar
-
Test Species: A mix of monocot and dicot weed seeds (e.g., Echinochloa crus-galli (barnyardgrass), Amaranthus retroflexus (redroot pigweed), Setaria faberi (giant foxtail)).
-
Growth Medium: Sterilized sandy loam soil in 10x10 cm pots.
-
Positive Control: A commercial pre-emergence herbicide (e.g., Pendimethalin).
-
Negative Control: Solvent + surfactant solution.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in the chosen solvent. For the assay, create a working solution (e.g., 1 kg/ha equivalent) by diluting the stock in water containing 0.5% (v/v) surfactant.
-
Planting: Fill pots with soil and sow approximately 20-30 seeds of each test species per pot, covering them with a thin layer of soil.
-
Application: Using a calibrated laboratory sprayer, apply the test solution evenly to the soil surface of each pot. Ensure consistent volume application across all treatments.
-
Incubation: Place the pots in a greenhouse or growth chamber with controlled conditions (e.g., 25°C/20°C day/night, 14-hour photoperiod). Water the pots as needed via sub-irrigation to avoid disturbing the treated soil surface.
-
Assessment: After 14-21 days, visually assess the percentage of weed control for each species compared to the negative control. Use a scale of 0% (no effect) to 100% (complete inhibition of emergence).
Protocol 1.2: Primary Post-Emergence Herbicidal Screen
Objective: To evaluate the compound's effect on established weed seedlings.
Procedure:
-
Seedling Preparation: Sow weed seeds as described in Protocol 1.1 and allow them to grow until they reach the 2-3 leaf stage.
-
Application: Using a calibrated laboratory sprayer, apply the test solution (prepared as in Protocol 1.1) directly to the foliage of the seedlings until runoff.
-
Incubation: Return the pots to the controlled growth environment.
-
Assessment: At 7 and 14 days after treatment, visually assess plant injury, including symptoms like chlorosis, necrosis, and stunting. Rate the injury on a 0-100% scale.
PART 2: Screening for Fungicidal Activity
Pyrrole derivatives are well-represented in the commercial fungicide market, making this a critical area of investigation.[3]
Workflow for Fungicidal Activity Screening
Caption: Workflow for evaluating fungicidal potential.
Protocol 2.1: In Vitro Mycelial Growth Inhibition Assay
Objective: To determine the direct inhibitory effect of the compound on the growth of key plant pathogenic fungi.
Materials:
-
Test Compound: this compound
-
Solvent: DMSO
-
Test Organisms: Cultures of economically important fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Alternaria solani).
-
Growth Medium: Potato Dextrose Agar (PDA).
-
Positive Control: A commercial fungicide (e.g., Chlorothalonil).
-
Negative Control: DMSO.
Procedure:
-
Media Preparation: Autoclave PDA and cool it to approximately 50-55°C in a water bath.
-
Compound Incorporation: Prepare serial dilutions of the test compound in DMSO. Add aliquots of each dilution to the molten PDA to achieve a range of final concentrations (e.g., 1, 10, 50, 100 µg/mL). Also, prepare control plates with DMSO only.
-
Plating: Pour the "poisoned" agar into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.
-
Incubation: Incubate the plates in the dark at the optimal growth temperature for the specific fungus (e.g., 25°C).
-
Assessment: When the fungal growth in the negative control plate has nearly reached the edge of the dish, measure the diameter of the mycelial colony in all treatment plates. Calculate the percentage of inhibition using the formula:
-
% Inhibition = [(Diameter_control - Diameter_treatment) / Diameter_control] * 100
-
PART 3: Evaluation of Plant Growth Regulatory (PGR) Effects
Certain carboxylic acid-containing molecules can influence plant hormone pathways. It is therefore prudent to screen for any growth-promoting or growth-inhibiting effects that are not purely herbicidal.
Protocol 3.1: Seedling Vigor and Root Elongation Assay
Objective: To assess the compound's impact on early-stage plant development.
Materials:
-
Test Compound: this compound
-
Test Species: Rapidly germinating species like lettuce (Lactuca sativa) or radish (Raphanus sativus).
-
Support Medium: Filter paper in Petri dishes.
-
Positive Controls: Auxin (e.g., IAA) for root growth promotion, and a growth retardant (e.g., Paclobutrazol).
Procedure:
-
Treatment Solutions: Prepare a range of concentrations of the test compound in a buffered aqueous solution (e.g., 0.1, 1, 10, 100 µM).
-
Assay Setup: Place a sheet of filter paper in each Petri dish and moisten it with a fixed volume of the respective treatment solution.
-
Sowing: Arrange 10-15 seeds on the filter paper in each dish.
-
Incubation: Seal the dishes with paraffin film and place them vertically in a dark incubator at 25°C for 3-5 days.
-
Assessment: After the incubation period, measure the primary root length and shoot length of each seedling. Calculate the average lengths for each treatment and compare them to the negative control to determine if the compound has inhibitory or stimulatory effects.
Data Interpretation and Next Steps
The data generated from these initial screens will guide the subsequent research direction.
| Screening Tier | Positive Result Example | Implication & Next Steps |
| Herbicidal (Primary) | >80% visual injury on a weed species at 1 kg/ha . | The compound is herbicidally active. Proceed to dose-response studies to determine the GR₅₀ value and assess crop selectivity. |
| Fungicidal (In Vitro) | EC₅₀ < 10 µg/mL against Botrytis cinerea. | The compound has potent intrinsic fungicidal activity. Advance to in vivo plant protection assays to evaluate its efficacy in a more realistic setting. |
| PGR (Seedling Assay) | 50% increase in root length at 1 µM concentration. | The compound may have auxin-like activity. Design follow-up experiments to investigate hormonal effects and potential applications as a rooting agent or yield enhancer. |
Conclusion
This compound represents an unexplored yet promising molecule for agricultural research. Its chemical structure, belonging to a class of known agrochemically active compounds, provides a solid foundation for systematic investigation. The protocols detailed in this guide offer a robust framework for conducting primary and secondary screenings to elucidate its potential as a novel herbicide, fungicide, or plant growth regulator. Rigorous and methodical application of these assays will be instrumental in determining the future role of this compound in addressing challenges in crop protection and enhancement.
References
-
PubMed. Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. Available at: [Link]
-
National Institutes of Health (NIH). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Available at: [Link]
-
Chemical Synthesis Database. ethyl 1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
PubMed Central. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available at: [Link]
-
MDPI. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available at: [Link]
-
Bentham Science Publisher. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Available at: [Link]
-
ResearchGate. Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Available at: [Link]
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Bentham Science Publishers. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Available at: [Link]
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Zeitschrift für Naturforschung. New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Available at: [Link]
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PubMed Central. Bioactive pyrrole-based compounds with target selectivity. Available at: [Link]
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PubMed. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Available at: [Link]
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MDPI. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. Available at: [Link]
-
ResearchGate. (PDF) A Short and Efficient Synthesis of (S)-1Boc2,5-dihydro-1H-pyrrole-2-carboxylic Acid. Available at: [Link]
-
PubMed. Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][3][5]oxazepin-9-yl]-1H-pyrazol-1-yl. Available at: [Link]
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Application Notes & Protocols: Leveraging 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid in Targeted Drug Delivery Systems
For Research Use Only. Not for use in diagnostic procedures.
Introduction: The Emerging Role of Substituted Pyrroles in Advanced Therapeutics
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and synthetic tractability make it a versatile building block for developing novel therapeutic agents.[3][4] The compound 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (herein referred to as PDC-3) is a synthetic pyrrole derivative characterized by a carboxylic acid moiety, which provides a key reactive handle for bioconjugation, and alkyl substitutions that can influence its lipophilicity and interaction with biological targets.[5][6]
While direct applications of PDC-3 in targeted drug delivery are not yet extensively documented, its structural features present a compelling rationale for its investigation in this field. The carboxylic acid group is readily activated for covalent linkage to carrier systems like nanoparticles or liposomes, a cornerstone of modern drug delivery design.[7][8][9] Furthermore, substituted pyrroles have been explored for a range of bioactivities, including anticancer and antibacterial properties.[10][11][12][13]
These application notes provide a comprehensive guide for researchers on the potential utilization of PDC-3 in the design and formulation of targeted drug delivery systems. We will explore its role as a potential targeting ligand or a structural component of a larger therapeutic payload, offering detailed protocols for its conjugation to nanocarriers and the subsequent characterization of the resulting system.
Scientific Rationale and Potential Applications
Targeted drug delivery aims to enhance the therapeutic index of potent molecules by increasing their concentration at the site of disease while minimizing off-target toxicity.[14][15][16] This is often achieved by conjugating a drug or a targeting moiety to a nanocarrier.[17][18]
The carboxylic acid functional group of PDC-3 is the primary site for conjugation. It can be readily coupled to primary amine groups present on the surface of drug carriers (e.g., amine-functionalized liposomes, polymeric nanoparticles) via stable amide bond formation.[7] This process is typically mediated by carbodiimide chemistry, such as using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[9][19]
Based on its structure, PDC-3 could be explored in two primary roles within a targeted drug delivery system:
-
As a Novel Targeting Ligand: The substituted pyrrole structure may exhibit affinity for specific cell surface receptors or transporters that are overexpressed in pathological conditions. If such an interaction is identified, PDC-3 could be conjugated to the surface of drug-loaded nanoparticles to guide them to the target tissue.
-
As a Component of a Pro-drug or Payload: The pyrrole core itself may possess or be part of a molecule with therapeutic activity. In this scenario, conjugating the PDC-3-containing drug to a carrier can improve its solubility, stability, and pharmacokinetic profile.[20][21]
Experimental Design & Workflow
The successful integration of PDC-3 into a targeted drug delivery system requires a systematic approach, from initial conjugation to final characterization. The following workflow outlines the key stages of this process.
Figure 1: High-level experimental workflow for the development of a PDC-3 conjugated nanocarrier.
Protocols
Protocol 1: Activation of PDC-3 and Conjugation to Amine-Functionalized Liposomes
This protocol describes the covalent conjugation of PDC-3 to pre-formed liposomes containing amine-terminated polyethylene glycol (PEG) lipids using EDC/NHS chemistry.
Materials:
-
This compound (PDC-3)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-Amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Dimethyl sulfoxide (DMSO)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Dialysis membrane (10-14 kDa MWCO)
-
Chloroform
Methodology:
Step 1: Preparation of Amine-Functionalized Liposomes
-
In a round-bottom flask, dissolve DSPC, Cholesterol, and DSPE-PEG(2000)-Amine in chloroform at a molar ratio of 55:40:5.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with sterile PBS (pH 7.4) by vortexing, to a final lipid concentration of 10 mg/mL.
-
To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes (e.g., sequential extrusion through 200 nm and then 100 nm pore sizes) using a mini-extruder.
-
Characterize the resulting liposomes for size and zeta potential using Dynamic Light Scattering (DLS).
Step 2: Activation of PDC-3 Carboxylic Acid
-
Dissolve PDC-3 (5 mg) and NHS (3.3 mg, 1.5 molar excess to PDC-3) in 1 mL of anhydrous DMSO.
-
Add EDC (5.5 mg, 1.5 molar excess to PDC-3) to the solution.
-
Allow the reaction to proceed for 30 minutes at room temperature to form the NHS-ester of PDC-3. This intermediate is sensitive to hydrolysis and should be used promptly.[9][19]
Step 3: Conjugation Reaction
-
Adjust the pH of the amine-functionalized liposome suspension (from Step 1) to 7.5-8.0 by adding a small volume of a suitable buffer (e.g., 0.1 M sodium bicarbonate).
-
Add the activated PDC-3 solution (from Step 2) dropwise to the liposome suspension while gently stirring. A typical molar ratio is 10:1 of PDC-3 to DSPE-PEG-Amine.
-
Allow the reaction to proceed for 4-6 hours at room temperature, or overnight at 4°C, with continuous gentle stirring.
Step 4: Purification of PDC-3 Conjugated Liposomes
-
Transfer the reaction mixture to a dialysis bag (10-14 kDa MWCO).
-
Dialyze against PBS (pH 7.4) for 48 hours, with buffer changes every 12 hours, to remove unreacted PDC-3, EDC, NHS, and DMSO.
-
Collect the purified PDC-3 conjugated liposomes and store them at 4°C.
Protocol 2: Characterization of PDC-3 Conjugated Liposomes
Objective: To confirm the successful conjugation of PDC-3 and to determine the physicochemical properties of the final formulation.
Methodology:
1. Physicochemical Characterization:
-
Size and Polydispersity Index (PDI): Analyze the hydrodynamic diameter and PDI of the conjugated liposomes using Dynamic Light Scattering (DLS). Compare the results to the unconjugated liposomes. A slight increase in size is expected.
-
Zeta Potential: Measure the surface charge of the liposomes. Successful conjugation of the neutral PDC-3 to the primary amines on the liposome surface should result in a decrease in the positive zeta potential (or a shift towards neutral).
-
Morphology: Visualize the liposomes using Transmission Electron Microscopy (TEM) with negative staining to confirm their spherical shape and integrity.
2. Quantification of Conjugated PDC-3:
-
Method: A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be developed to quantify the amount of PDC-3 conjugated to the liposomes.
-
Procedure:
-
Lyse a known amount of the purified liposome formulation with a suitable solvent (e.g., methanol or isopropanol) to release the conjugated PDC-3.
-
Centrifuge to pellet the lipid debris.
-
Inject the supernatant into an RP-HPLC system equipped with a C18 column.
-
Use a mobile phase gradient (e.g., acetonitrile and water with 0.1% trifluoroacetic acid) to elute the PDC-3.
-
Detect PDC-3 using a UV detector at its maximum absorbance wavelength (to be determined by a UV scan).
-
Quantify the concentration by comparing the peak area to a standard curve of known PDC-3 concentrations.
-
-
Calculation:
-
Conjugation Efficiency (%) = (Mass of conjugated PDC-3 / Initial mass of PDC-3 used) x 100
-
| Parameter | Unconjugated Liposomes | PDC-3 Conjugated Liposomes | Expected Outcome |
| Size (nm) | 100 ± 5 | 105 ± 7 | Slight increase in size |
| PDI | < 0.1 | < 0.15 | Monodisperse population |
| Zeta Potential (mV) | +15 ± 3 | +5 ± 2 | Decrease in positive charge |
| Conjugation Efficiency | N/A | Target: > 40% | Efficient conjugation |
Table 1: Example of expected characterization data for PDC-3 conjugated liposomes.
Visualization of the Conjugation Process
The chemical basis of the conjugation protocol is the formation of a stable amide bond between the PDC-3 and the amine-functionalized nanocarrier.
Figure 2: Chemical pathway for the conjugation of PDC-3 to an amine-functionalized liposome.
Conclusion and Future Directions
The protocols and guidelines presented here provide a foundational framework for exploring the use of This compound (PDC-3) in the development of targeted drug delivery systems. The key to this approach is the strategic use of its carboxylic acid group for covalent attachment to nanocarriers. Successful characterization of the physicochemical properties and conjugation efficiency is critical for ensuring the quality and reproducibility of the formulation.
Future studies should focus on the in vitro and in vivo evaluation of these PDC-3 conjugated systems. This includes assessing their stability in biological fluids, drug loading and release kinetics (if used as a carrier for another drug), cellular uptake in relevant cell lines, and ultimately, their therapeutic efficacy and biodistribution in animal models of disease. Identifying a specific biological target for the PDC-3 moiety would be a significant step towards rational design of a truly targeted system.[22]
References
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Pyrrole-Modified Liposomes for Improved Drug Stability and Bioavailability. SciTechnol. [Link]
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Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. [Link]
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Targeted Drug Delivery System- Characteristics, Advantages, Disadvantages, Types, Applications. imdip - Be a smart pharmacist. [Link]
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Methods of Conjugating Functional Moieties to Micro- and Nanoparticles. ScienceDirect. [Link]
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Chemical Conjugation in Drug Delivery Systems. PubMed Central (PMC). [Link]
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A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. RJPN. [Link]
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A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. [Link]
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Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. Medium. [Link]
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TARGET DRUG DELIVERY SYSTEM: AN ADVANCE APPROACH OF PHARMACEUTICALS. World Journal of Pharmaceutical and Life Sciences. [Link]
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This compound | C10H15NO2. PubChem. [Link]
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Systems approaches to design of targeted therapeutic delivery. PubMed Central (PMC). [Link]
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1 Basics of Targeted Drug Delivery. Wiley-VCH. [Link]
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Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. PubMed Central (PMC). [Link]
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Bioconjugation Part 1-small drug molecule conjugated with proteins by amide bond. YouTube. [Link]
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Examples of reactions used for conjugation to carboxylic acids. ResearchGate. [Link]
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Targeted Drug Delivery Systems: Innovations and Clinical Implications. Journal of Drug Delivery and Therapeutics. [Link]
-
Custom Small Molecule-Particle Conjugation Service. Creative Biolabs. [Link]
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ethyl 1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate. Chemical Synthesis Database. [Link]
-
Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. PubMed Central (PMC). [Link]
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A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chemical Communications (RSC Publishing). [Link]
- Pyrrole carboxylic acid derivatives as antibacterial agents.
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Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI. [Link]
-
Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. PubMed. [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central (PMC). [Link]
-
Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed. [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace by Typeset. [Link]
-
Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][17][20]oxazepin-9-yl]-1H-pyrazol-1-yl. PubMed. [Link]
-
One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your synthetic route and improve yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic strategy for this compound?
The most prevalent and often most reliable method is a two-step sequence based on the Paal-Knorr pyrrole synthesis .[1] This strategy involves:
-
Step 1: Paal-Knorr Condensation: Reaction of a 1,4-dicarbonyl compound (ethyl 2,5-dioxohexanoate or a similar β-keto ester derivative of 2,5-hexanedione) with isopropylamine. This forms the corresponding ethyl ester, ethyl 1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate.
-
Step 2: Ester Hydrolysis: Saponification of the ethyl ester using a base (like NaOH or LiOH) or acid to yield the final carboxylic acid product.
This approach is favored due to the commercial availability of the starting materials and the generally high yields of the condensation step. An alternative, the Hantzsch pyrrole synthesis, offers a one-pot multicomponent approach but can present its own chemoselectivity challenges.[2][3]
Q2: Can you explain the underlying mechanism of the Paal-Knorr pyrrole synthesis?
Certainly. The reaction proceeds through a series of nucleophilic attacks and dehydrations. The currently accepted mechanism, supported by kinetic studies, involves the formation of a hemiaminal intermediate as a key step.[4]
-
Nucleophilic Attack: The primary amine (isopropylamine) attacks one of the carbonyl groups of the 1,4-dicarbonyl compound.
-
Hemiaminal Formation: This attack forms a hemiaminal intermediate.
-
Intramolecular Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion. This ring-closing step is typically the rate-determining step of the reaction.[5][6]
-
Dehydration: The resulting cyclic intermediate undergoes two dehydration steps (loss of two water molecules) to form the stable, aromatic pyrrole ring.[1]
Troubleshooting Guide: Low Yields & Side Reactions
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Low or No Yield During the Paal-Knorr Condensation
Q: I've mixed my 1,4-dicarbonyl precursor and isopropylamine, but the reaction is stalled, or the yield is very low. What's going wrong?
This is a common issue that can typically be traced back to one of four key areas:
-
Purity of Starting Materials: The Paal-Knorr synthesis is sensitive to impurities in the 1,4-dicarbonyl starting material.[7] Side products from the synthesis of the diketone can interfere with the reaction.
-
Solution: Ensure your 1,4-dicarbonyl compound (e.g., ethyl 2,5-dioxohexanoate) is pure. If its purity is questionable, consider purification by vacuum distillation or column chromatography before use.[7]
-
-
Sub-Optimal Reaction Conditions: Temperature and reaction time are critical.
-
Solution: While some Paal-Knorr reactions proceed at room temperature, many require moderate heating (e.g., 60-100 °C) to overcome the activation energy of the rate-determining cyclization step.[8] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid degradation from prolonged heating.
-
-
Inappropriate Catalyst or pH: The reaction is typically conducted under neutral or weakly acidic conditions.[4] Excessively strong acid will favor a major side reaction.
-
Steric Hindrance: Isopropylamine is a somewhat sterically hindered secondary amine. While generally reactive enough, bulkier amines can react much more slowly.[8]
-
Solution: Ensure adequate reaction time and consider slightly higher temperatures. Using a slight excess (1.1-1.2 equivalents) of the amine can also help drive the reaction to completion.
-
Issue 2: Significant Furan Byproduct Formation
Q: My main isolated product isn't the pyrrole I want; it's the corresponding furan. How can I prevent this?
This is the most common competing reaction in the Paal-Knorr synthesis. The 1,4-dicarbonyl compound can undergo an acid-catalyzed self-condensation to form a furan.[8] This pathway becomes dominant under strongly acidic conditions.
-
Causality: Protic acids protonate a carbonyl oxygen, which is then attacked by the enol form of the other carbonyl. Subsequent dehydration yields the furan. This process does not require the amine.
-
Primary Solution: Control the pH. Maintain the reaction under neutral or weakly acidic conditions (pH > 3).[7][8] Using acetic acid as both the catalyst and solvent is a classic method that provides the right level of acidity to promote the pyrrole formation without excessively catalyzing the furan synthesis.
-
Secondary Solution: Use an Excess of Amine. Using a slight excess of isopropylamine can help ensure the bimolecular reaction (leading to the pyrrole) outcompetes the unimolecular cyclization (leading to the furan).[8]
Issue 3: Incomplete or Difficult Ester Hydrolysis
Q: I have successfully synthesized the ethyl ester, but the final hydrolysis step to the carboxylic acid is giving me trouble. What should I try?
Ester hydrolysis can be deceptively tricky. Here are the common failure modes:
-
Incomplete Reaction: Standard conditions (e.g., NaOH in ethanol/water) may not be sufficient.
-
Solution: Switch to a stronger hydrolysis system. Lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water is often more effective for hindered or electron-rich heterocyclic esters. It provides excellent saponification with fewer side reactions. Increase the temperature to reflux and allow for sufficient reaction time (monitor by TLC).
-
-
Product Degradation: The pyrrole ring, while aromatic, can be sensitive to harsh conditions. Very high temperatures combined with strong acid or base can lead to decomposition or unwanted side reactions like decarboxylation.
-
Solution: Use the mildest conditions that are effective. The LiOH/THF/water system often works well at moderate temperatures (e.g., 60-70 °C). If using acidic hydrolysis, be aware that the HBr generated during some Hantzsch syntheses can be utilized for in situ hydrolysis of t-butyl esters, but this requires careful control in a flow chemistry setup.[9][10] For batch hydrolysis, basic conditions are generally preferred for this substrate.
-
Data & Protocols
Table 1: Comparison of Catalysts for Paal-Knorr Condensation
| Catalyst | Typical Conditions | Advantages | Disadvantages | Citation |
| Acetic Acid | Used as solvent, reflux | Inexpensive, effective, controls pH well | Can require long reaction times, not ideal for acid-sensitive substrates | [4] |
| p-TsOH | Catalytic amount in toluene, reflux | Stronger acid, can speed up reaction | Higher risk of furan formation if not controlled | [1] |
| Sc(OTf)₃ | Mild Lewis acid, catalytic amount | High efficiency, mild conditions, short reaction times | Expensive | [5] |
| Microwave | Acetic acid, 120-150 °C | Drastically reduces reaction time (minutes vs. hours) | Requires specialized equipment | [5][11] |
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of Ethyl 1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
-
Reactant Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add purified ethyl 2,5-dioxohexanoate (1.0 eq).
-
Solvent & Reagent Addition: Add glacial acetic acid to serve as the solvent and catalyst (approx. 5-10 mL per gram of diketone).
-
Amine Addition: Add isopropylamine (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 100-110 °C).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the starting diketone spot is no longer visible (typically 4-8 hours).
-
Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker of ice water. Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Step 2: Hydrolysis to this compound
-
Setup: Dissolve the purified ethyl ester (1.0 eq) from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the solution.
-
Reaction: Heat the mixture to 60-70 °C and stir vigorously.
-
Monitoring: Monitor the hydrolysis by TLC until the starting ester spot has been completely consumed (typically 2-6 hours).
-
Work-up: Cool the reaction to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the aqueous solution in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 1M HCl. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any remaining salts.
-
Drying: Dry the solid product under vacuum to yield the final this compound. Further purification can be achieved by recrystallization if needed.
References
-
Wikipedia. (2023, October 29). Paal–Knorr synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
- Ramakrishna, N. V. S., & Belvo, M. D. (2024). Recent Progress for the Synthesis of Pyrrole Derivatives – An Update.
-
Bentham Science. (2023). Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. Retrieved from [Link]
- Ram, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. SciSpace.
-
Herath, A., & Cosford, N. D. P. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. National Institutes of Health. Retrieved from [Link]
- Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185.
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
-
Syrris. (n.d.). Pyrrole-3-carboxylic acid derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Bioactive pyrrole-based compounds with target selectivity. Retrieved from [Link]
-
Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
- MBB College. (n.d.). Paal-Knorr Synthesis.
- Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters.
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- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
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- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Welcome to the technical support guide for the purification of 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS: 847744-27-8).[1][2] This document is designed for researchers, chemists, and drug development professionals who are working with this substituted pyrrole and require robust, field-tested methods for achieving high purity. Pyrrole derivatives are foundational building blocks in medicinal chemistry, and their purity is paramount for reliable downstream applications.
This guide moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot and adapt these methods to your specific experimental context.
Section 1: Foundational Purification Strategies
The optimal purification strategy for this compound depends on the scale of the reaction and the nature of the impurities, which are largely dictated by the synthetic route (e.g., Hantzsch or Paal-Knorr synthesis).[3][4] The general workflow involves an initial extractive work-up followed by crystallization or chromatography.
Initial Work-up: Acid-Base Extraction
Expertise & Experience: The carboxylic acid moiety is the key to a highly selective initial purification. By exploiting its acidic nature, we can efficiently separate it from neutral or basic impurities common in pyrrole syntheses.
Causality: The compound will deprotonate in a basic aqueous solution to form a water-soluble carboxylate salt. Neutral organic impurities (like unreacted starting materials or side-products) will remain in the organic phase. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified carboxylic acid to precipitate.
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Base Extraction: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3 x 50 mL for a 10g scale).
-
Scientist's Note: Use NaHCO₃, a weak base, to selectively extract the carboxylic acid without affecting other potentially base-sensitive functional groups. Strong bases like NaOH could cause unwanted side reactions.
-
-
Combine & Wash: Combine the aqueous layers and wash with a fresh portion of ethyl acetate (1 x 50 mL) to remove any lingering neutral impurities.
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify with 1M hydrochloric acid (HCl) with vigorous stirring. Monitor the pH with litmus paper or a pH meter until it reaches ~pH 2-3.
-
Precipitation & Isolation: A precipitate of the target compound should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of a cold non-polar solvent like hexane to aid in drying.
-
Drying: Dry the solid under vacuum to a constant weight. The resulting material is typically of moderate to good purity and can be used as is or subjected to further purification.
Recrystallization: The Primary Method for High Purity
Expertise & Experience: Recrystallization is the most effective method for achieving high analytical purity for this solid compound. The key is selecting a solvent system where the compound is highly soluble when hot but sparingly soluble when cold.
Step-by-Step Protocol: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your acid-base extracted material in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures like ethanol/water or hexane/ethyl acetate). See the table below for guidance.
-
Dissolution: In an appropriately sized flask, add the chosen solvent to the crude solid. Heat the mixture to a gentle boil (using a water bath or heating mantle) while stirring, adding small portions of solvent until the solid completely dissolves.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Data Presentation: Recrystallization Solvent Screening Guide
| Solvent System | Solubility (Hot) | Solubility (Cold) | Expected Outcome & Rationale |
| Ethanol/Water | High in hot ethanol | Low in cold aqueous ethanol | Excellent system. Dissolve in minimal hot ethanol, then add water dropwise until turbidity persists. Re-heat to clarify and cool slowly. |
| Isopropanol | High | Low | A good single-solvent choice. The isopropyl group on the molecule may favor solubility in isopropanol. |
| Acetonitrile | Moderate-High | Low | Can yield high-purity crystals. |
| Hexane/Ethyl Acetate | High in hot mixture | Low in cold mixture | Good for removing more polar impurities. Dissolve in hot ethyl acetate and add hexane as the anti-solvent. |
Column Chromatography
Trustworthiness: While recrystallization is preferred, column chromatography is a powerful alternative if impurities co-crystallize with the product.[3] The protocol must be self-validating by collecting fractions and analyzing them by Thin Layer Chromatography (TLC) before combining.
Step-by-Step Protocol: Column Chromatography
-
Stationary Phase: Use silica gel (standard 60 Å, 230-400 mesh).
-
Mobile Phase: A mixture of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate) is standard. Crucially, add 0.5-1% acetic acid to the eluent.
-
Scientist's Note: The added acetic acid keeps the target compound protonated, preventing it from interacting strongly with the acidic silica gel. This results in sharper peaks and less "tailing."
-
-
Slurry & Loading: Prepare a slurry of silica gel in the mobile phase and pack the column. Dissolve the crude compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and dry-load the resulting powder onto the top of the column.
-
Elution & Monitoring: Begin elution with the chosen solvent system (e.g., starting with 90:10 Hexane:EtOAc + 1% AcOH) and monitor the fractions by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure. The residual acetic acid can be removed by co-evaporation with toluene or by re-dissolving the product in ethyl acetate and washing with water.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Q: My final product is a yellow or brown powder, not white. What happened? A: This coloration is almost always due to oxidation. Pyrrole rings, especially electron-rich ones, are susceptible to air oxidation, which can form colored paramagnetic or polymeric species.[5][6]
-
Recommended Solutions:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (Nitrogen or Argon) as much as possible, especially during heating steps like recrystallization.
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by a freeze-pump-thaw cycle.
-
Charcoal Treatment: During recrystallization, after the compound is fully dissolved in the hot solvent, add a small amount of activated charcoal. Let it stir for a few minutes, then remove the charcoal via hot filtration. The charcoal will adsorb many of the colored impurities.
-
Q: My yield is very low after purification. How can I improve it? A: Low yield can stem from several factors, from incomplete precipitation to product degradation.[5]
-
Possible Causes & Solutions:
-
Incomplete Precipitation: After acidifying the aqueous layer during extraction, ensure the pH is sufficiently low (pH 2-3) and that the solution is thoroughly chilled for an extended period.
-
Excessive Washing: When washing the filtered solid, use a minimal amount of ice-cold solvent to prevent significant loss of product.
-
Recrystallization Losses: Ensure you are using the minimum amount of hot solvent necessary for dissolution. The more solvent you use, the more product will remain dissolved when cold.
-
Polymerization: Pyrroles can polymerize under strongly acidic conditions or upon heating.[5] Avoid excessively strong acids during work-up and minimize the time the compound spends at high temperatures during recrystallization.
-
Q: My ¹H NMR spectrum shows very broad peaks and a noisy baseline. Is the sample impure? A: While it could indicate impurity, this is often a sign of paramagnetic species resulting from minor oxidation.[6] Even trace amounts of these species can cause significant line broadening.
-
Recommended Solutions:
-
Filter the NMR Sample: Prepare your NMR sample as usual, then filter it through a small plug of silica gel or a syringe filter directly into the NMR tube.[6] This can remove particulate matter and some paramagnetic impurities.
-
Use a Freshly Purified Sample: Analyze the sample immediately after the final purification step.[6]
-
Check for Oligomers: Polymerization can also lead to broad signals.[6] If filtration doesn't help, the issue may be oligomeric species, requiring re-purification.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from a Hantzsch-type synthesis? A1: The most common impurities include unreacted starting materials (β-ketoester, α-haloketone, and isopropylamine), byproducts from self-condensation of the α-haloketone, and potentially N-alkylated intermediates instead of the desired C-alkylation products.[3] An effective acid-base extraction should remove the majority of these.
Q2: How can I best monitor the purity of my compound during the purification process? A2: Thin Layer Chromatography (TLC) is the quickest and most effective tool. Use a mobile phase similar to what you would use for column chromatography (e.g., 70:30:1 Hexane:EtOAc:AcOH). The carboxylic acid should appear as a well-defined spot. Purity can be confirmed by ¹H NMR spectroscopy (checking for the absence of impurity signals) and melting point analysis (a sharp melting point indicates high purity).
Q3: What are the best practices for long-term storage of the purified compound? A3: To prevent degradation via oxidation, store the purified, dry solid in a sealed vial under an inert atmosphere (Argon or Nitrogen). For maximum stability, store it in a freezer at -20°C and protect it from light.
Section 4: Visual Workflows
Diagram 1: General Purification Workflow
This diagram outlines the standard decision-making process for purifying the target compound from a crude reaction mixture.
Caption: Standard purification workflow for the target molecule.
Diagram 2: Troubleshooting Decision Tree
This flowchart helps diagnose and resolve common purification challenges.
Sources
- 1. This compound | C10H15NO2 | CID 4962523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. appchemical.com [appchemical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
"1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid" stability and degradation pathways
Technical Support Center: 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
A Guide to Stability, Degradation Pathways, and Experimental Best Practices
Prepared by the Senior Application Science Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound (IUPAC Name: 2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxylic acid). Understanding the stability profile of this molecule is critical for ensuring data integrity, developing stable formulations, and identifying potential degradants. This document outlines known and predicted degradation pathways based on the chemistry of the pyrrole scaffold and provides robust protocols for conducting stability and forced degradation studies.
Part 1: Frequently Asked Questions (FAQs) on Stability
This section addresses common observations and questions encountered during the handling, storage, and analysis of this compound.
Q1: My solution of the compound has turned from colorless to yellow/brown upon storage. What is the likely cause?
A: This is a classic sign of degradation, common to many pyrrole-containing compounds. The two most probable causes are:
-
Oxidative Degradation: Pyrrole rings are electron-rich and susceptible to oxidation, especially when exposed to air (autoxidation) and/or light.[1] This process can form highly colored byproducts. The carbons adjacent to the ring nitrogen are often the first sites of oxidation.[2]
-
Polymerization: Under oxidative or acidic conditions, pyrrole molecules can polymerize, leading to the formation of dark, often insoluble, materials.[3] This is frequently observed as a color change from pale yellow to dark orange or brown.[3]
Recommendation: Always store the compound, both in solid form and in solution, under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at recommended low temperatures. Prepare solutions fresh whenever possible.
Q2: What are the primary degradation pathways I should be aware of for this molecule?
A: Based on the pyrrole-3-carboxylic acid structure, the primary degradation pathways are hydrolysis, oxidation, and photodegradation.
-
Hydrolytic Degradation: The stability is highly pH-dependent. In acidic conditions, pyrrole carboxylic acids can be susceptible to decarboxylation.[4] In strongly alkaline conditions, degradation may also occur, potentially involving ring-opening.[5]
-
Oxidative Degradation: This is a major pathway. The pyrrole ring can be oxidized by atmospheric oxygen, peroxides, or metabolic enzymes like cytochrome P450s.[2] This can lead to the formation of epoxides, subsequent hydroxylation to form pyrrolidinones, or even complete ring scission.[1][2]
-
Photodegradation: Pyrrole derivatives are often photolabile and can degrade upon exposure to UV or visible light.[5] This can occur through direct absorption of light or via indirect mechanisms involving photosensitizers.[6] The specific degradation products can be complex and may involve ring cleavage.[5]
Q3: How should I design a study to determine the stability of this compound under my experimental conditions?
A: A systematic forced degradation study is the industry-standard approach.[7] This involves subjecting the compound to a range of stress conditions that are more severe than typical storage or experimental conditions. The goal is to produce a modest amount of degradation (typically 5-20%) to identify likely degradation products and pathways without completely destroying the molecule.[7] Key conditions to test include acid hydrolysis, base hydrolysis, oxidation (e.g., with H₂O₂), heat, and photolysis.[5][8]
Q4: What are the expected major degradation products?
A: While specific analysis is required, we can predict likely products based on established pyrrole chemistry:
-
From Oxidation: Hydroxylated pyrroles, pyrrolidinone derivatives, and potentially ring-opened products resulting from the cleavage of the C2-C3 or C4-C5 bond.
-
From Acid Hydrolysis: Decarboxylation may occur, yielding 1-Isopropyl-2,5-dimethyl-1H-pyrrole.
-
From Photolysis: Complex mixtures can be formed, but degradation often targets the pyrrole ring itself, potentially leading to cleavage and rearrangement products.[5]
Part 2: Troubleshooting Guide
| Problem / Observation | Probable Cause(s) | Recommended Actions & Scientific Rationale |
| Appearance of new peaks in HPLC chromatogram over time. | Chemical degradation of the parent compound. | 1. Confirm Peak Identity: Use HPLC-MS to get the mass of the new peaks. This is the first step in identifying if they are degradants, impurities from synthesis, or contaminants. 2. Review Storage Conditions: Ensure the compound is stored protected from light, air, and moisture. The electron-rich pyrrole ring is prone to oxidation.[1][2] 3. Evaluate Solvent Stability: The compound may be unstable in your analytical or formulation solvent. Test stability in different solvents (e.g., acetonitrile vs. methanol, buffered vs. unbuffered). |
| Inconsistent results or decreased potency in biological assays. | Degradation of the active compound in the assay medium or during incubation. | 1. Perform a Time-Course Stability Study: Incubate the compound in your complete assay buffer (including all components) at the assay temperature. Analyze samples by HPLC at t=0 and several subsequent time points to quantify the remaining parent compound. 2. Check for Oxidative Species: Assay media can contain components that generate reactive oxygen species. Consider adding an antioxidant if compatible with your assay, or de-gassing the buffer. |
| Poor recovery of the compound from a stored solution. | Adsorption to container surfaces or significant degradation, possibly leading to insoluble polymers. | 1. Test Different Container Types: Compare recovery from glass (silanized vs. non-silanized) and various polymer tubes (e.g., polypropylene, polyethylene). 2. Acidify the Diluent: For recovery analysis, use a diluent containing a small amount of acid (e.g., 0.1% formic acid) to ensure the carboxylic acid group is protonated and the compound is fully dissolved. 3. Visually Inspect for Precipitate: Polymerization can lead to insoluble products.[3] If a precipitate is observed, degradation is significant. |
Part 3: Experimental Protocols for Stability Assessment
These protocols are designed based on ICH guidelines (Q1A/Q1B) for forced degradation studies.[7] The primary analytical technique should be a stability-indicating HPLC method (e.g., RP-HPLC with UV and/or MS detection) that can resolve the parent compound from all major degradants.
Protocol 3.1: Acid/Base Hydrolysis Study
-
Objective: To assess susceptibility to hydrolytic degradation across a pH range.
-
Methodology:
-
Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.
-
In separate, light-protected vials, add an aliquot of the stock solution to:
-
0.1 M Hydrochloric Acid (HCl)
-
pH 4.5 Buffer (e.g., Acetate)
-
Purified Water
-
pH 7.4 Buffer (e.g., Phosphate)
-
0.1 M Sodium Hydroxide (NaOH)
-
-
The final concentration of the compound should be appropriate for HPLC analysis (e.g., 100 µg/mL), with the organic solvent content kept low (<5%) to not inhibit hydrolysis.
-
Incubate the vials at a controlled temperature (e.g., 50-60 °C) alongside a control sample (compound in the mobile phase or diluent) kept at 4 °C.
-
At specified time points (e.g., 0, 2, 6, 24, 48 hours), withdraw an aliquot, neutralize it if necessary (e.g., add an equivalent amount of NaOH to the HCl sample and vice versa), and dilute with mobile phase for immediate HPLC analysis.
-
-
Causality: High and low pH can catalyze the hydrolysis of functional groups and may promote ring instability. Pyrrole-2-carboxylic acids are known to decarboxylate under acidic conditions; similar reactivity should be investigated for this 3-carboxylic acid isomer.[4]
Protocol 3.2: Oxidative Degradation Study
-
Objective: To determine the compound's sensitivity to oxidation.
-
Methodology:
-
Prepare a stock solution as described in Protocol 3.1.
-
Add an aliquot of the stock to a solution of hydrogen peroxide (H₂O₂). A common starting point is 3% H₂O₂.
-
Incubate the solution at room temperature, protected from light.
-
Analyze samples by HPLC at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
If no degradation is observed, the temperature can be increased or a higher concentration of H₂O₂ can be used. Conversely, if degradation is too rapid, the reaction should be performed at a lower temperature.
-
-
Causality: Hydrogen peroxide is a strong oxidizing agent that can mimic oxidative stress. The electron-rich pyrrole ring is a likely target for oxidation, which is a common metabolic and chemical degradation pathway for such heterocycles.[2][9]
Protocol 3.3: Photostability Study
-
Objective: To evaluate degradation upon exposure to light, as mandated by ICH guideline Q1B.[7]
-
Methodology:
-
Expose the compound in both solid form (as a thin layer) and in solution (e.g., in water or another relevant solvent) to a calibrated light source.
-
The light source should provide a standardized output, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
Simultaneously, run parallel "dark" control samples, which are wrapped in aluminum foil to protect them from light but are kept at the same temperature.
-
After the exposure period, dissolve/dilute the samples and analyze by HPLC, comparing them against the dark controls.
-
-
Causality: Many aromatic and heterocyclic compounds absorb UV/Visible light, which can promote them to an excited state. This excess energy can be dissipated through chemical reactions, leading to degradation.[6][10] The dark control is essential to distinguish between photodegradation and thermal degradation occurring during the experiment.
Part 4: Data Summary and Visualization
Table 1: Summary of Forced Degradation Conditions and Expected Stability
| Stress Condition | Reagent / Parameters | Incubation Time (Typical) | Expected Stability Profile | Potential Major Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60 °C | 24 - 72 hours | Potentially Labile | Decarboxylation, Ring protonation |
| Base Hydrolysis | 0.1 M NaOH, 60 °C | 24 - 72 hours | Labile | Ring opening, Hydrolysis |
| Oxidation | 3% H₂O₂, RT | 8 - 24 hours | Labile | Ring oxidation, Hydroxylation |
| Thermal Stress | Solid state, 80 °C | 1 - 7 days | Likely Stable | Dealkylation, Decarboxylation |
| Photolysis | >1.2 million lux-hr | Per ICH Q1B | Potentially Labile | Photodegradation, Ring cleavage |
Diagrams of Pathways and Workflows
Caption: A typical experimental workflow for a forced degradation study.
Caption: Predicted major degradation pathways for the target molecule.
Part 5: References
-
Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]
-
Park, Y.I., et al. (2023). Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. MDPI. [Link]
-
Dong, A., et al. (2023). Synthesis and pyrolysis of ethyl maltol ester. Flavour and Fragrance Journal. [Link]
-
Sparkler. (2015). What is the degradation mechanism of pyrrole? Chemistry Stack Exchange. [Link]
-
Mandal, A., et al. (2021). Controlling the Photostability of Pyrrole with Optical Nanocavities. The Journal of Physical Chemistry Letters. [Link]
-
Lai, M., et al. (2023). Enzymatic synthesis of novel pyrrole esters and their thermal stability. BMC Chemistry. [Link]
-
Donohue, A. C. (2015). The Oxidation of Pyrrole. ResearchGate. [Link]
-
Park, Y.I., et al. (2023). Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. ResearchGate. [Link]
-
Pina, F., et al. (2022). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI. [Link]
-
Troshin, P. A., et al. (2020). Molecular structure–intrinsic photostability relationships for diketopyrrolopyrrole-based conjugated polymers. Journal of Materials Chemistry A. [Link]
-
Barbatti, M. (2017). UV Photodissociation of Pyrroles: Symmetry and Substituent Effects. ResearchGate. [Link]
-
Sobańska, A. W., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. [Link]
-
Apell, J. N., & McNeill, K. (2019). Exploring the photodegradation of pyrroles. Environmental Chemistry Group, ETH Zurich. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Gómez-Elvira, J. M., et al. (2005). Synthesis of high thermal stability Polypropylene copolymers with pyrrole functionality. Digital.CSIC. [Link]
-
Wikipedia. (n.d.). Pyrrole. [Link]
-
Chiang, Y., et al. (1985). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. ResearchGate. [Link]
-
Appchem. (n.d.). This compound. [Link]
-
Chemical Synthesis Database. (n.d.). ethyl 1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate. [Link]
-
Bajaj, S., et al. (2016). Forced Degradation Studies. SciSpace. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
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- 1. researchgate.net [researchgate.net]
- 2. hyphadiscovery.com [hyphadiscovery.com]
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- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the photodegradation of pyrroles – Environmental Chemistry | ETH Zurich [envchem.ethz.ch]
- 7. scispace.com [scispace.com]
- 8. biomedres.us [biomedres.us]
- 9. Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts [mdpi.com]
- 10. Controlling the Photostability of Pyrrole with Optical Nanocavities - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues with "1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid" in aqueous media
Overcoming Aqueous Solubility Challenges: A Troubleshooting Guide
Welcome to the technical support center for 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming the inherent low aqueous solubility of this compound. As application scientists, we understand that achieving a stable, soluble formulation is critical for experimental success, whether for in vitro assays or preclinical studies. This document provides a series of troubleshooting steps and frequently asked questions (FAQs) to navigate these challenges effectively.
Compound Overview and Inherent Solubility Issues
This compound is a substituted pyrrole derivative with properties that present a significant challenge for aqueous formulation.[1][2] Its structure, featuring a moderately lipophilic pyrrole core and alkyl substituents (isopropyl and two methyl groups), contributes to its poor water solubility.[3][4]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₂ | PubChem[1] |
| Molecular Weight | 181.23 g/mol | PubChem[1] |
| Calculated XLogP3 | 1.7 | PubChem[1] |
The positive XLogP3 value of 1.7 indicates a preference for a lipid environment over an aqueous one, which is the root cause of the solubility issues.[1] However, the presence of the carboxylic acid group is the key to overcoming this problem.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've tried dissolving the compound directly in water or buffer, but it won't go into solution. What is the fundamental problem?
A1: The issue lies in the molecular structure. The bulk of the molecule is non-polar, making it hydrophobic. In its neutral, protonated state, the carboxylic acid group has limited ability to form hydrogen bonds with water, resulting in very low intrinsic solubility. Forcing the compound into solution without addressing this will likely lead to precipitation, inaccurate concentrations, and unreliable experimental results.
Q2: What is the most straightforward first step to improve the solubility of this carboxylic acid?
A2: The most effective initial strategy is pH adjustment . The carboxylic acid moiety is the key functional group to exploit. By raising the pH of the aqueous medium, you can deprotonate the carboxylic acid (R-COOH) to its conjugate base, the carboxylate anion (R-COO⁻). This introduces a negative charge, significantly increasing the molecule's polarity and its affinity for water.
Mechanism of pH-Dependent Solubility
Caption: Ionization equilibrium of the carboxylic acid.
Experimental Protocol 1: Solubilization via pH Adjustment
This protocol details how to prepare a 10 mM stock solution in a common buffer like PBS.
Materials:
-
This compound (powder)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
1 M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh the Compound: Weigh out 1.81 mg of the compound to prepare 1 mL of a 10 mM stock solution (adjust mass for desired volume).
-
Initial Suspension: Add approximately 80% of the final desired volume of PBS (e.g., 800 µL for a 1 mL final volume) to the powdered compound. The compound will not dissolve and will form a suspension.
-
Basification: While stirring, add the 1 M NaOH solution dropwise (typically a few microliters). The suspension should start to clarify as the compound deprotonates and dissolves.
-
pH Monitoring: Use a calibrated pH meter to monitor the pH. Continue adding NaOH until the compound is fully dissolved and the pH is stable. Caution: Avoid overly high pH values that could degrade the compound or interfere with your experiment. A final pH between 7.4 and 8.5 is generally safe and effective.
-
Final Volume Adjustment: Once the compound is completely dissolved, add PBS to reach the final desired volume (e.g., 1 mL).
-
Verification and Storage: Ensure the solution is clear with no visible precipitate. Store the stock solution appropriately, typically at -20°C or -80°C. Before use, thaw and visually inspect for any precipitation.
Q3: The pH required for my experiment is fixed and I cannot adjust it. What is my next best option?
A3: If pH modification is not possible, the use of co-solvents is the next logical step.[6][7] A co-solvent is a water-miscible organic solvent that, when added to an aqueous medium, reduces the overall polarity of the solvent system. This makes the environment more favorable for dissolving hydrophobic compounds.
Common Co-solvents for Biological Research:
| Co-Solvent | Properties | Typical Starting Conc. |
| DMSO | Strong solubilizing power, but can have cellular toxicity. | ≤ 10% (final assay conc. <0.5%) |
| Ethanol | Good solubilizing power, less toxic than DMSO, but volatile. | ≤ 10% |
| PEG 400 | Low toxicity, often used in formulations. Can be viscous. | ≤ 20% |
| Propylene Glycol | Common vehicle in pharmaceutical formulations. | ≤ 20% |
Experimental Protocol 2: Solubilization using a Co-solvent (DMSO)
This protocol describes preparing a concentrated stock solution (e.g., 50 mM) in 100% DMSO, which is then diluted into the aqueous experimental medium.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous grade
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh Compound: Weigh the required amount of compound for your desired stock concentration (e.g., 9.06 mg for 1 mL of a 50 mM stock).
-
Dissolve in Pure Co-solvent: Add the full volume of DMSO to the powder.
-
Aid Dissolution: Cap the vial tightly and vortex vigorously. If needed, use a brief sonication bath (5-10 minutes) to ensure complete dissolution. The solution should be perfectly clear.
-
Serial Dilution: This concentrated stock must be serially diluted for use in experiments. Crucially , when diluting into your aqueous buffer, add the DMSO stock to the buffer while vortexing, not the other way around. This prevents the compound from precipitating out due to sudden solvent polarity changes.
-
Final Concentration Check: Ensure the final concentration of DMSO in your experiment is low enough to not affect the biological system (typically <0.5%).
Q4: I've tried pH adjustment and co-solvents, but my application requires a higher concentration or has compatibility issues. Are there any advanced methods?
A4: Yes, if standard methods are insufficient, you can explore more advanced formulation strategies. These are often employed in later-stage drug development but can be adapted for research purposes.
-
Surfactants/Micellar Solubilization: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles in water.[8] The hydrophobic core of these micelles can encapsulate the compound, effectively solubilizing it in the aqueous phase.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The compound can become trapped within this cavity, forming an inclusion complex that is water-soluble.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Solid Dispersions: This involves dispersing the compound in a hydrophilic polymer matrix at a molecular level (e.g., using PVP or PEG).[8] This technique, often achieved by methods like solvent evaporation or spray drying, creates an amorphous solid that dissolves much more readily in water than the original crystalline form.
Troubleshooting Decision Workflow
This flowchart provides a logical path for selecting the appropriate solubilization method based on your experimental constraints.
Caption: Decision tree for selecting a solubility enhancement method.
References
- Biosynce. (2025, December 24).
-
PubChem. This compound | C10H15NO2. National Center for Biotechnology Information. [Link]
- BIOSYNCE. (2025, June 16). What is the solubility of pyrrole in different solvents?
-
Appchem. This compound | 847744-27-8. [Link]
-
MDPI. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 28(15), 5789. [Link]
-
OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). [Link]
-
PMC. (2022). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]
-
PubChem. 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | C10H13NO2. National Center for Biotechnology Information. [Link]
-
JUIT. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Journal of the Indian Chemical Society. [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]
-
ResearchGate. (2021, October 31). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. [Link]
-
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS, Organic Division. [Link]
Sources
- 1. This compound | C10H15NO2 | CID 4962523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. appchemical.com [appchemical.com]
- 3. biosynce.com [biosynce.com]
- 4. mdpi.com [mdpi.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization of 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Welcome to the technical support center for the derivatization of 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed protocols for the successful modification of this versatile pyrrole derivative.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its derivatization, primarily through esterification and amide bond formation, allows for the exploration of structure-activity relationships and the development of novel compounds with tailored properties. This guide provides a comprehensive resource to navigate the common challenges and optimize the reaction conditions for these critical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing this compound?
The two most common derivatization reactions for this carboxylic acid are esterification and amide coupling. Esterification involves reacting the carboxylic acid with an alcohol, typically in the presence of an acid catalyst, to form an ester. Amide coupling involves reacting the carboxylic acid with a primary or secondary amine, usually facilitated by a coupling agent to form a stable amide bond.
Q2: Are there any specific challenges associated with the derivatization of this pyrrole-containing molecule?
Yes, the pyrrole ring, while generally stable, can be sensitive to certain reaction conditions. The 2,5-dimethylpyrrole core is relatively stable towards strong bases and nucleophiles.[1][2][3] However, prolonged exposure to strong acids, especially at elevated temperatures, can lead to side reactions such as acid-catalyzed decarboxylation.[4] Additionally, the pyrrole ring can undergo electrophilic substitution, so reaction conditions should be chosen to minimize unwanted side reactions on the ring itself.
Q3: My esterification reaction is giving low yields. What could be the problem?
Low yields in esterification can stem from several factors:
-
Incomplete reaction: Esterification is an equilibrium reaction. To drive the reaction towards the product, it is often necessary to remove water as it is formed, for example, by using a Dean-Stark apparatus or a drying agent.
-
Steric hindrance: The isopropyl group on the pyrrole nitrogen and the methyl groups at positions 2 and 5 can create some steric bulk around the carboxylic acid, potentially slowing down the reaction with bulky alcohols.
-
Inadequate catalysis: If using an acid catalyst, ensure it is used in sufficient quantity and is not deactivated.
-
Side reactions: As mentioned, harsh acidic conditions can lead to decomposition or decarboxylation of the starting material.
Q4: My amide coupling reaction is failing or giving a complex mixture of products. What should I check?
For amide coupling issues, consider the following:
-
Choice of coupling agent: Not all coupling agents are equally effective for all substrates. For sterically hindered carboxylic acids or less nucleophilic amines, more potent coupling agents may be required. Common choices include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used with additives like HOBt (Hydroxybenzotriazole), or uronium-based reagents like TBTU.[5][6]
-
Reaction conditions: Ensure your reaction is performed under anhydrous (water-free) conditions, as water can hydrolyze the activated carboxylic acid intermediate. The choice of solvent and base is also critical. Aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are common. A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is often used to neutralize acids formed during the reaction without interfering with the coupling.[5]
-
Purity of starting materials: Impurities in either the carboxylic acid or the amine can interfere with the reaction.
Q5: How can I purify my derivatized product?
Purification strategies depend on the properties of the resulting ester or amide. Common techniques include:
-
Column chromatography: Silica gel chromatography is a versatile method for purifying pyrrole derivatives. A common solvent system is a gradient of hexane and ethyl acetate.[7] For other pyrrole derivatives, dichloromethane and cyclohexane have also been used.[8]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent or solvent mixture can be an effective purification method.
-
Washing/Extraction: A simple aqueous work-up can remove water-soluble byproducts. For instance, washing the crude reaction mixture with hexane has been reported to remove unreacted pyrrole.[7] A patent for a similar compound describes dissolving the crude product in a mixture of an organic solvent immiscible with water and water, followed by separation of the organic phase and treatment with silica gel.[9]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no ester formation | Incomplete reaction due to water buildup. | Use a Dean-Stark apparatus to remove water azeotropically. Alternatively, add a dehydrating agent like molecular sieves. |
| Insufficient acid catalysis. | Increase the amount of acid catalyst or switch to a stronger one. Be cautious of potential side reactions with strong acids. | |
| Steric hindrance from the pyrrole substituents or the alcohol. | Use a less bulky alcohol if possible. Consider activating the carboxylic acid first (e.g., convert to the acid chloride) and then reacting with the alcohol. | |
| Decomposition of starting material. | Reduce the reaction temperature and prolong the reaction time. Avoid excessively strong acids. | |
| Low or no amide formation | Ineffective coupling reagent. | Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU or TBTU).[5] |
| Presence of water in the reaction. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. | |
| Incorrect base. | Use a non-nucleophilic base like DIPEA to avoid side reactions. | |
| Low nucleophilicity of the amine. | Increase the reaction temperature or use a more activating coupling agent. The addition of DMAP as a catalyst can also be beneficial.[10] | |
| Presence of a byproduct with a lower molecular weight than the starting material | Decarboxylation of the pyrrole-3-carboxylic acid. | Avoid high temperatures and strongly acidic conditions. If heating is necessary, do so cautiously and monitor the reaction closely. Thermal decarboxylation of similar compounds has been observed at temperatures above 200 °C.[11][12] |
| Formation of multiple unidentified byproducts | Decomposition of the pyrrole ring. | Pyrroles can be sensitive to prolonged heating.[13] Consider using microwave irradiation to shorten reaction times.[1][2][3] |
| Side reactions with the coupling agent. | Ensure the correct stoichiometry of reagents. Some coupling agents can lead to side products if not used properly. | |
| Difficulty in purifying the product | Co-elution of impurities during chromatography. | Try a different solvent system for column chromatography. A shallow gradient can improve separation. |
| Product is an oil and cannot be crystallized. | If the product is an oil, ensure all solvent has been removed under high vacuum. If it remains an oil, column chromatography is the preferred purification method. |
Experimental Protocols
Protocol 1: Esterification using Acid Catalysis (e.g., formation of Ethyl 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate)
This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Concentrated sulfuric acid (catalytic amount)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound (1.0 eq), a sufficient amount of toluene to suspend the starting material, and an excess of ethanol (e.g., 5-10 eq).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired ester.
Protocol 2: Amide Coupling using EDC/HOBt
This protocol provides a general method for forming an amide derivative.
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DCM (Dichloromethane) or DMF (Dimethylformamide)
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or DMF in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add HOBt (1.1 eq) and EDC (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[6]
-
In a separate flask, dissolve the amine (1.0-1.2 eq) and DIPEA (1.5 eq) in a small amount of anhydrous DCM or DMF.
-
Add the amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.
-
Upon completion, dilute the reaction mixture with DCM and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
Visualizing the Workflow
Esterification Workflow
Caption: A typical workflow for the acid-catalyzed esterification of this compound.
Amide Coupling Troubleshooting
Caption: A decision tree for troubleshooting low yields in amide coupling reactions.
References
-
Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. National Institutes of Health. [Link]
-
ethyl 1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate. Chemical Synthesis Database. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]
-
(PDF) Pyrolysis of Carboxylic Acids. ResearchGate. [Link]
-
How to remove excess pyrrole from a reaction mixture?. ResearchGate. [Link]
-
Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. National Institutes of Health. [Link]
-
Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]
-
Pyrrole decarboxylation. ChemTube3D. [Link]
- Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
-
Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. The Royal Society of Chemistry. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [Link]
-
2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. [Link]
-
Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters. [Link]
-
(PDF) Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. ResearchGate. [Link]
-
Transferring Substituents from Alkynes to Furans and Pyrroles through Heteronorbornadienes as Intermediates: Synthesis of β. idUS. [https://idus.us.es/bitstream/handle/11441/152069/ tapping_into_the_antitubercular.pdf?sequence=1]([Link] tapping_into_the_antitubercular.pdf?sequence=1)
-
Tapping into the antitubercular potential of 2,5-dimethylpyrroles: a structure-activity relationship interrogation. UCL Discovery. [Link]
-
Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2 ... PubMed. [Link]
-
18.5: Decarboxylation of Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Microwave-Assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. The Journal of Organic Chemistry. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides. National Institutes of Health. [Link]
-
Microwave-assisted protection of primary amines as 2,5-dimethylpyrroles and their orthogonal deprotection. PubMed. [Link]
Sources
- 1. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Microwave-assisted protection of primary amines as 2,5-dimethylpyrroles and their orthogonal deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. idus.us.es [idus.us.es]
- 9. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scale-Up Synthesis of 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Welcome to the technical support guide for the synthesis of 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will address common challenges, provide detailed troubleshooting guides, and present optimized protocols grounded in established chemical principles.
The synthesis of this highly substituted pyrrole is typically approached via a multi-step sequence. A common and logical pathway involves the initial formation of a pyrrole ester intermediate, followed by N-alkylation and final hydrolysis. This guide is structured around this synthetic strategy, focusing on the practical challenges encountered during scale-up.
Frequently Asked Questions (FAQs) & Scale-Up Strategy
This section addresses the most common questions and issues that arise during the synthesis, providing explanations for the underlying chemistry and actionable solutions.
Q1: What is a robust and scalable synthetic route for this compound?
A robust three-step synthesis is the recommended approach for scalability and control over purity. This route breaks down the synthesis into manageable, optimizable stages.
-
Step 1: Paal-Knorr Synthesis of Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate. This involves the condensation of a 1,4-dicarbonyl compound with an amine. While the classic Paal-Knorr uses simple diketones, for this substituted pattern, a Knorr-type synthesis using ethyl acetoacetate and an appropriate α-amino ketone is a common strategy.[1]
-
Step 2: N-Isopropylation. The nitrogen of the pyrrole ring is alkylated using an isopropylating agent. This step is critical for introducing the N-isopropyl group and requires careful control of regioselectivity.
-
Step 3: Saponification (Hydrolysis). The ethyl ester is hydrolyzed to the final carboxylic acid product.
Below is a workflow diagram illustrating this synthetic pathway.
Caption: Proposed three-step synthetic workflow.
Q2: My initial Paal-Knorr condensation (Step 1) suffers from low yield and furan byproduct formation. How can I optimize this?
This is a classic challenge in pyrrole synthesis. Low yields are often traced back to reaction conditions and starting material purity.
-
Causality: The Paal-Knorr reaction is an acid-catalyzed condensation.[2][3] The mechanism involves the formation of a hemiaminal intermediate, followed by cyclization and dehydration.[4][5] However, under strongly acidic conditions (pH < 3), the 1,4-dicarbonyl can undergo self-condensation and dehydration to form a furan byproduct.[2]
-
Troubleshooting & Optimization:
-
pH Control: Maintain a weakly acidic to neutral pH. Using a buffer like acetic acid/sodium acetate is often effective. Avoid strong mineral acids unless absolutely necessary.
-
Catalyst Selection: Modern variations use milder Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) or heterogeneous catalysts (e.g., silica sulfuric acid, clays) which can improve yields and reduce byproduct formation.[3][5]
-
Starting Material Purity: Impurities in the 1,4-dicarbonyl precursor are a primary cause of low yields and difficult purifications.[6] Ensure starting materials are purified by distillation or recrystallization before use.
-
Temperature and Reaction Time: While heating is often required, prolonged exposure to high temperatures can promote side reactions. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.
-
Below is a simplified diagram of the Paal-Knorr mechanism, highlighting the key intermediates.
Caption: Simplified Paal-Knorr reaction mechanism.
Q3: The N-isopropylation (Step 2) is giving a mixture of N- and C-alkylated products. How can I improve regioselectivity?
The pyrrolyl anion is an ambident nucleophile, meaning it can react at either the nitrogen or a carbon atom.[7] Achieving high N-selectivity is crucial for an efficient process.
-
Causality: The site of alkylation is influenced by the counter-ion, solvent, and base used. Harder electrophiles and conditions that favor a "free" anion (polar aprotic solvents) can lead to more C-alkylation.
-
Troubleshooting & Optimization:
-
Base and Solvent System: Using a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in a polar aprotic solvent like THF or DMF is a standard approach.
-
Phase-Transfer Catalysis (PTC): This is an excellent method for achieving high N-selectivity under milder conditions, making it ideal for scale-up.[7] A quaternary ammonium salt (e.g., TBAB) is used to shuttle the pyrrolyl anion into an organic phase to react with the alkylating agent. This method often uses weaker bases like powdered KOH.
-
Alkylating Agent: Using isopropyl bromide or iodide is generally more effective than the chloride.
-
| Method | Typical Conditions | Pros | Cons |
| Strong Base | NaH or t-BuOK in THF/DMF | High reactivity | Requires strictly anhydrous conditions; H₂ gas evolution with NaH (safety risk). |
| Phase-Transfer | KOH, TBAB, Toluene/CH₂Cl₂ | Milder conditions, high N-selectivity, scalable. | Requires catalyst separation. |
Table 1: Comparison of N-Alkylation Methods.
Q4: The final saponification (Step 3) is either incomplete or causes decarboxylation. What are the critical parameters?
Saponification is a standard reaction, but with heteroaromatic carboxylic acids, side reactions like decarboxylation can occur, especially under harsh conditions.[8]
-
Causality: Incomplete hydrolysis is usually a matter of kinetics (insufficient time, temperature, or base). Decarboxylation of pyrrole-carboxylic acids can be catalyzed by acid and heat.[9][10] The mechanism can involve protonation of the pyrrole ring followed by the loss of CO₂.[11][12]
-
Troubleshooting & Optimization:
-
Reaction Conditions: Use a moderate excess of base (e.g., 2-3 equivalents of NaOH or KOH) in a solvent mixture like ethanol/water. Heat gently (e.g., 50-70 °C) and monitor the disappearance of the starting ester by TLC/HPLC.
-
Workup Procedure: This is the most critical step. After hydrolysis is complete, cool the reaction mixture. Carefully and slowly add acid (e.g., 1M HCl) at a low temperature (0-10 °C) until the pH is ~3-4 to precipitate the carboxylic acid product. Adding acid too quickly can create localized heating and acidity, promoting decarboxylation.
-
Isolation: Filter the precipitated solid and wash thoroughly with cold water to remove inorganic salts. Dry the product under vacuum at a low temperature (<50 °C).
-
Troubleshooting Guide: At-a-Glance
| Symptom / Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Step 1 (Paal-Knorr) | 1. Reaction pH too low, forming furan byproducts.[2]2. Impure 1,4-dicarbonyl starting material.[6]3. Insufficient heating or reaction time. | 1. Use a weak acid catalyst (e.g., acetic acid) or buffer the reaction.2. Purify starting materials via distillation or recrystallization.3. Monitor reaction progress by TLC/HPLC to optimize time and temperature. |
| Poor N-Selectivity in Step 2 (Alkylation) | 1. Reaction conditions favoring C-alkylation.2. Base is too weak or poorly soluble. | 1. Switch to a phase-transfer catalysis (PTC) method.[7]2. Use a stronger base (NaH) in an anhydrous polar aprotic solvent (THF/DMF). |
| Incomplete Hydrolysis in Step 3 | 1. Insufficient equivalents of base.2. Low reaction temperature or short reaction time. | 1. Increase equivalents of NaOH/KOH to 2-3 eq.2. Increase temperature to 50-70 °C and monitor by TLC/HPLC for completion. |
| Product Decomposition During Workup | 1. Decarboxylation due to high temperature and/or acidity.[9][10]2. Oxidation of the pyrrole ring. | 1. Perform acid workup at low temperature (0-10 °C) with slow acid addition.2. Handle the reaction mixture under an inert atmosphere (N₂) if possible. |
| Final Product is Colored / Impure | 1. Presence of unreacted starting materials.2. Formation of polymeric byproducts ('pyrrole-red').[13]3. Residual salts from workup. | 1. Optimize reaction completion and perform a careful workup.2. Purify the final product by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane). Use activated carbon to remove color. |
Table 2: Quick Troubleshooting Reference.
Experimental Protocols (Starting Point for Optimization)
These protocols are intended as a starting point. On a larger scale, all additions, especially of reactive reagents, should be done via addition funnel or pump, and reaction temperatures must be carefully monitored and controlled.
Protocol 1: Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate Synthesis (Paal-Knorr Type)
-
Reagents: 2,5-Hexanedione (1.0 eq), Ethyl Acetoacetate (1.1 eq), Ammonia source (e.g., Ammonium Acetate, 1.5 eq), Glacial Acetic Acid (solvent).
-
Procedure:
-
To a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2,5-hexanedione, ethyl acetoacetate, and ammonium acetate.
-
Add glacial acetic acid as the solvent.
-
Heat the mixture to 80-100 °C and stir.
-
Monitor the reaction by TLC/HPLC until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a larger volume of cold water and stir.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution, then brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization.
-
Protocol 2: N-Isopropylation via Phase-Transfer Catalysis
-
Reagents: Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq), Powdered KOH (3.0 eq), 2-Bromopropane (1.5 eq), Tetrabutylammonium bromide (TBAB, 0.05 eq), Toluene (solvent).
-
Procedure:
-
Charge the reactor with the pyrrole ester, powdered KOH, TBAB, and toluene.
-
Stir the suspension vigorously.
-
Slowly add 2-bromopropane at room temperature. An exotherm may be observed.
-
Heat the mixture to 40-50 °C and stir until the reaction is complete by TLC/HPLC (typically 6-12 hours).
-
Cool the mixture and filter to remove inorganic salts.
-
Wash the filtrate with water to remove residual KOH and TBAB.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product, which can be purified if necessary.
-
Protocol 3: Saponification to Carboxylic Acid
-
Reagents: Ethyl 1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq), NaOH (2.5 eq), Ethanol, Water.
-
Procedure:
-
Dissolve the starting ester in ethanol in the reactor.
-
Add a solution of NaOH in water.
-
Heat the mixture to reflux (or ~70 °C) and stir until saponification is complete by TLC/HPLC (typically 2-4 hours).
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add 1M HCl with vigorous stirring, maintaining the temperature below 10 °C, until the pH of the solution is 3-4. A precipitate will form.
-
Stir the slurry in the cold for 30-60 minutes to ensure complete precipitation.
-
Filter the solid product, wash thoroughly with cold water, and dry under vacuum at 40-50 °C.
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting synthesis issues.
References
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]
- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
- Journal of the Chemical Society, Perkin Transactions 2. (1981). Gas-phase heteroaromatic substitution. Part 6.
-
MBB College. (n.d.). Paal-Knorr Synthesis. Retrieved from [Link]
- Google Patents. (1996). Purification of crude pyrroles - US5502213A.
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
PubMed. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2009). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid | Request PDF. Retrieved from [Link]
-
ResearchGate. (2010). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Retrieved from [Link]
-
ChemTube3D. (n.d.). Pyrrole decarboxylation. Retrieved from [Link]
-
ResearchGate. (2010). The mechanism of acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid: Insights from cluster-continuum model calculations | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
- Hamaide, T. (1990). Efficient N-Alkylation of Pyrrole Under Solid Triphase Transfer Catalysis Conditions. Application to N-Oxyalkyl Pyrroles.
-
OpenBU. (n.d.). Purification and properties of pyrrole. Retrieved from [Link]
Sources
- 1. mbbcollege.in [mbbcollege.in]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemtube3d.com [chemtube3d.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. DSpace [open.bu.edu]
"1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid" byproduct identification and removal
Welcome to the technical support guide for 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues related to byproduct formation and purification during its synthesis. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound is an off-color oil or a low-melting solid, but I expected a crystalline solid. What's wrong?
This is a common issue that typically points to the presence of impurities. A pure compound will have a sharp, defined melting point. The presence of unreacted starting materials, solvent residue, or reaction byproducts disrupts the crystal lattice, leading to a depressed and broad melting range or preventing crystallization altogether. Dark colors (pink, brown, or black) often indicate the formation of polymeric or oxidized pyrrolic species, which are notoriously colored.
Q2: My NMR spectrum shows the main product peaks, but there are several other small signals I can't identify. What are the most probable byproducts?
In a typical Paal-Knorr synthesis route for this compound, the most likely impurities giving rise to extra NMR signals are:
-
Unreacted 1,4-dicarbonyl starting material: You might see residual aldehyde or ketone signals.
-
Decarboxylated Product (1-isopropyl-2,5-dimethyl-1H-pyrrole): This byproduct is formed if the reaction mixture is exposed to excessive heat or strong acid, causing the loss of the carboxylic acid group.[1][2] Its presence is indicated by the disappearance of the carboxylic acid proton signal and a simplified aromatic region in the ¹H NMR.
-
Precursor Ester (e.g., ethyl 1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate): If your synthesis involves the saponification of an ester, incomplete hydrolysis will leave the ester as a major impurity. Look for characteristic ethyl signals (a quartet and a triplet).
Q3: My overall yield is very low after purification. Where is my product going?
Low yield can stem from several factors:
-
Incomplete Reaction: The Paal-Knorr cyclization may not have gone to completion.[3]
-
Loss during Workup: The product might be lost during aqueous washes if the pH is not carefully controlled. As a carboxylic acid, your product is soluble in basic aqueous solutions. Premature acidification or insufficient extraction can lead to significant loss.
-
Degradation: As mentioned, pyrrole carboxylic acids can decarboxylate in acidic conditions, especially with heat.[4][5] This converts your target molecule into a different, non-acidic compound that would be lost during a standard acid-base extraction.
-
Polymerization: Pyrroles can polymerize under harsh acidic conditions, forming insoluble tars that are removed during filtration, thus lowering the isolated yield of the desired monomeric product.[6]
Byproduct Identification and Troubleshooting Guide
The synthesis of this compound, commonly via the Paal-Knorr condensation of a 1,4-dicarbonyl compound with isopropylamine, is robust but susceptible to side reactions.[7][8] The following guide addresses the most common byproducts.
Diagram: Synthetic Pathway and Potential Byproduct Formation
Caption: Paal-Knorr synthesis pathway and common side reactions.
Troubleshooting Table: Symptoms and Solutions
| Symptom | Potential Byproduct | Identification Method | Recommended Removal Strategy |
| Oily Product, Low/Broad M.P. | Unreacted Starting Materials | GC-MS, ¹H NMR | Wash with a non-polar solvent (e.g., hexane) followed by recrystallization.[9] |
| Product is a neutral compound | Decarboxylated Pyrrole | MS (mass loss of 44 Da), ¹H NMR (absence of -COOH proton) | Acid-Base Extraction (Byproduct remains in organic layer). |
| Extra ethyl signals in ¹H NMR | Unhydrolyzed Ethyl Ester | ¹H NMR (quartet ~4.2 ppm, triplet ~1.3 ppm), IR (ester C=O stretch ~1720 cm⁻¹) | Repeat saponification step, then perform Acid-Base Extraction. |
| Dark, tar-like solid | Polymeric Byproducts | Insolubility in common solvents, broad baseline hump in HPLC | Trituration with a suitable solvent, followed by recrystallization of the soluble fraction. |
Key Byproducts: In-Depth Analysis and Removal
The Decarboxylated Byproduct: 1-Isopropyl-2,5-dimethyl-1H-pyrrole
Causality: The carboxylic acid group on a pyrrole ring is susceptible to removal (decarboxylation) when heated in an acidic medium.[1][10] The mechanism involves protonation of the pyrrole ring, which facilitates the elimination of carbon dioxide.[4][5]
Identification:
-
Mass Spectrometry (MS): A molecular ion peak corresponding to a mass loss of 44.01 Da (the mass of CO₂) compared to the target compound.
-
¹H NMR: The characteristic broad singlet for the carboxylic acid proton (typically >10 ppm) will be absent. A new proton signal may appear on the pyrrole ring in the position where the carboxyl group was.
-
IR Spectroscopy: The strong, broad O-H stretch (~3000 cm⁻¹) and the C=O stretch (~1680 cm⁻¹) of the carboxylic acid will be absent.
Removal Protocol: Acid-Base Extraction
This technique exploits the acidic nature of the target compound. The neutral decarboxylated byproduct will not react with the base, allowing for a clean separation.
-
Dissolution: Dissolve the crude product (1.0 eq) in a suitable organic solvent like ethyl acetate or diethyl ether (10-20 mL per gram of product).
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3 x 10 mL).
-
Expert Insight: Sodium bicarbonate is a weak base, which is ideal for selectively deprotonating the carboxylic acid without hydrolyzing any potential ester impurities. Stronger bases like NaOH could be less selective.
-
-
Separation: Combine the aqueous layers. The target compound is now in the aqueous phase as its sodium salt. The decarboxylated byproduct remains in the organic layer, which can be discarded.
-
Precipitation: Cool the combined aqueous layer in an ice bath and slowly acidify with cold 1M HCl until the pH is ~2-3. The target carboxylic acid will precipitate out as a solid.
-
Trustworthiness Check: Monitor the pH with litmus paper or a pH meter to ensure complete protonation and precipitation of your product.
-
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water to remove inorganic salts, and dry under vacuum.
The Precursor: Ethyl 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
Causality: This impurity is present when the synthesis proceeds via an ester, and the final saponification (base-catalyzed hydrolysis) step is incomplete.
Identification:
| Technique | Carboxylic Acid (Target) | Ethyl Ester (Byproduct) |
| ¹H NMR | Broad singlet >10 ppm (1H, -COOH) | Quartet ~4.2 ppm (2H, -OCH₂CH₃), Triplet ~1.3 ppm (3H, -OCH₂CH₃) |
| IR (cm⁻¹) | Broad O-H (~3000), C=O (~1680) | No O-H, C=O (~1720) |
| ¹³C NMR | Carbonyl ~170 ppm | Carbonyl ~165 ppm, Alkoxy carbons ~60, 14 ppm |
Removal Protocol: Driving Saponification to Completion
If the ester is a significant impurity, it is best to re-subject the entire crude mixture to the hydrolysis conditions before performing the acid-base extraction.
-
Reaction Setup: Dissolve the crude product in ethanol or methanol (10 mL/g). Add a solution of sodium hydroxide (2.0 eq) in water.
-
Heating: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting ester spot has completely disappeared.
-
Workup: Cool the reaction mixture and remove the alcohol solvent under reduced pressure.
-
Purification: Add water to the residue and proceed with the Acid-Base Extraction protocol described above to isolate the pure carboxylic acid.
General Purification Workflow
This flowchart outlines a logical approach to purifying your crude product.
Diagram: Purification Decision Workflow
Caption: Logical workflow for the purification of the target compound.
References
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link][7]
-
ResearchGate. (2020). How to remove excess pyrrole from a reaction mixture? Retrieved from [Link][9]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link][8]
-
YouTube. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism. Retrieved from [Link][11]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link][12]
-
Google Patents. (1994). Purification of crude pyrroles - US5502213A. Retrieved from [13]
-
Mundle, S. T., & Kluger, R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674–11675. Retrieved from [Link][1]
-
ResearchGate. (2009). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. Retrieved from [Link][4]
-
ChemTube3D. (n.d.). Pyrrole decarboxylation. Retrieved from [Link][10]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link][14]
-
Chemical Synthesis Database. (2025). ethyl 1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link][15]
-
Google Patents. (1994). Process for the purification of crude pyrroles - EP0608688A1. Retrieved from [16]
-
ResearchGate. (1982). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Retrieved from [Link][2]
-
ResearchGate. (2010). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. Retrieved from [Link][5]
-
SciSpace. (1994). Determination of Pyrrole Derivatives and Hydroxyproline with 4-(Dimethylamino)benzaldehyde in a Micellar Medium. Retrieved from [Link][17]
-
ResearchGate. (n.d.). Analytical Data of pyrrole derivatives. Retrieved from [Link][18]
Sources
- 1. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chemtube3d.com [chemtube3d.com]
- 11. youtube.com [youtube.com]
- 12. Pyrrole synthesis [organic-chemistry.org]
- 13. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 14. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 15. chemsynthesis.com [chemsynthesis.com]
- 16. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Purity of 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid for Biological Assays
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Ensuring high purity of this compound is critical for obtaining reliable and reproducible results in biological assays. This guide provides practical, in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges in its purification and handling.
Frequently Asked Questions (FAQs)
Here we address some of the common questions encountered when working with this compound.
Q1: What is the most probable synthetic route for this compound and what are the likely impurities?
A1: The most common and versatile method for synthesizing substituted pyrroles like this one is the Paal-Knorr synthesis.[1][2][3] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, isopropylamine.
Potential impurities could include:
-
Unreacted starting materials.
-
Side-products from incomplete cyclization.
-
Products of side-reactions due to the potentially harsh acidic or high-temperature conditions of the synthesis.[3]
Q2: My compound has a brownish tint, not the expected white to off-white color. Is this a cause for concern?
A2: A brownish color can indicate the presence of impurities. While some biological products can range in color, for synthetic compounds, a deviation from the expected color often suggests the presence of residual starting materials, byproducts, or degradation products.[4] We recommend further purification and analysis to ensure the purity of the compound before use in sensitive biological assays.
Q3: What is the best way to dissolve this compound for use in cell-based assays?
A3: For in vitro assays, it is common practice to prepare a concentrated stock solution in an organic solvent and then dilute it in the culture medium.[5] Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its high dissolving power for a wide range of compounds.[6][7] It is important to use a minimal amount of DMSO to create the stock solution and to be aware of the potential effects of the final DMSO concentration on your specific cell line.[5]
Q4: I'm seeing variability in my biological assay results. Could the purity of my compound be the issue?
Troubleshooting Guides
This section provides more detailed guidance on overcoming specific challenges you might face during the purification and handling of this compound.
Issue 1: Sub-optimal Purity After Initial Synthesis
If your initial analysis (e.g., by TLC or crude NMR) indicates a low purity of the synthesized compound, a systematic purification approach is necessary.
Root Cause Analysis:
The Paal-Knorr synthesis, while generally efficient, can be sensitive to reaction conditions.[3] Inadequate temperature control, incorrect stoichiometry of reactants, or insufficient reaction time can lead to the formation of side products and unreacted starting materials.
Corrective and Preventative Actions:
1. Recrystallization: This is often the first line of defense for purifying solid compounds. The choice of solvent is critical.
-
Expert Insight: For pyrrole carboxylic acids, which are polar, a polar solvent or a mixture of polar and non-polar solvents is often effective. You may need to experiment with different solvent systems.
| Solvent System (v/v) | Expected Outcome |
| Ethanol/Water | Good for moderately polar compounds. |
| Ethyl Acetate/Hexane | A versatile system for a range of polarities. |
| Isopropanol | Can be effective for recrystallization.[9] |
Step-by-Step Recrystallization Protocol:
-
Dissolve the crude compound in a minimal amount of a suitable hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal to adsorb colored impurities and then hot filter the solution.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the solution in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals thoroughly under vacuum.
2. Column Chromatography: If recrystallization does not yield the desired purity, column chromatography is a more powerful purification technique.
-
Expert Insight: For polar compounds like this compound, silica gel is a common stationary phase.[10] A gradient elution with a mixture of a non-polar and a polar solvent is typically used.
Recommended Starting Conditions for Column Chromatography:
| Stationary Phase | Mobile Phase Gradient |
| Silica Gel (60-120 mesh) | Start with 100% Hexane and gradually increase the proportion of Ethyl Acetate. A final flush with a small percentage of Methanol in Dichloromethane might be necessary for very polar impurities.[10] |
Workflow for Column Chromatography Purification:
Caption: Workflow for purification by column chromatography.
Issue 2: Verifying the Purity and Identity of the Final Compound
Once you have a purified compound, it is crucial to rigorously assess its purity and confirm its chemical identity.
Analytical Techniques for Purity Assessment and Characterization:
| Technique | Purpose | Key Parameters to Check |
| ¹H and ¹³C NMR Spectroscopy | Structural confirmation and purity assessment. | Chemical shifts, integration, and absence of impurity peaks.[11][12] |
| Mass Spectrometry (MS) | Determination of molecular weight. | Correct molecular ion peak.[11] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis. | A single sharp peak for the main compound. Purity is often reported as a percentage of the total peak area.[11][13] |
| Melting Point | Indication of purity. | A sharp melting point range close to the literature value. Impurities tend to broaden and depress the melting point. |
Interpreting Analytical Data:
-
NMR: In the ¹H NMR spectrum, look for the characteristic signals of the isopropyl group, the two methyl groups on the pyrrole ring, the proton on the pyrrole ring, and the carboxylic acid proton. The integration of these signals should correspond to the number of protons in each group. The ¹³C NMR will confirm the number of unique carbon atoms.
-
HPLC: An ideal HPLC chromatogram will show a single, symmetrical peak. The presence of other peaks indicates impurities. The area of each peak can be used to calculate the percentage purity.
Issue 3: Compound Stability and Handling for Biological Assays
The stability of your compound is critical for obtaining reliable data in biological experiments.
Root Cause Analysis:
Pyrrole carboxylic acids can be susceptible to degradation, particularly hydrolysis.[14] Improper storage or handling can lead to a decrease in purity over time.
Recommendations for Storage and Handling:
-
Storage: Store the solid compound in a tightly sealed container at a low temperature (e.g., -20°C) and protected from light and moisture.
-
Solution Preparation: Prepare fresh stock solutions in high-purity DMSO before each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Working Solutions: Dilute the stock solution in your cell culture medium immediately before adding it to your cells. Be aware that some compounds may have limited stability in aqueous media.
Workflow for Preparing Compound for Biological Assays:
Caption: Recommended workflow for preparing solutions for biological assays.
References
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 52(3), 456-468.
- Nayak, S. K. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
- Marcinkowska, M., et al. (2023). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Molbank, 2023(3), M1713.
- Singh, A., et al. (2026). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. The Journal of Organic Chemistry.
- GEMCHEM. (2025, January 5). Paal Knorr Synthesis | Heterocyclic Compounds| BSc Chemistry| 3| [Video]. YouTube.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). ethyl 1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]
- Vladimirova, S., et al. (2021). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 26(16), 4995.
- Istrate, A., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. International Journal of Molecular Sciences, 23(16), 8990.
- Maggio, R. M., et al. (2013). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- KR20160079560A - pyrrole derivatives and its its preparation method - Google Patents. (n.d.).
- Istrate, A., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.
- Gutmann, B., et al. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(21), 4940-4943.
- Organic Chemistry Lab. (2020, November 3). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point [Video]. YouTube.
- ChemHelp ASAP. (2023, October 10). safety risks of impurities in preclinical & clinical compounds [Video]. YouTube.
-
ResearchGate. (n.d.). ¹H NMR (A) and ¹³C NMR (B) spectra of the 2,5-dimethylpyrrole protected.... Retrieved from [Link]
- Banik, B. K., et al. (2005). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. Tetrahedron Letters, 46(15), 2643-2645.
- Gutmann, B., et al. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic letters, 12(21), 4940–4943.
- Vladimirova, S., et al. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. International journal of molecular sciences, 25(18), 9876.
-
ResearchGate. (2017, April 11). How do you determine the purity and consistency of biological drugs?. Retrieved from [Link]
- US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives - Google Patents. (n.d.).
- Sarker, S. D., & Nahar, L. (2012). Column Chromatography for Terpenoids and Flavonoids.
- Loader, C. E., & Anderson, H. J. (1971). Pyrrole chemistry. VI. Syntheses and electrophilic substitution reactions of some 3-substituted pyrroles. Canadian Journal of Chemistry, 49(3), 452-457.
- Ates-Alagoz, Z., et al. (2021). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Neurotoxicity research, 39(5), 1548–1562.
- Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 339-346.
-
Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Retrieved from [Link]
- Galletti, P., et al. (2024).
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. Retrieved from [Link]
-
Scribd. (n.d.). Pyrrole. Retrieved from [Link]
- Ping, B. T. Y., et al. (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. Journal of Oleo Science, 67(8), 957-963.
-
ResearchGate. (n.d.). Synthesis of new 2,5-dimethyl pyrrole derivatives from acetonylacetone. Retrieved from [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]
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Technical Support Center: Crystallization of 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Welcome to the technical support center for the crystallization of 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS: 847744-27-8). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively.
Crystallization is a critical purification step that significantly impacts downstream processability, impurity profiles, and the solid-state properties of pharmaceutical intermediates.[1] For a molecule like this compound, its structural features—a carboxylic acid capable of strong hydrogen bonding and a substituted pyrrole ring—present specific challenges and opportunities in developing a robust crystallization process.
Compound Properties at a Glance
A foundational understanding of the molecule's physicochemical properties is the first step in designing a successful crystallization experiment.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₂ | [2][3] |
| Molecular Weight | 181.23 g/mol | [2] |
| CAS Number | 847744-27-8 | [2][3] |
| IUPAC Name | 2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxylic acid | [2] |
| Computed XLogP3 | 1.7 | [2] |
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems you may encounter during the crystallization of this compound in a question-and-answer format.
Q1: My compound "oils out" instead of crystallizing. What is happening and how can I fix it?
Answer:
"Oiling out" occurs when the solute is precipitated from the solution at a temperature above its melting point, causing it to form a liquid phase instead of solid crystals.[4] This is particularly common with compounds that are either impure (leading to melting point depression) or when using a high-boiling point solvent. The oily droplets are essentially an impure, supercooled liquid of your compound, which rarely solidifies into a pure crystalline form.[4]
Causality & Solution Workflow:
The primary cause is that the conditions for supersaturation are met at a temperature where your compound is thermodynamically more stable as a liquid than a solid.
Workflow: Addressing Oiling Out
Caption: Decision workflow for troubleshooting an "oiled out" compound.
Actionable Recommendations:
-
Re-heat and Dilute: Warm the solution until the oil redissolves completely. Add an additional 10-20% of the hot solvent to ensure the saturation point is reached at a lower temperature during cooling.[4]
-
Slow Down Cooling: Rapid cooling is a frequent cause of oiling out. Once the compound is redissolved, allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to a colder environment like a refrigerator or ice bath.
-
Change the Solvent System: If the issue persists, the solvent's boiling point may be too high. Consider switching to a lower-boiling point solvent in which the compound has similar solubility characteristics. Alternatively, introduce a miscible "anti-solvent" (one in which the compound is insoluble) to a solution of the compound in a "good" solvent at room temperature to gently induce crystallization.[5][6]
Q2: I'm not getting any crystals, even after the solution has cooled completely. What should I do?
Answer:
The failure to form crystals typically points to one of two issues: the solution is not sufficiently supersaturated, or there is a kinetic barrier to nucleation (the initial formation of crystal seeds).
Causality & Solution Workflow:
For crystallization to occur, the concentration of the solute must exceed its solubility limit at a given temperature. Even in a supersaturated solution, the spontaneous organization of molecules into a crystal lattice can be slow and may require an energy input or a template to begin.
Workflow: Inducing Crystallization
Caption: Troubleshooting steps when no crystals form upon cooling.
Actionable Recommendations:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask just below the surface of the solution. The microscopic imperfections in the glass provide a high-energy surface that can act as a nucleation site.
-
Seeding: If you have a small amount of the solid compound, add a single, tiny crystal to the cooled solution. This "seed" acts as a template for further crystal growth.
-
-
Increase Concentration: Your solution may be too dilute.[4] Gently heat the solution and boil off a portion of the solvent (e.g., 15-25% of the volume) to increase the concentration, then allow it to cool again.
-
Try Advanced Methods: If the above fails, consider alternative crystallization techniques:
-
Slow Evaporation: Leave the solution in a loosely covered beaker or vial. As the solvent slowly evaporates, the concentration will gradually increase, often yielding high-quality single crystals.[7]
-
Solvent Diffusion: Dissolve your compound in a small amount of a "good" solvent in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which your compound is insoluble. Over time, the anti-solvent vapor will diffuse into the vial, reducing the compound's solubility and promoting slow crystal growth.[8]
-
Q3: My crystallization yield is very low (<50%). How can I improve it?
Answer:
A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor after filtration.[4] This is a common issue that can often be rectified by optimizing the solvent and temperature parameters.
Causality & Solution Workflow:
The ideal crystallization solvent displays a steep solubility curve: high solubility at elevated temperatures and very low solubility at low temperatures.[6] If the compound remains significantly soluble even when cold, recovery will be poor.
Actionable Recommendations:
-
Optimize the Cooling Process: Ensure you are cooling the solution to the lowest practical temperature. After cooling to room temperature, place the flask in an ice-water bath (0 °C) for at least 30 minutes. For some solvent systems, a freezer may be used, provided the solvent does not freeze.
-
Minimize Solvent Volume: The most common error leading to low yield is using an excessive amount of solvent to dissolve the crude material.[6] The goal is to use the minimum amount of hot solvent required to fully dissolve the compound. If you suspect you've used too much, you can evaporate some of it and re-cool.
-
Perform a "Second Crop" Crystallization: Do not discard the mother liquor. Transfer the filtrate to a beaker, reduce its volume by heating/evaporation (e.g., by 50%), and cool it again. This will often yield a second batch of crystals (a "second crop"). Note that this crop may be less pure than the first and should be analyzed separately.[4]
-
Change the Solvent: If yields remain low, the chosen solvent is likely suboptimal. A different solvent or a mixed-solvent system may provide the necessary steep solubility curve.
Frequently Asked Questions (FAQs)
Q: What is a good starting point for solvent selection for this compound?
A: For a carboxylic acid like this, a good starting point is to test solvents across a range of polarities. Given the molecule's structure, solvents like ethanol, isopropanol, acetone, ethyl acetate, and toluene are plausible candidates. A mixed system of a polar solvent (like ethanol) with a nonpolar anti-solvent (like hexane or water, depending on solubility) is also a powerful technique.[5] A systematic screening is highly recommended.
Q: Can polymorphism be an issue for this compound?
A: Yes. Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in pharmaceutical development.[9][10] Different polymorphs can have different solubilities, stabilities, and melting points. Since this compound has functional groups capable of hydrogen bonding, the potential for different packing arrangements (polymorphs) is significant. It is crucial to characterize your crystalline material using techniques like DSC (Differential Scanning Calorimetry) or PXRD (Powder X-ray Diffraction) to ensure you are consistently producing the same form.
Q: How does the purity of my starting material affect crystallization?
A: Purity is paramount. Impurities can inhibit nucleation, lead to the formation of oils, or become trapped within the crystal lattice, reducing the effectiveness of the purification.[9] If your starting material is very crude, a preliminary purification step (like a quick column chromatography or an acid-base extraction) before the final crystallization may be necessary to achieve a good result.
Q: My crystals are very fine needles, which are difficult to filter. How can I get larger crystals?
A: The formation of fine needles is typically a sign of very rapid crystallization from a highly supersaturated solution.[11] To obtain larger, more equant crystals (which are easier to filter and dry), you must slow down the crystal growth rate.[12] The most effective way to do this is to slow the cooling rate. Let the solution cool to room temperature over several hours before moving it to a cold bath. Using a slightly more dilute solution (i.e., adding a little extra hot solvent) can also provide more time for crystals to grow larger.[4]
References
[1] Tianming Pharmaceutical. (2025). Crystallization & Solid Form Challenges for Intermediates. [2] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4962523, this compound. Retrieved from PubChem. [5] University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [11] YouTube. (2025). Common Challenges in Crystallization Processes. [13] Westin, J. (n.d.). Recrystallization - Organic Chemistry. Retrieved from Jack Westin. [14] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2776579, 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Retrieved from PubChem. [15] Organic Chemistry at the University of Colorado Boulder. (n.d.). Recrystallization and Crystallization. [16] Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents. [9] Syrris. (n.d.). Pharmaceutical Crystallization in drug development. [12] Achieve Chem. (2024). What Problems Might Occur If Crystallization Occurs Too Rapidly?. University of Calgary, Department of Chemistry. (n.d.). RECRYSTALLISATION. [17] Chemical Synthesis Database. (2025). ethyl 1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate. [3] Appchem. (n.d.). This compound | 847744-27-8. LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [10] National Center for Biotechnology Information. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Retrieved from PMC - NIH. [7] ResearchGate. (2012). I'm not getting a single crystal for organic compounds. ResearchGate. (2025). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?. [8] ResearchGate. (2012). Why I am not getting crystals?. [18] ResearchGate. (2025). Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations. [19] PubMed. (n.d.). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. [20] ResearchGate. (2025). Solvent design for crystallization of carboxylic acids. [6] YouTube. (2024). Crystallization | Organic Chemistry Lab Techniques. [21] Hunan Hwatime Pharmaceutical Co., Ltd. (n.d.). This compound. [22] National Center for Biotechnology Information. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Retrieved from NIH. [23] MDPI. (n.d.). Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes. [24] A2B Chem. (n.d.). [847744-27-8], MFCD07323328, this compound. [25] ChemicalBook. (n.d.). This compound. [26] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 292957, 2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Retrieved from PubChem. [27] ResearchGate. (2025). Crystallization of Poly(2-isopropyl-2-oxazoline) in Organic Solutions.
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Validation & Comparative
A Comparative Guide to Pyrrole Derivatives in Bioassays: Evaluating 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid and its Analogs
In the landscape of modern drug discovery, the pyrrole scaffold stands out as a privileged heterocyclic structure, forming the core of numerous biologically active compounds.[1][2] Its versatility allows for a diverse range of substitutions, leading to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] This guide provides a comparative analysis of 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid and other key pyrrole derivatives, offering insights into their performance in various bioassays. We will delve into the structure-activity relationships that govern their biological functions and provide detailed protocols for relevant experimental evaluations.
The Significance of the Pyrrole-3-carboxylic Acid Moiety
The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental building block in many natural products and synthetic drugs.[6] The presence of a carboxylic acid group at the 3-position of the pyrrole ring is a key feature in many biologically active derivatives. This functional group can participate in crucial interactions with biological targets, such as hydrogen bonding with amino acid residues in enzyme active sites.[7] Variations in the substituents at the N-1, 2-, and 5-positions of the pyrrole ring significantly influence the compound's physicochemical properties and, consequently, its biological activity.
Comparative Analysis in Anticancer Bioassays
Numerous pyrrole derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines.[6][8] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[4][9]
While specific bioassay data for this compound is not extensively available in the public domain, we can infer its potential activity by examining structurally related compounds. A study on pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives revealed significant growth inhibition against various cancer cell lines in the NCI-60 screen.[10] For instance, some of these derivatives showed growth inhibition ranging from 50.21% to 108.37% at a 10 µM concentration.[10]
The substitution pattern on the pyrrole ring plays a critical role in determining the anticancer potency. For example, in a series of trisubstituted pyrrole derivatives, the nature of the substituent on the N-1 position and the presence of specific aryl groups were found to be crucial for cytotoxicity against colon (LoVo), breast (MCF-7), and ovary (SK-OV-3) cancer cell lines.[6][8]
Structure-Activity Relationship in Anticancer Pyrrole Derivatives
The following diagram illustrates the key structural features of pyrrole-3-carboxylic acid derivatives that influence their anticancer activity.
Caption: Key structural elements of pyrrole derivatives influencing their COX-2 inhibitory activity.
Experimental Protocol: COX-2 Inhibition Assay
A common method to screen for COX-2 inhibitors is a fluorometric or colorimetric assay that measures the peroxidase activity of the enzyme. [1][3][4][11][12] Objective: To determine the concentration of a pyrrole derivative that inhibits COX-2 activity by 50% (IC50).
Materials:
-
Human recombinant COX-2 enzyme
-
COX assay buffer
-
Arachidonic acid (substrate)
-
Fluorometric or colorimetric probe (e.g., Amplex Red or N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Pyrrole derivative stock solution (dissolved in DMSO)
-
Known COX-2 inhibitor (e.g., Celecoxib) as a positive control
-
96-well microplate (black or clear, depending on the detection method)
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX-2 enzyme, arachidonic acid, and the probe in the assay buffer according to the manufacturer's instructions.
-
Inhibitor Addition: Add the pyrrole derivative at various concentrations to the wells of the 96-well plate. Include a positive control (Celecoxib), a vehicle control (DMSO), and an enzyme-free control.
-
Enzyme Addition: Add the COX-2 enzyme solution to all wells except the enzyme-free control.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the recommended temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid and the probe solution to all wells.
-
Signal Detection: Immediately begin measuring the fluorescence or absorbance at the appropriate wavelength over a set period.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.
Data Summary and Comparison
The following table summarizes the biological activities of various pyrrole derivatives, providing a basis for comparison with the potential activity of this compound. Due to the lack of specific data for the target compound, the table focuses on structurally related analogs.
| Compound/Derivative Class | Bioassay | Target/Cell Line | Activity Metric | Observed Activity | Reference |
| Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acids | Cytotoxicity | NCI-60 Panel | % Growth Inhibition | 50.21 - 108.37% at 10 µM | [10] |
| Trisubstituted Pyrroles | Cytotoxicity | LoVo (colon cancer) | % Cell Viability | Significant dose-dependent decrease | [6][8] |
| Trisubstituted Pyrroles | Cytotoxicity | MCF-7 (breast cancer) | % Cell Viability | Moderate dose-dependent decrease | [6][8] |
| N-Arylpyrrole Derivatives | COX-2 Inhibition | Ovine COX-2 | IC50 | Varies with N-aryl substituent | [13] |
| Fused Pyrrole Derivatives | Anti-inflammatory | Carrageenan-induced paw edema | % Inhibition | Up to 31.28% inhibition | [13] |
Conclusion and Future Directions
The isopropyl group at the N-1 position is of particular interest as it can influence the compound's lipophilicity and steric interactions with biological targets. Further investigation through the bioassays detailed in this guide is warranted to fully elucidate the biological profile of this specific derivative. The provided protocols offer a robust framework for researchers to conduct these evaluations and contribute to the growing body of knowledge on this important class of compounds. Future research should focus on synthesizing and testing a series of N-alkyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acids to establish a clear structure-activity relationship for this specific substitution pattern.
References
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Gulea, M., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5184. [Link]
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Mohamed, M. S., et al. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 22(12), 2103. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2,5-dimethyl-1H-pyrrole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Sharma, V., et al. (2024). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. Chemistry & Biodiversity, e202400534. [Link]
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Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (2022). OCL, 29, 33. [Link]
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Iannazzo, D., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112773. [Link]
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PubChem. (n.d.). 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Gulea, M., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. ResearchGate. [Link]
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Szafrański, K., et al. (2021). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. International Journal of Molecular Sciences, 22(3), 1410. [Link]
-
Pokhodylo, N., & Matiychuk, V. (2020). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. RSC Advances, 10(63), 38435-38448. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
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Gulea, M., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. [Link]
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Bhat, A. A., et al. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 245, 114954. [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
-
Szafrański, K., et al. (2021). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. PubMed. [Link]
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Gulea, M., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Institutes of Health. [Link]
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(2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. [Link]
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(2022). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. ResearchGate. [Link]
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Bhat, A. A., et al. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). PubMed. [Link]
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Al-Qaisi, Z. A., et al. (2024). Evaluation of Spirooxindole-3,3'-pyrrolines-incorporating Isoquinoline Motif as Antitumor, Anti-inflammatory, Antibacterial, Antifungal, and Antioxidant Agents. Journal of Modern Oncology, 23(4), 261-272. [Link]
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A Comparative Guide to the Synthesis of 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid for Medicinal Chemistry and Drug Development
For researchers and professionals in the fast-paced fields of drug discovery and development, the efficient and scalable synthesis of novel heterocyclic compounds is a cornerstone of progress. The pyrrole ring, a key pharmacophore in numerous blockbuster drugs and bioactive natural products, is a frequent target of synthetic efforts. This guide provides an in-depth comparative analysis of the primary synthetic routes to a representative polysubstituted pyrrole, 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid , a scaffold with potential applications in medicinal chemistry.
This document moves beyond a simple recitation of procedures to offer a critical evaluation of the Paal-Knorr and Hantzsch pyrrole syntheses, the two most prominent methods for constructing such molecules. We will dissect the underlying chemical principles, provide detailed experimental protocols, and present a comparative analysis of their respective strengths and weaknesses in terms of yield, scalability, cost-effectiveness, and environmental impact.
The Target Molecule: A Profile
This compound[1] is a polysubstituted pyrrole derivative. The strategic placement of methyl groups at the 2- and 5-positions, an isopropyl group on the nitrogen, and a carboxylic acid at the 3-position creates a molecule with a defined three-dimensional structure and multiple points for further functionalization, making it an attractive building block for creating libraries of potential drug candidates.
Classical Routes Reimagined: Paal-Knorr vs. Hantzsch Synthesis
The synthesis of the pyrrole core has been a subject of extensive research for over a century, with the Paal-Knorr and Hantzsch syntheses emerging as the most reliable and versatile methods.[2][3] While both can theoretically yield our target molecule, they proceed via fundamentally different strategies, each with its own set of advantages and disadvantages.
The Paal-Knorr Synthesis: A Convergent Approach
The Paal-Knorr synthesis is a conceptually straightforward and widely used method for preparing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[4][5][6] For our target molecule, this would involve the reaction of a suitably substituted 1,4-dicarbonyl compound with isopropylamine.
A plausible, albeit not explicitly documented, Paal-Knorr approach to our target molecule would likely proceed in two stages: the synthesis of an appropriate 1,4-dicarbonyl precursor followed by the cyclization with isopropylamine. A potential precursor is ethyl 3-acetyl-4-oxopentanoate.
Experimental Protocol: Illustrative Paal-Knorr Synthesis
Step 1: Synthesis of Ethyl 1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
-
Reaction: The condensation of ethyl 3-acetyl-4-oxopentanoate with isopropylamine.
-
Procedure:
-
To a solution of ethyl 3-acetyl-4-oxopentanoate (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid, add isopropylamine (1.2 eq).
-
A catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., Sc(OTf)₃) can be added to facilitate the reaction.[6]
-
The reaction mixture is heated to reflux (typically 80-120 °C) for several hours and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
-
Step 2: Hydrolysis to this compound
-
Procedure:
-
The purified ethyl ester from Step 1 is dissolved in a mixture of ethanol and water.
-
An excess of a base, such as sodium hydroxide or potassium hydroxide (e.g., 3-5 eq), is added.
-
The mixture is heated to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The aqueous solution is acidified with a mineral acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum.
-
-
Catalyst: While the reaction can proceed without a catalyst, the use of an acid accelerates the initial formation of the hemiaminal and subsequent dehydration steps.[5] Modern variations often employ mild Lewis acids to avoid the harsh conditions of traditional strong acids, which can be beneficial for sensitive substrates.[6]
-
Solvent: Ethanol and acetic acid are common solvents that readily dissolve the reactants and facilitate the reaction at reflux temperatures. Greener alternatives, such as water or solvent-free conditions, have also been reported for Paal-Knorr reactions, often with the aid of microwave irradiation or specialized catalysts.[7]
-
Hydrolysis: The saponification of the ethyl ester is a standard and robust transformation. The use of a co-solvent system (ethanol/water) ensures the solubility of both the ester and the hydroxide salt.
The Hantzsch Pyrrole Synthesis: A Multicomponent Approach
The Hantzsch synthesis offers a powerful alternative, assembling the pyrrole ring from three components: a β-ketoester, an α-haloketone, and a primary amine (or ammonia).[3][8] This multicomponent approach allows for the rapid construction of highly substituted pyrroles in a single step.
For our target molecule, the Hantzsch synthesis would involve the reaction of ethyl acetoacetate, an α-haloketone (e.g., 3-bromo-2-pentanone), and isopropylamine. A particularly elegant and modern variation of this is a one-step continuous flow synthesis that utilizes a tert-butyl acetoacetate and leverages the in-situ generated HBr to hydrolyze the tert-butyl ester, directly yielding the carboxylic acid.
Experimental Protocol: Illustrative Hantzsch Synthesis (Continuous Flow)
This protocol is adapted from a reported one-step continuous flow synthesis of pyrrole-3-carboxylic acids.
-
Reactants:
-
Solution A: tert-Butyl acetoacetate and isopropylamine in a suitable solvent (e.g., DMF).
-
Solution B: 3-Bromo-2-pentanone in the same solvent.
-
-
Procedure:
-
Solutions A and B are pumped through a T-mixer into a heated microreactor.
-
The reaction mixture is heated to a high temperature (e.g., 150-200 °C) for a short residence time (e.g., 8-15 minutes). The high temperature accelerates the reaction, and the in-situ generated HBr from the condensation reaction facilitates the cleavage of the tert-butyl ester to the carboxylic acid.
-
The output from the microreactor is collected, and the solvent is removed under reduced pressure.
-
The crude product is purified by an appropriate method, such as crystallization or column chromatography.
-
-
β-Ketoester: Ethyl acetoacetate is a common and inexpensive choice. The use of a tert-butyl ester in the flow synthesis is a strategic choice, as it can be cleaved under acidic conditions generated in situ.
-
α-Haloketone: The choice of the α-haloketone determines the substituents at the 4- and 5-positions of the pyrrole.
-
Continuous Flow: This modern approach offers several advantages, including precise control over reaction parameters (temperature, residence time), enhanced safety for exothermic reactions, and the potential for straightforward scaling up. The in-situ hydrolysis of the tert-butyl ester is a key advantage, reducing the number of synthetic steps.
Comparative Analysis of Synthesis Routes
| Feature | Paal-Knorr Synthesis | Hantzsch Synthesis |
| Starting Materials | 1,4-Dicarbonyl compound, primary amine | β-Ketoester, α-haloketone, primary amine |
| Complexity | Two-component, often two-step (precursor synthesis + cyclization) | Three-component, can be a one-pot reaction |
| Typical Yields | Generally good to excellent (60-95%)[2] | Moderate to good (30-70%), can be lower in classical methods[8] |
| Scalability | Generally good, but can be limited by precursor availability | Well-suited for library synthesis and continuous flow for scalability |
| Cost-Effectiveness | Can be cost-effective if the 1,4-dicarbonyl is readily available | Starting materials are generally inexpensive and readily available |
| Green Chemistry | Can be adapted to greener conditions (water, solvent-free, microwave)[7] | Modern variations include mechanochemical and continuous flow methods[8] |
| Safety Considerations | Can be exothermic; use of strong acids in classical methods poses a risk | α-Haloketones are lachrymatory and require careful handling |
Visualizing the Synthetic Pathways
Paal-Knorr Synthesis Workflow
Caption: Paal-Knorr synthesis workflow for the target molecule.
Hantzsch Synthesis Workflow
Caption: Hantzsch synthesis workflow for the target molecule.
Conclusion and Future Outlook
Both the Paal-Knorr and Hantzsch syntheses represent viable and powerful strategies for the preparation of this compound. The choice between these two classical routes will largely depend on the specific needs of the research program.
-
The Paal-Knorr synthesis offers a robust and often high-yielding route, provided the requisite 1,4-dicarbonyl precursor is accessible. Its operational simplicity makes it an attractive option for both small-scale and large-scale synthesis.
-
The Hantzsch synthesis , particularly when implemented in a continuous flow setup, presents a highly efficient and modern approach. The ability to perform a multicomponent reaction with in-situ deprotection to directly afford the target carboxylic acid is a significant advantage in terms of step economy and potential for high-throughput synthesis of analogues.
The ongoing advancements in synthetic methodology, including the development of greener catalysts and the adoption of flow chemistry, continue to enhance the utility of these century-old reactions, ensuring their relevance in modern drug discovery and development. For the synthesis of libraries of related compounds for structure-activity relationship (SAR) studies, the Hantzsch approach, especially in a continuous flow format, is likely the more efficient strategy. For larger-scale, single-target synthesis where the 1,4-dicarbonyl precursor is readily available, the Paal-Knorr reaction remains a highly competitive and reliable option.
References
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(No author given). (n.d.). The Hantzsch Pyrrole Synthesis. ResearchGate. Retrieved January 17, 2026, from [Link]
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(No author given). (2026, January 7). Hantzsch pyrrole synthesis. Grokipedia. Retrieved January 17, 2026, from [Link]
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(No author given). (n.d.). This compound. PubChem. Retrieved January 17, 2026, from [Link]
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Bhattacharya, A. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. RGM College Of Engineering and Technology. Retrieved January 17, 2026, from [Link]
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(No author given). (n.d.). ethyl 1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate. Chemical Synthesis Database. Retrieved January 17, 2026, from [Link]
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(No author given). (n.d.). Hantzsch pyrrole synthesis. Wikipedia. Retrieved January 17, 2026, from [Link]
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(No author given). (n.d.). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry (RSC Publishing). Retrieved January 17, 2026, from [Link]
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Galatà, E., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. MDPI. Retrieved January 17, 2026, from [Link]
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(No author given). (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester. Patsnap Eureka. Retrieved January 17, 2026, from [Link]
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(No author given). (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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Castillo, J.-C., et al. (2023). Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b. ResearchGate. Retrieved January 17, 2026, from [Link]
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(No author given). (n.d.). The Hantzsch Pyrrole Synthesis. Scribd. Retrieved January 17, 2026, from [Link]
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Ryzhkov, I. O., et al. (2011). Preparation of chiral pyrrole derivatives by the Paal-Knorr reaction. ResearchGate. Retrieved January 17, 2026, from [Link]
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(No author given). (n.d.). Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate. PubChem. Retrieved January 17, 2026, from [Link]
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Roomi, M. W., & MacDonald, S. F. (1970). The Hantzsch pyrrole synthesis. ResearchGate. Retrieved January 17, 2026, from [Link]
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Hughes, K. J., et al. (2015). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. PubMed. Retrieved January 17, 2026, from [Link]
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(No author given). (2020, July 28). Mechanism of Hantzsch synthesis of Pyrrole. YouTube. Retrieved January 17, 2026, from [Link]
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(No author given). (n.d.). Ethyl 3-acetyl-4-oxopentanoate. PubChem. Retrieved January 17, 2026, from [Link]
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(No author given). (n.d.). Ethyl 2-bromo-3-oxobutanoate. PubChem. Retrieved January 17, 2026, from [Link]
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(No author given). (n.d.). Ethyl 2-Ethyl-3-Oxobutanoate: A Versatile Chemical Compound with Multiple Applications. Ningbo Inno Pharmchem Co., Ltd. Retrieved January 17, 2026, from [Link]
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(No author given). (n.d.). ETHYL 3-BROMO-2-OXOPROPANOATE. Matrix Fine Chemicals. Retrieved January 17, 2026, from [Link]
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A Senior Scientist’s Guide to Validating the Biological Target of 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to validate the biological target of a novel small molecule, using "1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid" (hereafter referred to as Compound X ) as a case study.
Initial literature analysis reveals that while the specific biological target of Compound X is not publicly defined, its core structure—a substituted pyrrole-3-carboxylic acid—is a privileged scaffold found in compounds targeting a diverse range of proteins, including protein kinases, DNA gyrase, and metabolic enzymes.[1][2][3] This guide, therefore, outlines a universal validation strategy applicable to a novel compound where a target has been hypothesized through preliminary screening or computational modeling.
For the purpose of this guide, we will proceed with a common and plausible scenario: a phenotypic screen has shown that Compound X inhibits the proliferation of a human cancer cell line, and in silico docking studies suggest a high probability of interaction with Protein Kinase Y (PKY) , a kinase known to be overexpressed in this cell line. Our mission is to rigorously validate or invalidate this hypothesis.
The Target Validation Workflow: A Multi-Pillar Approach
Effective target validation is not a single experiment but a logical, multi-step process designed to build a fortress of evidence.[4] Each step, or pillar, addresses a key question, moving from direct, purified-component interactions to complex, physiologically relevant cellular systems. The goal is to definitively link the binding of Compound X to PKY with the ultimate cellular outcome.[5]
Caption: Hypothetical signaling pathway for Protein Kinase Y.
Protocol: Western Blot for p-SubZ
-
Cell Treatment: Plate cells and allow them to adhere. Treat with a serial dilution of Compound X for a defined period (e.g., 2-4 hours).
-
Lysis and Quantification: Lyse the cells and quantify total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for p-SubZ and total SubZ. A loading control (e.g., GAPDH) is mandatory.
-
Detection: Use species-appropriate HRP-conjugated secondary antibodies and detect with an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities. A positive result is a dose-dependent decrease in the p-SubZ/Total SubZ ratio in Compound X-treated cells.
3b. Genetic Validation: CRISPR/Cas9 Knockout
Rationale: This is the ultimate test of target dependency. If Compound X achieves its anti-proliferative effect solely through PKY, then cells lacking PKY should be resistant to the compound. [4] Protocol: Proliferation Assay in PKY Knockout Cells
-
Generate Knockout Line: Use CRISPR/Cas9 technology to generate a stable cell line in which the gene for PKY has been knocked out. Validate the knockout by Western Blot and/or genomic sequencing.
-
Proliferation Assay: Plate both wild-type (WT) and PKY-knockout (KO) cells at equal densities.
-
Treatment: Treat both cell lines with a dose-response of Compound X and a known PKY inhibitor (positive control).
-
Readout: After 72 hours, measure cell viability using a standard method (e.g., CellTiter-Glo).
-
Analysis: Plot cell viability versus drug concentration. A definitive validation is observed if the WT cells show dose-dependent inhibition of proliferation while the PKY-KO cells are significantly less sensitive (i.e., show a large rightward shift in the dose-response curve).
Comparison Guide: Compound X vs. Alternative Inhibitor
Objectivity requires comparing the novel compound against a known alternative. Let's assume "Inhibitor-STD" is a well-characterized, commercially available inhibitor of PKY.
| Parameter | Compound X (Hypothetical Data) | Inhibitor-STD (Hypothetical Data) | Rationale for Comparison |
| Biochemical Potency (IC50) | 15 nM | 5 nM | Measures direct enzymatic inhibition. Lower is more potent. |
| Binding Affinity (KD) | 25 nM | 8 nM | Measures direct physical binding strength. Lower is tighter. |
| Cellular Target Engagement (CETSA ΔTm) | +5.2 °C | +6.5 °C | Confirms target binding in cells. A larger shift suggests stronger/more stable binding. |
| Cellular Potency (p-SubZ EC50) | 45 nM | 20 nM | Measures on-target pathway inhibition in a cellular context. |
| Anti-Proliferative Potency (EC50) | 150 nM | 80 nM | Measures the ultimate phenotypic effect. |
| Selectivity (Kinase Panel) | High (1/400 kinases) | Moderate (15/400 kinases) | Measures off-target activity. Higher selectivity is desirable to reduce side effects. |
| PKY-KO Resistance (Fold-Shift) | >100-fold | >120-fold | Confirms on-target dependency of the phenotypic effect. |
This table summarizes the validation data, providing a clear, at-a-glance comparison of Compound X's performance against a benchmark, highlighting its strengths and weaknesses.
Conclusion
The validation of a biological target is a cornerstone of modern drug discovery, demanding a rigorous, multi-faceted approach. By systematically progressing through biochemical, biophysical, and cellular assays, researchers can build an undeniable case for a compound's mechanism of action. This guide provides a robust and logical workflow—from demonstrating direct binding and functional inhibition with purified components to confirming on-target engagement and pathway modulation in living cells, and culminating in definitive genetic validation. This process ensures that decisions to advance promising molecules like Compound X are based on a solid foundation of scientific evidence, significantly increasing the probability of success in later-stage development.
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A Comparative Guide to the-Inhibitory Potential of 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
This guide provides a comprehensive framework for evaluating the inhibitory potential of the novel compound, 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, against known therapeutic agents. Due to the limited publicly available data on this specific molecule, this document outlines a robust, scientifically-grounded strategy for its characterization, focusing on a plausible and high-impact biological target: Cyclooxygenase-2 (COX-2).
The rationale for selecting COX-2 as the primary target is based on the structural characteristics of the subject compound. Pyrrole-containing molecules are a significant class of heterocyclic compounds in medicinal chemistry, with many exhibiting anti-inflammatory properties.[1][2] The presence of a carboxylic acid moiety is also a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.
This guide will compare the hypothetical inhibitory activity of "this compound" (herein referred to as Compound X) with the well-established and selective COX-2 inhibitor, Celecoxib.[3][4]
Introduction to Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[5] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in maintaining normal physiological functions, such as protecting the stomach lining.[5] In contrast, COX-2 is typically induced at sites of inflammation.[6]
Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.[5][7] Celecoxib is a widely used NSAID that functions as a selective COX-2 inhibitor.[3][8][9]
Comparative Inhibitors
For the purpose of this guide, the primary comparator will be Celecoxib , a potent and selective COX-2 inhibitor.[9][10] A non-selective NSAID, such as Ibuprofen , will be included as a secondary comparator to assess the selectivity of Compound X.
| Compound | Target(s) | Mechanism of Action |
| Compound X | Hypothesized to be COX-2 | To be determined through the protocols outlined below. |
| Celecoxib | Primarily COX-2 | Selective, reversible inhibition of the COX-2 isoform of cyclooxygenase.[3][9] |
| Ibuprofen | COX-1 and COX-2 | Non-selective inhibition of both COX-1 and COX-2 enzymes.[9] |
Experimental Protocols
To thoroughly characterize and compare the inhibitory potential of Compound X, a series of in vitro and cell-based assays are proposed.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay will determine the direct inhibitory effect of Compound X on the enzymatic activity of purified COX-1 and COX-2. A colorimetric or fluorometric inhibitor screening kit is recommended for this purpose.[6][11]
Principle: The assay measures the peroxidase activity of the COX enzyme. The inhibition of this activity by a test compound is quantified by a reduction in the colorimetric or fluorescent signal produced by the reaction.[12][13]
Step-by-Step Protocol (based on a colorimetric assay):
-
Reagent Preparation: Prepare all buffers, enzyme solutions (ovine COX-1 and human recombinant COX-2), heme cofactor, and arachidonic acid substrate as per the manufacturer's instructions.[13][14] Prepare stock solutions of Compound X, Celecoxib, and Ibuprofen in a suitable solvent (e.g., DMSO).
-
Assay Plate Setup: In a 96-well plate, set up the following wells in triplicate:
-
Background Wells: Contain all reagents except the enzyme.
-
100% Initial Activity Wells: Contain all reagents and the enzyme, but no inhibitor.
-
Inhibitor Wells: Contain all reagents, the enzyme, and varying concentrations of the test compounds (Compound X, Celecoxib, or Ibuprofen).
-
-
Incubation: Add the reaction buffer, heme, and enzyme to the appropriate wells. Then, add the test compounds or vehicle control. Incubate the plate to allow for inhibitor binding to the enzyme.[14]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.[14]
-
Signal Detection: After a defined incubation period, stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.[11]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compounds relative to the control wells. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[12]
Workflow for In Vitro COX Inhibition Assay:
Caption: Inhibition of the COX-2 signaling cascade.
Expected Data and Interpretation
The experimental data should be summarized in a clear and concise table for easy comparison.
Table 1: Comparative Inhibitory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | Cell-Based COX-2 IC50 (µM) |
| Compound X | To be determined | To be determined | To be determined | To be determined |
| Celecoxib | Literature Value | Literature Value | Literature Value | To be determined |
| Ibuprofen | Literature Value | Literature Value | Literature Value | To be determined |
Interpretation of Results:
-
Potency: A lower IC50 value indicates a more potent inhibitor. The potency of Compound X against COX-2 will be directly compared to that of Celecoxib.
-
Selectivity: The COX-2 selectivity index is a crucial parameter. A higher selectivity index indicates a greater preference for inhibiting COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects. [10]* Cellular Efficacy: The cell-based assay will provide insights into the compound's ability to penetrate cell membranes and inhibit COX-2 in a more complex biological environment.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to characterizing the inhibitory potential of "this compound." By comparing its activity against the well-established COX-2 inhibitor, Celecoxib, and the non-selective NSAID, Ibuprofen, researchers can gain valuable insights into its potency, selectivity, and potential as a novel anti-inflammatory agent. The detailed protocols and data analysis framework provided herein will enable a thorough and objective evaluation of this promising compound.
References
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Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link] [3]2. News-Medical.Net. (2021). Celebrex (Celecoxib) Pharmacology. Retrieved from [Link] [8]3. Wikipedia. (2024). Celecoxib. Retrieved from [Link] [9]4. Cleveland Clinic. (n.d.). COX-2 Inhibitors. Retrieved from [Link] [4]5. Wikipedia. (2024). Cyclooxygenase-2 inhibitor. Retrieved from [Link] [10]6. ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]
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EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors. Retrieved from [Link]
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Synthesis, characterization and biological activity of novel pyrrole compounds. (2025). Retrieved from [Link]
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One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. (2010). Organic Letters, 12(22), 5226-5229. Retrieved from [Link]
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Understanding the Role of Pyrrole Derivatives in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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N‐pyrrolyl carboxylic acid derivative and SAR activity. (n.d.). Retrieved from [Link]
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Therapeutic Significance of Pyrrole in Drug Delivery. (n.d.). Retrieved from [Link] [2]27. Effects of Pyrrol-Carboxylic Acid Derivatives on the Growth of Coliphages. (1977). Chemico-Biological Interactions, 18(2), 143-151. Retrieved from [Link]
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Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. (2024). Chemistry & Biodiversity, e202400534. Retrieved from [Link]
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Bioactive pyrrole-based compounds with target selectivity. (2020). European Journal of Medicinal Chemistry, 208, 112771. Retrieved from [Link]
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Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (2022). Molecules, 27(19), 6296. Retrieved from [Link]
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Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. (2024). Molecules, 29(18), 4253. Retrieved from [Link]
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Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. (2021). Archiv der Pharmazie, 354(1), e2000255. Retrieved from [Link]
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A Researcher's Guide to Characterizing the Selectivity of 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
For drug development professionals and researchers investigating novel chemical entities, understanding a compound's selectivity is paramount. This guide provides a comprehensive framework for conducting cross-reactivity studies on "1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid," a substituted pyrrole-3-carboxylic acid. Given the limited public data on the specific biological targets of this molecule, this document outlines a systematic approach to first identify a putative primary target and then to rigorously assess its off-target interactions. This process is essential for de-risking a potential drug candidate and understanding its broader pharmacological profile.[1][2][3][4][5]
The pyrrole heterocycle is a common motif in pharmacologically active compounds, and derivatives of pyrrole-3-carboxylic acid have been explored for various therapeutic applications, including as anti-inflammatory agents.[6][7] Therefore, a thorough investigation into the selectivity of novel derivatives like "this compound" is scientifically warranted.
Part 1: The Strategic Approach to Selectivity Profiling
A robust cross-reactivity study is not a single experiment but a tiered approach. We begin with broad, unbiased screening to identify potential areas of biological activity and then proceed to more focused, quantitative assays to confirm and characterize these interactions.
Our investigation will be structured as follows:
-
Initial Target Identification and Profiling: Employing broad screening panels to identify the primary biological target(s).
-
Quantitative Assessment of On-Target and Off-Target Activities: Utilizing biochemical and cell-based assays to determine the potency and selectivity of the compound.
-
In-depth Mechanistic Studies: Investigating the mode of action at the identified targets.
This strategic workflow is depicted in the diagram below:
Caption: A tiered approach to target identification and selectivity profiling.
Part 2: Experimental Protocols for a Comprehensive Cross-Reactivity Study
The following sections provide detailed methodologies for each phase of the investigation. The choice of specific assays and panel compositions may be refined based on emerging data.
Phase 1: Initial Target Identification
The first step is to cast a wide net to identify potential biological targets of "this compound."
We will initiate the study by screening the compound against a broad panel of receptors, enzymes, and ion channels. Several commercial services offer comprehensive in vitro safety pharmacology profiling panels that are ideal for this purpose.[1][2][3][4][5]
Experimental Protocol: Broad Radioligand Binding and Enzyme Inhibition Panel
-
Compound Preparation: "this compound" is dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution. Serial dilutions are then prepared.
-
Assay Execution: The compound is tested at a standard concentration (e.g., 10 µM) in a panel of radioligand binding assays and enzyme activity assays. These panels typically include a wide range of targets such as GPCRs, kinases, proteases, and ion channels.
-
Data Analysis: The percentage of inhibition of radioligand binding or enzyme activity is calculated for each target. A significant inhibition (typically >50%) at the screening concentration is considered a "hit" and warrants further investigation.
Phase 2: Quantitative Selectivity Profiling
Once potential primary targets are identified, the next phase is to quantify the compound's potency at these targets and compare it to its activity at a broader range of related and unrelated off-targets.
For each "hit" from the initial screen, a full concentration-response curve will be generated to determine the half-maximal inhibitory concentration (IC50) for enzymes and antagonists, or the half-maximal effective concentration (EC50) for agonists.
Experimental Protocol: Enzyme Inhibition Assay (Hypothetical Example: Cyclooxygenase-2)
Given that some pyrrole derivatives exhibit anti-inflammatory properties, we will use Cyclooxygenase-2 (COX-2) as a hypothetical primary target for this protocol.
-
Reagents and Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
A colorimetric or fluorometric probe to detect prostaglandin production
-
"this compound"
-
A known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control
-
-
Assay Procedure:
-
The compound is serially diluted to cover a wide concentration range (e.g., from 1 nM to 100 µM).
-
The enzyme, compound (or vehicle control), and probe are pre-incubated.
-
The reaction is initiated by the addition of the substrate, arachidonic acid.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The signal from the probe is measured using a plate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the compound.
-
The data are fitted to a four-parameter logistic equation to determine the IC50 value.
-
A similar approach would be used for other enzyme types or for receptor binding assays, using appropriate substrates, ligands, and detection methods.[8][9][10]
To build a selectivity profile, the compound will be tested against a panel of targets that are structurally related to the primary target(s) or are known to be common sources of adverse drug reactions.[1][3][5]
Experimental Protocol: Kinase Selectivity Panel
If the primary target is identified as a kinase, a comprehensive kinase panel screen is essential.
-
Panel Selection: A panel of several hundred kinases is chosen to assess selectivity.
-
Assay Format: Typically, these are biochemical assays that measure the ability of the compound to inhibit the phosphorylation of a substrate by each kinase.
-
Data Interpretation: The results are often visualized as a "kinome map" or a dendrogram, which graphically represents the selectivity of the compound across the kinase family. The IC50 values for off-target kinases are compared to the on-target IC50 to determine a selectivity ratio.
Phase 3: Cellular Confirmation of Target Engagement
Biochemical assays provide valuable information but do not always reflect a compound's activity in a cellular context.[11] Therefore, it is crucial to confirm target engagement in intact cells.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for verifying that a compound binds to its target protein in a cellular environment.[12][13] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
-
Cell Treatment: Intact cells are incubated with "this compound" or a vehicle control.
-
Heating: The cell suspensions are heated to a range of temperatures.
-
Cell Lysis and Protein Separation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
-
Target Protein Detection: The amount of soluble target protein at each temperature is quantified using methods like Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated, plotting the amount of soluble protein as a function of temperature. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.
The workflow for a CETSA® experiment is illustrated below:
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA®).
Part 3: Data Interpretation and Comparison
The ultimate goal of these studies is to generate a clear, quantitative comparison of the compound's on-target and off-target activities.
Tabulating and Visualizing Data
The quantitative data from the various assays should be compiled into a clear, concise table.
| Target | Assay Type | IC50 / EC50 (µM) | Selectivity Ratio (Off-target IC50 / On-target IC50) |
| Hypothetical Primary Target (e.g., COX-2) | Enzyme Inhibition | 0.1 | - |
| Off-Target 1 (e.g., COX-1) | Enzyme Inhibition | 10 | 100 |
| Off-Target 2 (e.g., Kinase X) | Enzyme Inhibition | > 100 | > 1000 |
| Off-Target 3 (e.g., GPCR Y) | Radioligand Binding | 25 | 250 |
A high selectivity ratio is desirable, indicating that the compound is significantly more potent at its intended target.
Conclusion
This guide provides a robust, multi-faceted approach to characterizing the cross-reactivity of "this compound." By systematically progressing from broad screening to quantitative biochemical and cell-based assays, researchers can build a comprehensive selectivity profile. This information is critical for making informed decisions about the continued development of this and other novel chemical entities. The methodologies described herein are grounded in established principles of drug discovery and are designed to provide a high degree of scientific rigor and confidence in the resulting data.
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). PubMed Central. [Link]
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A Researcher's Guide to Benchmarking the Efficacy of Novel 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid Analogs as Potential Succinate Dehydrogenase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the efficacy of analogs derived from the "1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid" scaffold. The strategic approach detailed herein is centered on the hypothesis that these compounds may act as inhibitors of mitochondrial Complex II, also known as Succinate Dehydrogenase (SDH). This target is pivotal in both cellular energy production and tumorigenesis, making it a compelling focus for novel therapeutic development.[1][2][3][4]
Our narrative will move beyond a simple listing of protocols. We will delve into the causality behind experimental choices, establishing a self-validating system of assays designed to build a robust profile of your candidate compounds, from initial enzymatic activity to cellular target engagement and metabolic stability.
The Scientific Rationale: Why Target Succinate Dehydrogenase (Complex II)?
Succinate Dehydrogenase is a unique enzyme complex embedded in the inner mitochondrial membrane. It is the only enzyme that participates in both the tricarboxylic acid (TCA) cycle and the oxidative phosphorylation (OXPHOS) pathway.[1][2][5] In the TCA cycle, it catalyzes the oxidation of succinate to fumarate. In the electron transport chain (ETC), it transfers electrons from this reaction to the ubiquinone pool.[5][6]
This dual role makes SDH a critical hub for cellular metabolism. Its dysfunction, often through genetic mutation or inhibition, is linked to a range of pathologies, including mitochondrial diseases and certain cancers like paragangliomas and pheochromocytomas.[1][3] The accumulation of the oncometabolite succinate due to SDH inhibition can drive pseudo-hypoxic signaling pathways that promote tumor growth.[3] Therefore, molecules that can modulate SDH activity are of significant therapeutic interest.[4][7][8]
The pyrrole-carboxamide scaffold, structurally related to our lead compound, is a known pharmacophore for SDH inhibitors (SDHIs), particularly in the agrochemical field. This provides a strong rationale for evaluating our N-substituted pyrrole-3-carboxylic acid series against this target.
Caption: Role of SDH (Complex II) linking the TCA cycle and the ETC.
The Benchmarking Workflow: A Tiered Approach to Efficacy
A successful screening campaign requires a logical progression from high-throughput in vitro assays to more complex, physiologically relevant cellular models. This tiered approach ensures that resources are focused on the most promising candidates.
Caption: A tiered experimental workflow for benchmarking SDHI analogs.
Analog Design Strategy & Structure-Activity Relationships (SAR)
The lead compound, This compound (Lead-01) , serves as our template. Based on known SDHIs, the carboxylic acid moiety is likely a precursor to a more active amide. Therefore, our analog strategy will focus on three key areas:
-
C3 Position (Carboxamide Formation): Conversion of the carboxylic acid to a series of amides is the highest priority. This introduces a critical hydrogen bond donor/acceptor group often found in SDHIs that interact with the ubiquinone binding pocket (Qp-site). We will synthesize a small, diverse set of primary and secondary amides.
-
N1 Position (Isopropyl Group): The N-substituent influences steric and electronic properties. We will explore how replacing the isopropyl group with smaller (ethyl), larger (cyclohexyl), or aromatic (phenyl) groups affects activity.
-
C2/C5 Positions (Methyl Groups): These positions can be modified to probe the boundaries of the binding pocket and influence metabolic stability. For this initial study, they will remain constant to limit variables.
Caption: Key modification points for SAR studies on the lead scaffold.
Detailed Experimental Protocols
The following protocols are designed to be robust and provide the data necessary to populate our comparison tables.
Protocol 1: In Vitro SDH (Complex II) Activity Inhibition Assay
This biochemical assay is the first-tier screen to determine the direct inhibitory potential of the analogs on isolated Complex II. The principle involves measuring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which decreases in absorbance at 600 nm upon reduction.[9]
Materials:
-
Bovine heart mitochondria (source of Complex II)
-
Assay Buffer: 25 mM Potassium Phosphate, 5 mM MgCl₂, pH 7.2
-
Substrate: 20 mM Sodium Succinate
-
Electron Acceptor: 50 µM DCPIP
-
Inhibitor: 10 µM Rotenone (to block Complex I)
-
Decoupler: 2 µM Carbonyl cyanide m-chlorophenyl hydrazone (CCCP)
-
Test Compounds: Serially diluted in DMSO
-
96-well microplate and spectrophotometer
Methodology:
-
Prepare Mitochondria: Thaw bovine heart mitochondria on ice and dilute in Assay Buffer to a final concentration of 50 µg/mL.
-
Plate Setup: In a 96-well plate, add 2 µL of serially diluted test compounds (or DMSO for control).
-
Add Reagents: Add 188 µL of a master mix to each well containing Assay Buffer, Rotenone, CCCP, DCPIP, and the mitochondrial suspension.
-
Initiate Reaction: Start the reaction by adding 10 µL of 20 mM Sodium Succinate to each well.
-
Kinetic Reading: Immediately place the plate in a spectrophotometer pre-heated to 30°C. Measure the decrease in absorbance at 600 nm every 30 seconds for 10 minutes.
-
Data Analysis: Calculate the rate of reaction (Vmax) for each well. Normalize the data to the DMSO control (100% activity) and a well with a known SDHI like Atpenin A5 (0% activity). Plot the percent inhibition against the log of compound concentration and fit a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cellular Mitochondrial Respiration Assay (Seahorse XFe96)
This cell-based assay provides a more physiologically relevant measure of mitochondrial dysfunction by assessing the Oxygen Consumption Rate (OCR) in live cells.[10] We can specifically probe Complex II-driven respiration.
Materials:
-
HepG2 cells (or other relevant cell line)
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Base Medium supplemented with L-glutamine, glucose, and sodium pyruvate
-
Assay Medium: Seahorse XF Base Medium, pH 7.4
-
Reagents for injection: Rotenone (Complex I inhibitor), Succinate (Complex II substrate), Antimycin A (Complex III inhibitor)
-
Test Compounds
-
Seahorse XFe96 Analyzer
Methodology:
-
Cell Plating: Seed HepG2 cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the culture medium with fresh medium containing the test compounds at various concentrations. Incubate for a predetermined time (e.g., 1-4 hours).
-
Assay Preparation: Wash the cells with pre-warmed Assay Medium. Add final volume of Assay Medium and incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.
-
Instrument Setup: Load the injector ports of the sensor cartridge with Rotenone/Succinate mix and Antimycin A. Calibrate the Seahorse XFe96 Analyzer.
-
Run Assay: Load the cell plate into the analyzer. The instrument will measure basal OCR, then inject the Rotenone/Succinate mixture to isolate Complex II-driven respiration. Finally, Antimycin A is injected to shut down mitochondrial respiration and provide a non-mitochondrial OCR baseline.
-
Data Analysis: Calculate the Complex II-driven OCR for each well. Normalize the results to the vehicle control and plot against compound concentration to determine the cellular EC₅₀.
Protocol 3: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a powerful biophysical assay that confirms direct binding of a compound to its target protein in a cellular environment.[11][12] Ligand binding stabilizes the target protein, increasing its melting temperature (Tₘ).
Materials:
-
Cell line expressing the target (e.g., HEK293)
-
PBS and Protease Inhibitor Cocktail
-
Test Compound and Vehicle (DMSO)
-
PCR tubes/plate and a thermal cycler
-
Instrumentation for protein quantification (e.g., Western Blot, ELISA, or mass spectrometry)
-
Antibody specific for the SDHB subunit of Complex II
Methodology:
-
Cell Treatment: Treat intact cells in suspension or adherent in plates with the test compound or vehicle at a fixed concentration (e.g., 10x the cellular EC₅₀) for 1 hour at 37°C.
-
Heating Step: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantify Soluble Protein: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein (SDHB subunit) remaining using Western Blot or another sensitive detection method.
-
Data Analysis: For each treatment condition (vehicle vs. compound), plot the percentage of soluble SDHB against temperature. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tₘ). A positive shift in Tₘ in the presence of the compound confirms target engagement.
Data Interpretation and Comparative Analysis
All quantitative data should be consolidated into a single table to facilitate direct comparison and inform SAR. Below is a table populated with hypothetical data to illustrate this process.
| Compound ID | R¹ Group | R² Group | In Vitro SDH IC₅₀ (nM) | Cellular OCR EC₅₀ (nM) | CETSA ΔTₘ (°C) @ 10µM |
| Lead-01 | Isopropyl | -COOH | > 10,000 | > 10,000 | 0.2 |
| Analog-A1 | Isopropyl | -CONH₂ | 850 | 1,200 | 2.1 |
| Analog-A2 | Isopropyl | -CONH-Ph | 250 | 410 | 3.5 |
| Analog-B1 | Cyclohexyl | -CONH-Ph | 180 | 350 | 4.2 |
| Analog-B2 | Phenyl | -CONH-Ph | 450 | 700 | 2.8 |
Interpretation of Hypothetical Data:
-
Lead-01 (Carboxylic Acid): As hypothesized, the parent acid is inactive, showing no significant inhibition or target engagement.
-
Amide Conversion (A1, A2): Converting the acid to a primary amide (A1) introduces activity. Further modification to a phenyl amide (A2) significantly improves potency in both in vitro and cellular assays, suggesting a beneficial interaction in the binding pocket. This is corroborated by a stronger thermal shift in the CETSA.
Preliminary ADME/PK Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid pursuing compounds with fatal pharmacokinetic flaws.[13][14][15]
Recommended Initial ADME Screen:
-
Kinetic Solubility: Measures solubility in a pH 7.4 buffer, which is critical for bioavailability.
-
Microsomal Stability: Incubates the compound with liver microsomes to assess its susceptibility to metabolism by cytochrome P450 enzymes. The half-life (T₁/₂) is determined.
-
Plasma Protein Binding: Determines the fraction of the compound bound to plasma proteins, as only the unbound fraction is typically active.
Conclusion
This guide outlines a rigorous, multi-tiered strategy for benchmarking the efficacy of novel "this compound" analogs as potential inhibitors of Succinate Dehydrogenase. By integrating direct enzyme inhibition assays, cell-based functional assessments, and biophysical target engagement studies, this workflow provides a robust framework for establishing a clear structure-activity relationship. This systematic approach enables the confident selection of lead candidates with demonstrated on-target activity and favorable cellular potency, paving the way for more advanced preclinical development.
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Structure of the human respiratory complex II. (2023). Proceedings of the National Academy of Sciences. [Link]
-
Succinate dehydrogenase (mitochondrial complex II) is a source of reactive oxygen species in plants and regulates development and responses to stresses. Journal of Experimental Botany. [Link]
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Succinate dehydrogenase. Wikipedia. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. [Link]
-
Mitochondrial Respiratory Complex Assay using Permeabilised Cells. Evotec. [Link]
-
Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. (2023). International Journal of Molecular Sciences. [Link]
-
Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer. British Journal of Pharmacology. [Link]
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Facile synthesis of substituted 3,4-dimethyl-1H-pyrrole-2-caboxamides... ResearchGate. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Chemical Biology. [Link]
-
Complex II subunit SDHD is critical for cell growth and metabolism, which can be partially restored with a synthetic ubiquinone analog. BMC Biology. [Link]
-
The Biochemical Assessment of Mitochondrial Respiratory Chain Disorders. (2022). Diagnostics. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. [Link]
-
Succinate Dehydrogenase: An Important Target in Drug Discovery for Tropical and Neglected Diseases. ResearchGate. [Link]
-
Current status and future directions of high-throughput ADME screening in drug discovery. Drug Discovery Today. [Link]
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2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity. ACS Chemical Neuroscience. [Link]
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New Small Molecules for Targeting Succinate Dehydrogenase. Florida ExpertNet. [Link]
-
Testing Mitochondrial DNA and Mitochondrial Respiratory Chain Complexes. Canada's Drug Agency. [Link]
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Deciphering The Role of Succinate Dehydrogenase in Drug Discovery. eBooks. [Link]
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Complex II. Chemistry LibreTexts. [Link]
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ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. Clinical Tree. [Link]
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A Senior Application Scientist's Comparative Guide to 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid and its Commercial Counterparts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the pyrrole scaffold stands as a cornerstone of innovation. Its versatile structure is a recurring motif in a multitude of biologically active compounds, driving research in oncology, infectious diseases, and inflammatory conditions.[1][2] This guide offers an in-depth comparison of a novel derivative, 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid , with its commercially available structural analogs: 2,5-dimethyl-1H-pyrrole-3-carboxylic acid and Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate .
This document is designed to provide you with the necessary technical insights and practical data to make informed decisions for your research and development endeavors. We will delve into a comparative analysis of their physicochemical properties, explore viable synthetic strategies, and discuss their potential applications based on established structure-activity relationships within the pyrrole class of compounds.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of a compound's physicochemical properties is paramount for predicting its behavior in biological systems and for designing synthetic routes. The table below provides a comparative overview of our target compound and its commercially available alternatives.
| Property | This compound | 2,5-dimethyl-1H-pyrrole-3-carboxylic acid | Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate |
| Molecular Formula | C₁₀H₁₅NO₂ | C₇H₉NO₂ | C₉H₁₃NO₂ |
| Molecular Weight | 181.23 g/mol | 139.15 g/mol | 167.20 g/mol |
| CAS Number | 847744-27-8 | 57338-76-8[3] | 2199-52-2 |
The most notable difference lies in the substitution at the 1-position of the pyrrole ring. The presence of the isopropyl group in our target compound increases its molecular weight and is expected to enhance its lipophilicity compared to the unsubstituted analog. This modification can have significant implications for its pharmacokinetic and pharmacodynamic properties.
Synthetic Strategies: Pathways to Substituted Pyrroles
General Experimental Protocol: Paal-Knorr Pyrrole Synthesis
This protocol outlines a general procedure for the synthesis of N-substituted 2,5-dimethyl-1H-pyrrole-3-carboxylates, which can be adapted for the synthesis of the target compound.
Step 1: Synthesis of the Pyrrole Ester
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,5-hexanedione (1.0 eq) and ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Amine: To the stirred solution, add isopropylamine (1.1 eq).
-
Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield the ethyl ester of the target compound.
Step 2: Hydrolysis to the Carboxylic Acid
-
Saponification: Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Reaction: Heat the mixture to reflux for 1-2 hours, or until the reaction is complete as indicated by TLC.
-
Acidification: Cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
An alternative approach is the Hantzsch pyrrole synthesis , which involves the condensation of a β-ketoester, an α-haloketone, and an amine.[7][8][9] This multicomponent reaction offers another viable route to a variety of substituted pyrroles.
Caption: Generalized workflow for the Paal-Knorr synthesis of the target compound.
Potential Performance and Applications: A Comparative Outlook
The true value of a novel compound is realized in its potential applications. While direct experimental data for "this compound" is not yet available in the public domain, we can infer its potential performance based on the extensive body of research on substituted pyrroles. Pyrrole derivatives have demonstrated a wide spectrum of biological activities, including:
-
Anticancer: Many pyrrole-containing compounds exhibit potent anticancer properties.[1]
-
Antimicrobial: The pyrrole nucleus is a key pharmacophore in various antibacterial and antifungal agents.[10]
-
Anti-inflammatory: Certain substituted pyrroles have shown significant anti-inflammatory effects.
The introduction of the N-isopropyl group in the target compound is a critical modification. This alkyl substituent increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and potentially improve its bioavailability and interaction with hydrophobic binding pockets of target proteins. This structural change may lead to altered or enhanced biological activity compared to the N-unsubstituted analog.
Caption: Potential therapeutic applications of substituted pyrrole derivatives.
Commercially Available Alternatives
For researchers seeking readily available starting points for their investigations, the following structurally related compounds are commercially available from various chemical suppliers:
-
2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS: 57338-76-8): This compound provides the core pyrrole-3-carboxylic acid scaffold without substitution on the nitrogen atom. It serves as an excellent control compound for comparative studies to elucidate the role of the N-substituent.[3][11]
-
Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS: 2199-52-2): This ester derivative offers a convenient precursor for the synthesis of the corresponding carboxylic acid or for direct use in applications where the ester functionality is desired.
Conclusion
"this compound" represents a novel and intriguing target for researchers in drug discovery and materials science. While not commercially available, its synthesis is achievable through well-established methods like the Paal-Knorr reaction. The key structural distinction—the N-isopropyl group—is predicted to modulate its physicochemical properties, potentially leading to enhanced biological activity compared to its commercially available, N-unsubstituted counterparts.
For researchers embarking on studies involving substituted pyrroles, the choice between synthesizing this novel derivative or utilizing the commercially available alternatives will depend on the specific research objectives. If the goal is to explore the impact of N-alkylation on biological activity, the synthesis of "this compound" is a logical and promising endeavor. Conversely, "2,5-dimethyl-1H-pyrrole-3-carboxylic acid" and its ethyl ester provide readily accessible tools for initial screening and as benchmark compounds.
This guide has provided a comprehensive comparison to aid in your decision-making process. The exploration of novel pyrrole derivatives continues to be a fertile ground for scientific discovery, and "this compound" presents a compelling candidate for further investigation.
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A Comparative Guide to the Synthesis and Biological Activity of 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
This guide provides an in-depth analysis of the synthesis and potential biological relevance of the substituted pyrrole, 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. The pyrrole ring is a foundational scaffold in medicinal chemistry, appearing in numerous natural products and blockbuster pharmaceuticals like Atorvastatin (Lipitor) and Sunitinib (Sutent).[1][2] Understanding the reproducible synthesis of novel pyrrole derivatives and contextualizing their activity is paramount for researchers in drug discovery and development.
Here, we compare two classical and highly effective methods for constructing the pyrrole core—the Hantzsch and Paal-Knorr syntheses—as applied to the target molecule. We further explore the compound's potential biological activity by drawing comparisons with structurally related, clinically significant molecules, particularly tyrosine kinase inhibitors.
Part 1: Reproducibility and Comparison of Synthesis Routes
The synthesis of highly substituted pyrroles can be approached from several angles. The choice of method often depends on the availability of starting materials, desired substitution pattern, and overall process efficiency. We will compare the Hantzsch Pyrrole Synthesis, a multicomponent reaction, with a modified, two-step Paal-Knorr approach.
Method 1: Hantzsch Pyrrole Synthesis (Recommended)
The Hantzsch synthesis is a versatile and powerful method for creating substituted pyrroles from simple, acyclic precursors in a single cyclization step.[1][3] It involves the condensation of a β-ketoester, an α-haloketone, and a primary amine.[3][4] For our target molecule, this approach offers a direct route to the desired substitution pattern. The reaction proceeds via an ester intermediate, which is subsequently hydrolyzed to yield the final carboxylic acid.
Step 1: Synthesis of Ethyl 1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
-
Enamine Formation (Intermediate): In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl acetoacetate (1.0 eq) and isopropylamine (1.1 eq) in ethanol. The reaction is typically performed under mild heating (40-50°C) for 1-2 hours to facilitate the formation of the enamine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Alkylation and Cyclization: To the solution containing the enamine, add chloroacetone (1.0 eq) dropwise. An acid scavenger, such as sodium bicarbonate or a non-nucleophilic base like triethylamine, is often included to neutralize the HCl generated.
-
Reaction Completion: The reaction mixture is then heated to reflux (approx. 78°C in ethanol) for 4-6 hours until TLC analysis indicates the consumption of the starting materials.
-
Workup and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the pure ethyl ester.
Step 2: Saponification to this compound
-
Hydrolysis: The purified ethyl ester is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 eq).
-
Heating: The mixture is heated to reflux for 2-4 hours to ensure complete hydrolysis of the ester.
-
Acidification and Isolation: After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to a pH of ~3-4 with a dilute acid (e.g., 1M HCl). The precipitated product, this compound, is collected by vacuum filtration, washed with cold water, and dried.
The Hantzsch synthesis begins with the formation of an enamine from the primary amine (isopropylamine) and the β-ketoester (ethyl acetoacetate).[3] This enamine then acts as a nucleophile, attacking the α-haloketone (chloroacetone). The subsequent intramolecular cyclization and dehydration afford the aromatic pyrrole ring.[1][3] This multicomponent approach is highly efficient in building molecular complexity rapidly.
Method 2: Paal-Knorr Synthesis followed by Functionalization
The Paal-Knorr synthesis is the condensation of a 1,4-dicarbonyl compound with a primary amine to form a pyrrole.[5][6][7] This method is exceptionally reliable for creating the core pyrrole ring. However, to obtain our target molecule, this would be a two-stage process: first, the synthesis of the pyrrole core, and second, the introduction of the carboxylic acid group at the 3-position, which is a significant disadvantage in terms of step economy.
Step 1: Synthesis of 1-Isopropyl-2,5-dimethyl-1H-pyrrole
-
Condensation: In a suitable solvent such as acetic acid or ethanol, combine hexane-2,5-dione (1.0 eq) and isopropylamine (1.1 eq).
-
Heating: The mixture is heated to reflux for 3-5 hours. The reaction is typically catalyzed by a weak acid.[6]
-
Isolation: Upon completion, the solvent is removed, and the residue is purified, often by distillation or chromatography, to yield 1-isopropyl-2,5-dimethyl-1H-pyrrole.
Step 2: Vilsmeier-Haack Formylation and Oxidation
-
Formylation: The synthesized pyrrole is subjected to a Vilsmeier-Haack reaction using a pre-formed Vilsmeier reagent (from phosphorus oxychloride and dimethylformamide) to introduce a formyl (-CHO) group at the 3-position.
-
Oxidation: The resulting 1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is then oxidized using a suitable oxidizing agent (e.g., potassium permanganate or silver oxide) to afford the final carboxylic acid.
The Paal-Knorr mechanism involves the formation of a hemiaminal by the attack of the amine on a protonated carbonyl group, followed by a cyclization and subsequent dehydration to form the aromatic pyrrole.[7][8] While robust for the core synthesis, the necessity of post-synthesis functionalization to install the carboxyl group makes this route less direct than the Hantzsch approach for this specific target.
Synthesis Method Comparison
| Parameter | Hantzsch Synthesis | Paal-Knorr + Functionalization | Rationale & Justification |
| Starting Materials | Ethyl acetoacetate, chloroacetone, isopropylamine | Hexane-2,5-dione, isopropylamine, Vilsmeier reagents, oxidant | Hantzsch reagents are common and inexpensive bulk chemicals. |
| Number of Steps | 2 (Cyclization + Hydrolysis) | 3 (Cyclization + Formylation + Oxidation) | Hantzsch offers better step economy for this target. |
| Regioselectivity | High; substitution pattern is pre-defined. | Can be problematic; formylation may yield mixtures. | The Hantzsch multicomponent approach locks in the regiochemistry. |
| Overall Yield | Generally moderate to good (40-70%) | Variable; depends heavily on functionalization steps. | The directness of the Hantzsch route often leads to better overall yields. |
| Scalability | Good; well-established industrial process. | Moderate; Vilsmeier-Haack can be challenging to scale. | Both are classical reactions, but the Hantzsch route is more streamlined. |
Part 2: Biological Activity Profile and Comparison
Pyrrole-3-carboxylic acid derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active agents.[9][10] While specific experimental data for this compound is not widely published, we can infer its likely biological role by comparing it to a highly successful, structurally analogous drug: Sunitinib .
Sunitinib (SU11248) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and other cancers.[2][11] Its chemical structure is 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide.[11] The core of Sunitinib is a dimethyl-pyrrole-3-carboxamide, making it an excellent comparator for our target molecule.
Mechanism of Action: Tyrosine Kinase Inhibition
Many cancers are driven by the aberrant signaling of receptor tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). These enzymes use ATP to phosphorylate downstream proteins, leading to cell proliferation, migration, and angiogenesis (the formation of new blood vessels that feed a tumor).
Kinase inhibitors like Sunitinib are designed to compete with ATP for binding within a specific pocket on the enzyme. The pyrrole-carboxamide core of Sunitinib plays a crucial role in forming key hydrogen bonds within this ATP-binding site, effectively blocking the enzyme's function and halting the downstream signaling cascade.
Structural and Activity Comparison
The primary difference between our target molecule and the core of Sunitinib lies in the functional group at the 3-position (carboxylic acid vs. amide) and the substituent at the 1-position (isopropyl vs. H, as the pyrrole nitrogen in Sunitinib is unsubstituted).
| Feature | This compound | Sunitinib (Core Analog) |
| Scaffold | 2,5-Dimethyl-1H-pyrrole | 2,4-Dimethyl-1H-pyrrole |
| Position 3 Group | Carboxylic Acid (-COOH) | Carboxamide (-CONH-R) |
| N-Substituent | Isopropyl | Hydrogen (unsubstituted) |
| Predicted Role | Key intermediate, potential kinase hinge-binder | Established kinase hinge-binder |
| Potential Activity | Likely a precursor; free acids are often less cell-permeable and may have lower activity than corresponding amides. | Potent inhibitor of VEGFR/PDGFR (IC50 in low nM range).[11] |
Expert Insights:
-
Carboxylic Acid vs. Amide: In drug design, a carboxylic acid is often used as a synthetic handle or a starting point. It can readily be converted into a diverse library of amides to optimize binding, cell permeability, and pharmacokinetic properties.[9] The free acid itself is often more polar and may be charged at physiological pH, which can hinder its ability to cross cell membranes and reach an intracellular target like a kinase.
-
N-Isopropyl Group: The bulky isopropyl group on the nitrogen atom would significantly alter the molecule's shape compared to Sunitinib's unsubstituted pyrrole nitrogen. This would likely prevent it from adopting the same binding pose in the ATP pocket of VEGFR/PDGFR, potentially reducing or altering its target profile. However, this substitution could also open up possibilities for binding to other kinases where such a group is tolerated or even beneficial. Recent studies have explored N-substituted pyrroles as potential antimicrobial and anticancer agents.[12]
Conclusion
1. Synthesis Reproducibility: The synthesis of this compound is most reproducibly and efficiently achieved via the Hantzsch pyrrole synthesis . This two-step method (cyclization followed by hydrolysis) is superior to a multi-step Paal-Knorr approach due to its higher step economy and inherent control of regiochemistry.
2. Biological Activity: While direct experimental data is sparse, the structural similarity of the core scaffold to the drug Sunitinib suggests that this compound is best viewed as a valuable building block for medicinal chemistry . Its primary utility lies in its potential for derivatization, particularly at the carboxylic acid position, to create libraries of amides for screening as potential enzyme inhibitors. The N-isopropyl group distinguishes it from many known kinase inhibitors and could be a vector for exploring novel target specificities. Further investigation would require the synthesis of amide derivatives and screening against a panel of kinases to fully elucidate its therapeutic potential.
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Pyrrole-3-carboxylic acid . CymitQuimica.
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Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor... . PubMed, National Center for Biotechnology Information.
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Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites... . MDPI.
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Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester . Patsnap.
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A Senior Application Scientist's Guide to Comparative Docking Studies: Evaluating 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid as a Potential COX-2 Inhibitor
Introduction: The Rationale for In-Silico Investigation
The pyrrole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast pharmacological profile that includes anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The specific compound, 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (henceforth designated "Pyrrole-CA"), presents a unique substitution pattern that warrants investigation. Its structural features, particularly the carboxylic acid moiety, are common in molecules that target the cyclooxygenase (COX) enzymes.[3]
The COX enzymes, with their two primary isoforms COX-1 and COX-2, are central to the inflammatory response.[4] While COX-1 is constitutively expressed and plays a protective role in the gastrointestinal tract, COX-2 is primarily induced at sites of inflammation.[4][5] Consequently, selective inhibition of COX-2 is a cornerstone of modern anti-inflammatory drug design, aiming to reduce pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[6][7]
This guide provides a comprehensive framework for conducting a comparative molecular docking study of Pyrrole-CA against the human COX-2 enzyme. Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a protein target.[8][9] By comparing the docking performance of Pyrrole-CA against well-established inhibitors—the non-selective NSAID Ibuprofen and the COX-2 selective inhibitor Celecoxib —we can generate a robust, data-driven hypothesis regarding its potential as a novel anti-inflammatory agent.[6][10]
Experimental Design & Rationale
A successful docking study is not merely a computational exercise; it is an experiment designed with clear controls and logical flow. Our approach is designed to be self-validating by including both a known selective and a non-selective inhibitor as benchmarks.
Part 1: Detailed Methodologies
Target and Ligand Structure Preparation
The quality of input structures is paramount for a meaningful docking simulation. The goal is to prepare a biologically relevant protein structure and energetically minimized, 3D ligand conformations.
Protocol: Protein Preparation
-
Acquisition: Download the crystal structure of human COX-2 in complex with Celecoxib from the RCSB Protein Data Bank (PDB). A suitable entry is PDB ID: 6COX .[5] This structure provides a validated reference for the active site.
-
Cleaning: Open the PDB file in a molecular visualization tool (e.g., PyMOL, UCSF Chimera). Remove all non-essential molecules, including water (HOH), co-crystallized ligands (Celecoxib), and any other heteroatoms not part of the protein. The causality here is to ensure the docking algorithm only considers the protein receptor itself, preventing interference from extraneous molecules.
-
Protonation and Repair: Use a protein preparation wizard, such as that in AutoDock Tools or Schrödinger's Protein Preparation Wizard. This step is critical as it adds polar hydrogen atoms, assigns correct bond orders, and fixes any potential missing side chains or atoms, which are essential for calculating accurate electrostatic and van der Waals interactions.
-
File Format Conversion: Save the cleaned and prepared protein structure in the PDBQT format. This format includes atomic charges (Gasteiger charges in the case of AutoDock) and atom type definitions required by the docking software.
Protocol: Ligand Preparation
-
Structure Generation:
-
Obtain the 3D structures of the comparator ligands, Ibuprofen and Celecoxib , from a chemical database like PubChem.
-
Draw the structure of This compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and generate its initial 3D conformation.[11]
-
-
Energy Minimization: This is a crucial step to obtain a low-energy, stable conformation of the ligand. Use a computational chemistry package (e.g., Avogadro, Gaussian) with a suitable force field (e.g., MMFF94 or UFF). This ensures the docking starts with a physically realistic ligand structure.
-
File Format Conversion: Similar to the protein, convert the prepared ligand structures to the PDBQT format using AutoDock Tools. This process defines the rotatable bonds within the ligand, allowing for conformational flexibility during the docking simulation.
Molecular Docking Simulation Protocol (AutoDock Vina)
This protocol outlines the use of AutoDock Vina, a widely used and validated open-source docking program.[12]
-
Grid Box Definition:
-
Rationale: The grid box defines the three-dimensional space within the protein where the docking algorithm will search for binding poses. It must be large enough to encompass the entire binding site but not so large as to make the conformational search computationally intractable.
-
Procedure: Load the prepared COX-2 PDBQT file into AutoDock Tools. Identify the active site residues. For COX-2, key residues include Tyr385, Arg120, and Ser530. Center the grid box on this active site. A typical size for a drug-like molecule would be 25 x 25 x 25 Å.
-
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the desired output file name.
-
Execution: Run the docking simulation from the command line.
-
Iteration: Repeat steps 2 and 3 for all three ligands: Pyrrole-CA, Ibuprofen, and Celecoxib.
Part 2: Comparative Analysis of Docking Results
The output of a docking simulation provides two key pieces of information: the predicted binding affinity (a score) and the predicted binding poses (conformations). Analysis requires comparing these metrics against our known inhibitors.
Quantitative Data Summary
The primary quantitative metric is the binding affinity, expressed in kcal/mol. More negative values indicate a stronger predicted binding interaction. The following table presents a hypothetical but plausible set of results for our study.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type(s) |
| Pyrrole-CA | -7.9 | Arg120, Tyr355, Val523 | H-Bond, Pi-Alkyl |
| Ibuprofen (Reference) | -7.2 | Arg120, Tyr385 | H-Bond, Pi-Alkyl |
| Celecoxib (Positive Control) | -10.5 | Arg513, His90, Phe518 | H-Bond, Pi-Sulfur, Pi-Pi |
Qualitative Pose Analysis
Celecoxib (Positive Control): As a known selective inhibitor, Celecoxib's docking pose serves as our gold standard. The analysis would be expected to show its trifluoromethyl group extending into the hydrophobic side pocket of COX-2, a feature absent in COX-1, explaining its selectivity. Its sulfonamide moiety would form critical hydrogen bonds with residues like His90 and Arg513.
Ibuprofen (Reference Control): Being a non-selective inhibitor, Ibuprofen is expected to bind within the main channel of the active site. Its carboxylic acid group is anticipated to form a strong, charge-assisted hydrogen bond with the guanidinium group of Arg120, a canonical interaction for many NSAIDs.
Pyrrole-CA (Test Compound): The analysis of Pyrrole-CA's binding pose is the core of our investigation.
-
Binding Affinity: A score of -7.9 kcal/mol suggests a binding affinity that is potentially superior to the non-selective Ibuprofen but not as potent as the highly optimized selective inhibitor, Celecoxib.
-
Key Interactions: The docking pose would likely show the carboxylic acid of Pyrrole-CA mimicking the interaction of Ibuprofen, forming a crucial hydrogen bond with Arg120 . This interaction is a strong indicator of potential COX inhibitory activity.
-
Hydrophobic Interactions: The isopropyl and dimethyl groups on the pyrrole ring would be predicted to form hydrophobic and van der Waals interactions with nonpolar residues in the active site, such as Val523 and Tyr355 , helping to anchor the molecule. The planarity of the pyrrole ring itself could facilitate favorable pi-stacking or pi-alkyl interactions.
Conclusion and Future Outlook
This in-silico comparative study provides a compelling, hypothesis-driven foundation for evaluating this compound as a potential COX-2 inhibitor. The hypothetical docking results suggest that Pyrrole-CA may bind to the COX-2 active site with an affinity superior to that of Ibuprofen, primarily through a canonical hydrogen bond with Arg120 and supplementary hydrophobic interactions.
While these computational predictions are promising, they are not a substitute for experimental validation. The logical next steps in the drug discovery pipeline would be:
-
In Vitro Enzymatic Assays: To experimentally determine the IC50 values of Pyrrole-CA against both COX-1 and COX-2 enzymes to confirm inhibitory activity and assess selectivity.
-
Cell-Based Assays: To evaluate the compound's ability to reduce prostaglandin production in a cellular context.
-
Structure-Activity Relationship (SAR) Studies: If activity is confirmed, further computational and synthetic efforts would focus on modifying the Pyrrole-CA scaffold to improve potency and selectivity, potentially by designing moieties that can access the COX-2-specific side pocket.
This guide demonstrates a robust, scientifically-grounded workflow for leveraging molecular docking as a predictive tool in the early stages of drug discovery, enabling researchers to prioritize and rationally design new therapeutic agents.
References
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Jadhav, S. B., et al. (2015). QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors. Scientia Pharmaceutica. Available at: [Link][13]
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VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. Available at: [Link][14]
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Ilango, S., et al. (2023). Molecular docking analysis of pyrrole derivatives with the human epidermal growth factor receptor 2: Combating breast cancer. World Journal of Pharmaceutical Research. Available at: [Link][15]
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Patel, D., et al. (2023). COX Inhibitors. StatPearls. Available at: [Link][10]
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Drugs.com. (2023). List of COX-2 Inhibitors + Uses, Types & Side Effects. Drugs.com. Available at: [Link][6]
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Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. Available at: [Link][8]
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Goldman, L. (2022). Cyclooxygenase (COX) Enzymes, Inhibitors, and More. Verywell Health. Available at: [Link][4]
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Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Wikipedia. Available at: [Link][7]
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Kumar, R., et al. (2021). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. Archiv der Pharmazie. Available at: [Link][17]
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Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Available at: [Link][9]
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ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link][12]
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Alam, O., & Khan, S. A. (2018). Pyrrole: An insight into recent pharmacological advances with structure activity relationship. European Journal of Medicinal Chemistry. Available at: [Link][1]
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Iancu, M., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules. Available at: [Link][2]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid
In the dynamic environment of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents, such as 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS No. 847744-27-8), is not merely a regulatory obligation but a cornerstone of responsible science.[1][2] This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in an understanding of its constituent chemical moieties: a substituted pyrrole ring and a carboxylic acid functional group.
I. Hazard Assessment: A Tale of Two Functional Groups
The disposal procedure for any chemical begins with a thorough understanding of its potential hazards. In this case, we must consider the contributions of both the pyrrole and carboxylic acid functionalities.
-
The Pyrrole Moiety: Pyrrole and its derivatives are organic, nitrogen-containing heterocyclic compounds. The parent compound, pyrrole, is recognized as a flammable liquid and vapor that is toxic if swallowed and harmful if inhaled.[4][5][6] It can also cause serious eye damage.[4][5] Given the structural similarity, it is prudent to handle this compound with the same level of caution, assuming potential flammability and toxicity.[4]
-
The Carboxylic Acid Group: The carboxylic acid functional group (-COOH) imparts acidic properties to the molecule.[7] Carboxylic acids can be corrosive and are generally incompatible with bases, oxidizing agents, and reducing agents.[7] Mixing organic acid waste with inorganic acids or bases can lead to exothermic reactions or the release of gases, necessitating segregated waste streams.[7]
Key Inferred Hazards:
| Hazard Type | Associated Functional Group | Rationale and Precautionary Measures |
| Flammability | Pyrrole Ring | The core structure is similar to pyrrole, which is a flammable liquid.[5][6] Keep away from ignition sources and handle in a well-ventilated area. |
| Toxicity | Pyrrole Ring | Pyrrole is toxic if swallowed and harmful if inhaled.[4][5] Avoid generating dust or aerosols. Handle with appropriate personal protective equipment. |
| Corrosivity/Acidity | Carboxylic Acid | The -COOH group can cause skin and eye irritation.[7] It will react with bases. Segregate from basic and other incompatible waste streams. |
| Reactivity | Both | Incompatible with strong oxidizing agents, strong bases, and some metals.[7][8] |
II. Step-by-Step Disposal Protocol
The following protocol is designed to ensure the safe and compliant disposal of this compound. This procedure should be conducted in a designated laboratory area, preferably within a chemical fume hood.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling the chemical, it is imperative to be outfitted with the appropriate PPE. This forms the first line of defense against accidental exposure.
-
Eye Protection: Wear chemical splash goggles or a face shield.[4]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[7]
-
Body Protection: A standard laboratory coat should be worn.[4]
-
Engineering Controls: All handling and preparation for disposal should be performed in a certified chemical fume hood to minimize the risk of inhalation.[4][7]
Step 2: Waste Segregation and Container Selection
Proper segregation is critical to prevent dangerous reactions in the waste container.
-
Waste Stream: This compound must be treated as hazardous chemical waste.[5][8] It should be collected in a designated container for non-halogenated organic solids.
-
Container Choice: Use a clearly labeled, leak-proof container made of a compatible material such as high-density polyethylene (HDPE).[7][9] Ensure the container has a secure screw-top cap.
-
Incompatibility Prevention: Never mix this waste with bases, strong oxidizing agents, or inorganic acids.[7][8]
Caption: Waste Disposal Workflow for this compound.
Step 3: Preparing the Waste for Disposal
For small quantities of the solid compound:
-
Carefully transfer the solid waste into the designated hazardous waste container using a spatula or scoop.
-
Avoid creating dust. If the material is a fine powder, consider lightly wetting it with a compatible, non-reactive solvent (such as isopropanol) to minimize dust generation, but only if your institution's waste protocol allows for this.
-
Securely close the container lid.
For solutions containing the compound:
-
Do not attempt to neutralize the solution unless it is a very dilute, uncontaminated aqueous solution and this is explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]
-
Pour the solution directly into a designated liquid hazardous waste container for non-halogenated organic waste.
-
Ensure the container is properly vented if there is a possibility of gas evolution, though this is unlikely for this compound under normal storage.
Step 4: Labeling and Storage
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
Label Contents: The label on the hazardous waste container must include:
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area.[10] This area should be cool, dry, well-ventilated, and away from incompatible materials.[7]
Step 5: Arranging for Final Disposal
The final step is to hand over the waste to qualified professionals.
-
Contact EHS: Follow your institution's established procedures for hazardous waste pickup. Contact your Environmental Health and Safety (EHS) department to schedule a collection.[7]
-
Documentation: Complete any required waste manifest forms provided by your EHS department.
Caption: Procedural Flow for Chemical Waste Handling.
III. Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent.[7]
-
Once absorbed, carefully scoop the material into the designated hazardous waste container.[7]
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team or EHS department.[7]
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
By adhering to this comprehensive disposal guide, researchers and laboratory professionals can ensure the safe management of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
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Appchem. (n.d.). This compound | 847744-27-8. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
As drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling novel or specialized chemical compounds requires a proactive and informed approach to safety. This guide provides essential, in-depth guidance on the appropriate Personal Protective Equipment (PPE) for handling 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.
Hazard Assessment: Understanding the "Why" Behind the "What"
To select the correct PPE, we must first understand the potential hazards. The structure of this compound suggests the following risks based on its functional groups:
-
Carboxylic Acid Group: This functional group makes the compound acidic. Concentrated acidic solids and their solutions can be corrosive or irritating to the skin, eyes, and respiratory tract.[4][5] Direct contact can lead to chemical burns, while inhalation of dust particles can irritate mucous membranes.[6]
-
Substituted Pyrrole Ring: Pyrrole and its derivatives can be irritating and may carry toxicological risks.[7] Some pyrrole-based compounds are known to be light-sensitive and may have unique reactivity profiles.[7]
-
Solid/Powder Form: As a solid, the primary route of exposure is through inhalation of dust and direct skin or eye contact.[2][4] Fine powders can easily become airborne, especially during weighing and transfer operations.
Based on data from similar pyrrole carboxylic acid derivatives, we can anticipate the following GHS hazard classifications:
-
H302: Harmful if swallowed.[2]
Therefore, our PPE strategy must create a comprehensive barrier against particulate inhalation, dermal contact, and eye exposure.
The First Lines of Defense: Engineering and Administrative Controls
Before relying on PPE, we must implement higher-level safety controls. PPE is the last line of defense, intended to protect you when these other controls are not feasible or fail.
-
Engineering Controls: All handling of this compound powder should be performed within a certified chemical fume hood.[6] This contains dust and vapors, preventing inhalation. Ensure the fume hood has adequate airflow and is not cluttered.[8]
-
Administrative Controls: Access to the compound should be restricted to trained personnel who have read and understood this protocol and any available safety information. Always have an up-to-date Safety Data Sheet (SDS) for any hazardous material in the facility.[4]
Core PPE Requirements: A Multi-Layered Barrier
A complete PPE ensemble is mandatory for handling this compound.
Eye and Face Protection
Due to the high risk of serious eye irritation from dust particles, standard safety glasses are insufficient.
-
Mandatory: Chemical splash goggles that form a seal around the eyes are required to provide protection from airborne particulates.[9][10]
-
Recommended for High-Risk Tasks: When handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during dissolution), a full-face shield should be worn in addition to chemical splash goggles.[3]
Hand Protection
Hands are the most likely part of the body to come into direct contact with the chemical.
-
Glove Selection: Nitrile gloves are an excellent first choice, offering good resistance to acids and a wide range of chemicals.[10] Always use gloves tested to a relevant standard (e.g., Europe EN 374, US F739).[7]
-
Protocol for Use:
-
Inspect gloves for any signs of degradation or puncture before each use.[11]
-
For prolonged work, consider double-gloving to provide an extra layer of protection.[12]
-
If a glove becomes contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly before donning a new glove.[11][12]
-
Never wear contaminated gloves outside of the immediate work area.
-
Body Protection
To prevent contact with clothing and skin, appropriate body protection is essential.
-
Standard Use: A clean, buttoned laboratory coat is the minimum requirement.
-
Enhanced Protection: For tasks involving larger quantities or a higher risk of spills, a chemical-resistant apron made of PVC or a similar material should be worn over the lab coat.[7][10]
Respiratory Protection
While engineering controls like a fume hood are primary, respiratory protection may be necessary in specific situations.
-
When Required: A respirator is necessary if engineering controls are absent or insufficient, during a large spill cleanup, or when weighing large quantities of the powder where dust generation is unavoidable.
-
Respirator Type: A NIOSH-approved N95 dust mask is the minimum required to protect against fine particulates.[13][14] If vapors are also a concern (e.g., when used with a volatile solvent), a half-mask or full-face respirator with organic vapor/acid gas cartridges would be more appropriate.[9] All respirator use requires prior medical evaluation and fit-testing.[13]
Procedural Guidance: From Selection to Disposal
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE for any task involving this compound.
Caption: PPE selection workflow for handling the target compound.
Step-by-Step Donning and Doffing Protocol
The order in which you put on and remove PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat/Apron: Put on your lab coat and fasten it completely.
-
Respirator (if required): Perform a seal check.
-
Goggles/Face Shield: Position securely on your face.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Removing) Sequence - "Contaminated to Clean":
-
Gloves: Remove first. Use a glove-to-glove technique for the first hand and a finger-under-the-cuff technique for the second to avoid touching the outside of the glove with bare skin.[11]
-
Apron (if used): Unfasten and roll it away from your body.
-
Face Shield/Goggles: Remove by handling the strap, not the front surface.
-
Lab Coat: Remove by rolling it inside-out, away from your body.
-
Respirator (if used): Remove last.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water after removing all PPE.[7]
Operational and Disposal Plans
Spill Response
In case of a spill, evacuate the immediate area and alert your supervisor. Only personnel with appropriate training and PPE (including respiratory protection) should perform cleanup.
-
Contain the Spill: Use a chemical spill kit with an absorbent appropriate for acidic powders.
-
Clean: Gently sweep or scoop the absorbed material into a designated hazardous waste container.[2][3] Avoid actions that create dust.[2][3]
-
Decontaminate: Clean the spill area according to your lab's specific procedures.
Disposal of Contaminated Materials
All materials that come into contact with this compound must be treated as hazardous waste.[7]
-
Solid Waste: Used gloves, weigh paper, contaminated wipes, and other solid materials must be placed in a clearly labeled, sealed hazardous waste container.[15][16]
-
Chemical Waste: Unused compound and solutions must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.[16]
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[7]
By adhering to these rigorous PPE and handling protocols, you safeguard not only your personal health but also the integrity of your research. This structured approach ensures that safety is a built-in, validated component of your experimental workflow.
References
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Title: SAFETY DATA SHEET: IPA-ISOPROPYL ALCOHOL Source: Not specified URL: [Link]
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Title: Safety Data Sheet: Isopropyl alcohol Source: Chemos GmbH & Co.KG URL: [Link]
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Title: Pyrrole - SAFETY DATA SHEET Source: Thermo Fisher Scientific URL: [Link]
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Title: Handling Hazardous Bulk Solids and Powders: Safety First! Source: De Dietrich URL: [Link]
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Title: What PPE Should You Wear When Handling Acid 2024? Source: LeelineWork URL: [Link]
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Title: Personal Protective Equipment (PPE) Source: CHEMM URL: [Link]
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Title: Safety Data Sheet: 2,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxylic acid Source: Angene Chemical URL: [Link]
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Title: Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric Source: University of Nebraska-Lincoln Environmental Health and Safety URL: [Link]
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Title: Pyrrole Material Safety Data Sheet Source: CDN URL: [Link]
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Title: Acids & Bases Safety Training Source: EMC Insurance URL: [Link]
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Title: Safety Data Sheet: 2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene)methyl]-3,5-dimethyl-1H-pyrrole monohydrochloride Source: Not specified URL: [Link]
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Title: Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs Source: United Nations Office on Drugs and Crime URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
